molecular formula C3H6Br2 B566158 1,3-Dibromopropane-d6 CAS No. 120404-22-0

1,3-Dibromopropane-d6

Cat. No.: B566158
CAS No.: 120404-22-0
M. Wt: 207.926
InChI Key: VEFLKXRACNJHOV-NMFSSPJFSA-N
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Description

1,3-Dibromopropane-d6 is a deuterium-labeled isotopologue of 1,3-dibromopropane, where six hydrogen atoms are replaced with deuterium (D). This strategic labeling makes it an indispensable tool in advanced chemical and pharmacological research. Its primary research value lies in its application as a mechanistic probe and a stable tracer in metabolism studies . Researchers utilize it to investigate the metabolic fate of its non-labeled counterpart, as the deuterium atoms allow for clear tracking and identification of metabolites using mass spectrometry, thereby elucidating biotransformation pathways without interference . A key scientific application is in probing the specificity and mechanism of enzymes such as haloalkane dehalogenases . Furthermore, it serves as a critical deuterated building block (C3 synthon) in organic synthesis and pharmaceutical development . It is extensively used to introduce a labeled trimethylene bridge in the synthesis of complex molecules, including deuterated pharmaceuticals and prodrugs, facilitating pharmacokinetic and bioavailability studies with greater analytical precision . Its utility extends to materials science, where it acts as a cross-linking agent or a functionalization reagent for surfaces and nanomaterials, enabling the creation of novel polymeric structures and advanced materials with tailored properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-1,1,2,2,3,3-hexadeuteriopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2/i1D2,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFLKXRACNJHOV-NMFSSPJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Br)C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718713
Record name 1,3-Dibromo(~2~H_6_)propane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120404-22-0
Record name 1,3-Dibromo(~2~H_6_)propane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 120404-22-0
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Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Dibromopropane-d6 (CAS 120404-22-0)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the core properties, applications, and handling of 1,3-Dibromopropane-d6. Designed to move beyond simple data recitation, this document provides field-proven insights into the causality behind its utility and experimental applications, ensuring a blend of theoretical knowledge and practical implementation.

Introduction: The Strategic Value of Deuteration

This compound is the deuterium-labeled isotopologue of 1,3-dibromopropane, where all six hydrogen atoms have been replaced with deuterium (D).[1] This isotopic substitution is not a trivial alteration; it imparts unique physicochemical properties that make it an invaluable tool in modern chemical and pharmaceutical research. The fundamental difference lies in the carbon-deuterium (C-D) bond, which is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. This seemingly subtle change gives rise to the Kinetic Isotope Effect (KIE) , where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[1]

It is this predictable alteration in reaction kinetics, coupled with a distinct mass signature, that positions this compound as a powerful asset for:

  • Mechanistic Elucidation: Probing the specificity and mechanisms of enzymes, such as haloalkane dehalogenases.[1]

  • Metabolic Tracking: Serving as a stable isotopic tracer to investigate the metabolic fate of its non-labeled counterpart. The mass difference allows for unambiguous identification of metabolites by mass spectrometry.[1]

  • Pharmacokinetic Studies: Introducing a labeled trimethylene bridge into complex molecules, including active pharmaceutical ingredients (APIs), to facilitate more precise pharmacokinetic and bioavailability analysis.[1]

  • Advanced Organic Synthesis: Acting as a deuterated C3 synthon or building block for creating complex, selectively-labeled molecules.[1][2]

This guide will delve into these aspects, providing the technical foundation necessary for its effective and safe utilization.

Physicochemical and Spectroscopic Properties

The substitution of protium with deuterium results in a notable increase in molecular weight and density, while other physical properties like boiling and melting points remain largely unchanged. These properties are critical for designing reaction conditions and purification protocols.

Data Presentation: Comparative Properties
PropertyThis compound1,3-Dibromopropane (Non-labeled)
CAS Number 120404-22-0[3][4]109-64-8[2]
Molecular Formula C₃D₆Br₂ or Br(CD₂)₃Br[4][5]C₃H₆Br₂[2]
Molecular Weight 207.92 g/mol [3]201.89 g/mol [2]
Appearance Colorless LiquidColorless Liquid[2]
Density 2.047 g/mL at 25 °C[3]1.989 g/mL at 25 °C[2]
Boiling Point 167 °C (lit.)[3]167 °C[2]
Melting Point -34 °C (lit.)[3]-34.2 °C[2]
Isotopic Purity Typically ≥98 atom % D[3]N/A
Chemical Purity Typically ≥98%[4][5]Varies by grade
Spectroscopic Signature

The primary analytical distinction arises in mass spectrometry and NMR.

  • Mass Spectrometry (MS): The most evident characteristic is the mass shift. This compound will exhibit a molecular ion peak (M+) that is 6 mass units higher than its non-deuterated analog.[3] High-resolution mass spectrometry can precisely measure this difference, allowing for the quantification of isotopic enrichment by analyzing the relative intensities of each isotopologue (d0 through d6).[1]

  • Nuclear Magnetic Resonance (NMR): In ¹H NMR, a highly enriched sample of this compound will show a significant reduction or complete absence of signals in the proton spectrum, confirming successful deuteration.[1] Conversely, a ²H (Deuterium) NMR spectrum will display strong signals corresponding to the deuterium nuclei, providing a direct confirmation of the labeling pattern.[1]

Molecular Structure Diagram

Caption: 2D structure of this compound (Br(CD₂)₃Br).

Experimental Protocol: Synthesis of Cyclopropane-d6

A classic and illustrative application of 1,3-dibromoalkanes is their use in the synthesis of cyclopropane rings via intramolecular reductive cyclization. This process, known historically as the Freund or intramolecular Wurtz reaction, can be effectively carried out using zinc metal.[2][6][7] The following protocol details a robust method for synthesizing Cyclopropane-d6.

Causality Behind Experimental Choices
  • Reagent: Zinc dust is chosen as the reducing agent. It facilitates a surface-mediated reaction, forming an organozinc intermediate that subsequently undergoes intramolecular cyclization to form the stable three-membered ring.[6][8] Activating the zinc (e.g., by washing with dilute acid) is crucial to remove the passivating oxide layer, ensuring a reactive metallic surface.

  • Solvent: Anhydrous ethanol is a suitable solvent. It is polar enough to solvate the intermediates but is a protic solvent. While some sources suggest aprotic solvents like dioxane for sodium-mediated reactions, ethanol works well for the zinc-mediated process. The absolute requirement is that the solvent must be anhydrous, as water would protonate and destroy the reactive organometallic intermediates.

  • Temperature: The reaction is often initiated at room temperature and may be gently heated to reflux to ensure completion. An initial exothermic reaction is common as the organozinc species begins to form.[9]

Step-by-Step Methodology
  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon). This is critical to prevent moisture from entering the reaction.

  • Zinc Activation (Optional but Recommended): In the flask, briefly stir the zinc dust (2.0 equivalents) with 5% hydrochloric acid, then decant the acid, and wash the zinc with water, followed by ethanol, and finally diethyl ether. Dry the activated zinc under vacuum.

  • Reaction Initiation: To the flask containing the activated zinc dust, add anhydrous ethanol to form a slurry.

  • Substrate Addition: Prepare a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous ethanol. Add this solution dropwise to the stirred zinc suspension via an addition funnel.

  • Reaction and Reflux: After the initial exothermic reaction subsides, heat the mixture to a gentle reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • The product, Cyclopropane-d6, is a gas at room temperature. The gas can be collected by bubbling it through a suitable trapping solution or by using a gas-tight syringe if the reaction is performed in a sealed system.

    • Alternatively, for larger scales, the reaction can be distilled, and the low-boiling cyclopropane collected in a cold trap cooled with liquid nitrogen.

    • The remaining solution can be filtered to remove excess zinc and zinc bromide salts.

Workflow Visualization: Reductive Cyclization

G cluster_start Reactants & Reagents cluster_process Reaction Process cluster_end Products start This compound Br(CD₂)₃Br step1 Dropwise Addition (Room Temp) start->step1 in Ethanol reagent Activated Zinc Dust (Zn) Anhydrous Ethanol reagent->step1 step2 Gentle Reflux step1->step2 Heat product Cyclopropane-d6 (Gas) step2->product byproduct Zinc Bromide (ZnBr₂) step2->byproduct

Caption: Workflow for the synthesis of Cyclopropane-d6.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. This compound, like its non-deuterated analog, requires careful handling.

Hazard Identification

The compound is classified with the following hazards:

  • Flammable liquid and vapor (H226)[3]

  • Harmful if swallowed (H302)[3]

  • Causes skin irritation (H315)[3]

  • Toxic to aquatic life with long-lasting effects (H411)[3]

Signal Word: Warning[3]

GHS Pictograms:



Handling and Personal Protective Equipment (PPE)
  • Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Keep away from heat, sparks, open flames, and other ignition sources.[5] No smoking.

  • Use non-sparking tools and take precautionary measures against static discharge.[5]

  • Avoid contact with skin and eyes. Wear appropriate PPE, including:

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[5]

    • Eye Protection: Safety glasses or chemical goggles.[5]

    • Skin and Body Protection: A lab coat is mandatory.[5]

Storage and Stability
  • Storage Conditions: Store in a tightly closed container in a cool, well-ventilated place.[5] The recommended storage temperature is room temperature, away from light and moisture.[5]

  • Stability: The compound is stable if stored under the recommended conditions. It is advisable to re-analyze for chemical purity after extended storage (e.g., three years) before use.[10]

Conclusion

This compound is a highly versatile and strategic reagent for advanced research and development. Its true value is realized not just by its identity as a C3 building block, but by the precision and clarity its deuterated nature brings to complex analytical challenges. From tracing metabolic pathways to fine-tuning the pharmacokinetic profiles of next-generation therapeutics, the strategic incorporation of deuterium offers a level of insight that is often unattainable with non-labeled compounds. Understanding its properties, reactivity, and safe handling protocols, as detailed in this guide, is the first step toward leveraging its full potential in the laboratory.

References

  • Filo. (2023, January 25). 1,3-dibromopropane reacts with metallic zinc to form:. Retrieved from [Link]

  • gdflp. (2015, June 1). Preparation of 1,3-dibromopropane. ScienceMadness.org. Retrieved from [Link]

  • Infinity Learn. (n.d.). What happens when 1,3-dibromopropane reacts with zinc in the presence of ethanol?. Retrieved from [Link]

  • Infinity Learn. (n.d.). 1, 3 – dibromopropane reacts with metallic zinc to form. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dibromopropane. Retrieved from [Link]

  • Tom's Lab. (2019, December 5). Making 1,3-Dibromopropane [Video]. YouTube. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 1,3-dibromopropane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wurtz Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dibromopropane. National Center for Biotechnology Information. Retrieved from [Link]

  • Matar, N., Amer, A., & Kusanur, R. (2014, May 12). Can anyone offer advice on the synthesis 1,3-dibromopropane from 1,3-propandiol? [Forum discussion]. ResearchGate. Retrieved from [Link]

  • Eurisotop. (n.d.). 1,3-dibromopropane (d6, 98%). Retrieved from [Link]

  • McGinnis, T. M., Thane, T. A., & Jarvo, E. R. (2022). Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents. Organic Letters, 24(31), 5619–5623. Retrieved from [Link]

  • McGinnis, T. M., Thane, T. A., & Jarvo, E. R. (2022, July 12). Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents. ResearchGate. Retrieved from [Link]

Sources

1,3-Dibromopropane-d6: A Definitive Guide to Isotopic Mass, Synthesis, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Deuterium Advantage

In the high-stakes arena of drug discovery, 1,3-Dibromopropane-d6 (CAS: 120404-22-0) is more than a reagent; it is a strategic tool for metabolic engineering.[1] As a fully deuterated C3 synthon, it enables the introduction of a stable trimethylene bridge (


) into pharmacophores.[2] This modification is critical for mitigating oxidative metabolism, specifically inhibiting Cytochrome P450-mediated hydroxylation at the linker site via the Deuterium Kinetic Isotope Effect (DKIE) .

This guide analyzes the physicochemical properties, exact isotopic mass calculations, and synthesis protocols for this compound, providing the precision required for high-resolution mass spectrometry (HRMS) and GMP-compliant synthesis.

Physicochemical Characterization & Mass Spectrometry[1][3]

Molecular Weight vs. Exact Mass

For researchers transitioning from standard organic synthesis to stable isotope labeling, the distinction between average molecular weight and monoisotopic mass is paramount.

  • Average Molecular Weight (MW): Used for molarity calculations and stoichiometry. It accounts for the natural abundance of Bromine (

    
     and 
    
    
    
    ).[2]
  • Monoisotopic Mass: Used for Mass Spectrometry (MS) identification. It is calculated using the mass of the most abundant stable isotopes (

    
    , 
    
    
    
    ,
    
    
    ).[2]

Table 1: Comparative Mass Profile

PropertyValueCalculation Basis
Formula

(Structure:

)
Average Molecular Weight 207.93 g/mol Weighted average of all natural isotopes.[2][3]
Monoisotopic Mass (

)
205.921 g/mol

+

+

Mass Shift (

)
+6.037 DaRelative to non-deuterated 1,3-Dibromopropane (

).[2][3]
The Bromine Isotopic Signature

The presence of two bromine atoms creates a distinct isotopic pattern in the mass spectrum, often described as a 1:2:1 triplet . This is due to the near-equal natural abundance of


 (50.69%) and 

(49.31%).[2]
  • M Peak (

    
    ):  The monoisotopic peak at m/z ~206.
    
  • M+2 Peak (

    
    ):  The mixed isotope peak.[2] Because there are two permutations (
    
    
    
    and
    
    
    ), this peak is approximately double the intensity of the M peak.
  • M+4 Peak (

    
    ):  The heavy isotope peak at m/z ~210.
    

Figure 1: Mass Spectral Isotopologue Logic

MassSpecLogic Root This compound (C3D6Br2) Br79_79 Isotopologue A (M) 79Br - 79Br m/z ≈ 205.92 Relative Abundance: ~25% Root->Br79_79 Probability ~0.5 x 0.5 Br79_81 Isotopologue B (M+2) 79Br - 81Br (Mixed) m/z ≈ 207.92 Relative Abundance: ~50% Root->Br79_81 Probability 2 x (0.5 x 0.5) Br81_81 Isotopologue C (M+4) 81Br - 81Br m/z ≈ 209.92 Relative Abundance: ~25% Root->Br81_81 Probability ~0.5 x 0.5

Caption: Theoretical distribution of isotopologues driven by the two bromine atoms, resulting in the characteristic 1:2:1 spectral signature.

Synthesis & Purity Analysis

Synthetic Route

The synthesis of high-purity (>98 atom % D) this compound typically proceeds via the bromination of fully deuterated 1,3-propanediol. This route minimizes isotopic dilution compared to H/D exchange methods.[3]

Reaction Scheme:



Quality Control (QC) Protocols

To validate the reagent for pharmaceutical use, the following QC checks are mandatory:

  • 
    -NMR (Proton NMR): 
    
    • Objective: Confirm absence of protons.

    • Expectation: A "silent" spectrum. In non-deuterated 1,3-dibromopropane, a quintet at

      
       2.3 ppm and a triplet at 
      
      
      
      3.6 ppm are observed. In the d6-variant, these must be <1% (residual solvent signals only).
  • 
    -NMR: 
    
    • Objective: Confirm carbon backbone.

    • Expectation: Due to C-D coupling, carbons appear as quintets (spin-spin splitting by Deuterium,

      
      ).
      
  • GC-MS:

    • Objective: Isotopic Enrichment calculation.

    • Method: Integrate the M, M-1, and M-2 ion clusters to calculate atom % D.

Experimental Application: Deuterated Linker Synthesis

Scenario: Using this compound to create a deuterated linker in a drug conjugate.

Safety Pre-requisites
  • Hazards: this compound is a lachrymator and potential alkylating agent.

  • PPE: Double nitrile gloves, chemical splash goggles, and a functioning fume hood are non-negotiable.

  • Quenching: Residual alkyl bromides should be quenched with an aqueous solution of amine (e.g., dilute ammonia) or sodium thiosulfate before disposal.

Protocol: N-Alkylation of a Secondary Amine

This standard protocol demonstrates the attachment of the propyl-d6 chain to a pharmacophore amine (


).

Reagents:

  • Substrate: Secondary Amine (

    
     equiv)[2]
    
  • Reagent: this compound (

    
     equiv) — Excess prevents dimerization.
    
  • Base:

    
     (anhydrous, 
    
    
    
    equiv)
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Secondary Amine (1.0 mmol) in anhydrous MeCN (10 mL).

  • Activation: Add anhydrous

    
     (2.5 mmol) in one portion. Stir at room temperature for 15 minutes to deprotonate/activate the amine.
    
  • Addition: Add this compound (3.0 mmol) dropwise via syringe.

    • Note: Adding the amine to the dibromide (reverse addition) is preferred if bis-alkylation is the primary concern.

  • Reflux: Heat the reaction mixture to

    
     under an inert atmosphere (
    
    
    
    or Ar) for 4-12 hours. Monitor via TLC or LC-MS.
  • Workup:

    • Cool to room temperature.[3][4]

    • Filter off the inorganic salts (

      
      ).[2]
      
    • Concentrate the filtrate under reduced pressure.[2]

  • Purification: Purify via silica gel flash chromatography. The deuterated product will have a nearly identical Retention Factor (

    
    ) to the non-deuterated analogue but may elute slightly faster in Reverse Phase HPLC due to the lipophilicity of the C-D bond.[2]
    

Figure 2: Alkylation Workflow & Decision Tree

SynthesisWorkflow Start Start: Amine Substrate Reagent Add this compound (3.0 equiv) Start->Reagent Reaction Reflux (MeCN, K2CO3) 60-80°C Reagent->Reaction Monitor Monitor: LC-MS Check for Mono- vs Bis-alkylation Reaction->Monitor Decision Product Detected? Monitor->Decision Decision->Reaction No (Continue Heating) Purify Filter & Column Chromatography Decision->Purify Yes Final Isolated Product: R2N-(CD2)3-Br Purify->Final

Caption: Optimized workflow for mono-alkylation using this compound, highlighting the critical monitoring step to prevent dimerization.

References

  • Sigma-Aldrich. this compound Product Specification and SDS. Merck KGaA.[3] Retrieved from [2][3]

  • Cambridge Isotope Laboratories. Stable Isotopes in Drug Development: Deuterated Reagents. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329759511, this compound. Retrieved from [2][3]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Standard Atomic Weights of the Elements. Retrieved from

  • BenchChem. this compound Technical Data and Applications. Retrieved from

Sources

The Isotopic Fingerprint: A Technical Guide to the Physical Properties of Deuterated Trimethylene Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of a Neutron

In the landscape of modern drug discovery and development, the strategic modification of molecules to enhance their therapeutic properties is a cornerstone of innovation. Among the more nuanced yet powerful tools in the medicinal chemist's arsenal is isotopic substitution, particularly the replacement of hydrogen (¹H) with its stable, non-radioactive isotope, deuterium (²H or D). This seemingly minor alteration, the addition of a single neutron, can profoundly influence a molecule's metabolic fate, a phenomenon rooted in the kinetic isotope effect (KIE).[1][2] Deuterated trimethylene bromide (1,3-dibromopropane-d6), the subject of this guide, serves as a valuable deuterated C3 building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3] Understanding its physical and chemical properties is paramount for its effective application.

This technical guide provides a comprehensive overview of the core physical properties of deuterated trimethylene bromide, delving into the theoretical underpinnings of how deuteration impacts its behavior. We will explore its synthesis, spectroscopic signature, and the practical implications for its handling and use in research and development.

Physicochemical Properties: A Tale of Two Isotopes

PropertyNon-Deuterated Trimethylene Bromide (1,3-Dibromopropane)Deuterated Trimethylene Bromide (this compound)
Chemical Formula C₃H₆Br₂C₃D₆Br₂
Molecular Weight 201.89 g/mol Approx. 207.93 g/mol
Appearance Colorless to light yellow liquidExpected to be a colorless to light yellow liquid
Density ~1.989 g/cm³ at 25 °CExpected to be slightly higher than 1.989 g/cm³
Boiling Point ~167 °CExpected to be slightly higher than 167 °C
Melting Point ~ -34 °CExpected to be slightly different from -34 °C
Refractive Index ~1.524 at 20 °CExpected to be very similar to the non-deuterated form
Solubility Slightly soluble in water; soluble in alcohol and etherExpected to have similar solubility

Table 1: Comparison of the physical properties of non-deuterated and estimated properties of deuterated trimethylene bromide.

The Synthetic Pathway: Building the Deuterated Synthon

The synthesis of deuterated trimethylene bromide can be achieved through a free-radical addition reaction.[3] This approach leverages the reaction of deuterium bromide (DBr) with a deuterated allyl bromide precursor in the presence of a radical initiator. The use of deuterated starting materials and solvents is crucial to ensure a high degree of deuterium incorporation and minimize the presence of protium in the final product.[3]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via free-radical addition.

Materials:

  • Deuterated allyl bromide (C₃D₅Br)

  • Deuterium bromide (DBr)

  • Radical initiator (e.g., azobisisobutyronitrile - AIBN)

  • Deuterated solvent (e.g., deuterated benzene - C₆D₆)

  • Anhydrous sodium sulfate

  • Apparatus for reflux and distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve deuterated allyl bromide in a minimal amount of deuterated benzene.

  • Initiation: Add a catalytic amount of AIBN to the solution.

  • Addition of DBr: Slowly bubble deuterium bromide gas through the solution or add a solution of DBr in a deuterated solvent. The reaction is exothermic and should be controlled.

  • Reaction: Gently heat the mixture to reflux for several hours to ensure the completion of the reaction.

  • Workup: After cooling to room temperature, wash the reaction mixture with a saturated solution of sodium bicarbonate in D₂O to neutralize any excess acid. Separate the organic layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

Synthesis_Workflow start Start reactants Deuterated Allyl Bromide + Deuterium Bromide + AIBN in C6D6 start->reactants reflux Reflux reactants->reflux workup Aqueous Workup (NaHCO3 in D2O) reflux->workup drying Drying (Na2SO4) workup->drying distillation Fractional Distillation drying->distillation product This compound distillation->product

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization: Confirming the Isotopic Signature

The successful synthesis and purity of deuterated trimethylene bromide are confirmed through a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, with the isotopic substitution leaving a distinct fingerprint.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for verifying deuteration.[3]

  • ¹H NMR: In a highly enriched sample of this compound, the proton NMR spectrum will show a significant reduction or complete absence of signals corresponding to the methylene protons.[3] Any residual signals can be used to quantify the level of isotopic purity.

  • ²H NMR: Conversely, the deuterium NMR spectrum will exhibit strong signals at chemical shifts analogous to the proton signals in the non-deuterated compound.[7] This provides direct evidence of deuterium incorporation.

  • ¹³C NMR: The carbon-13 NMR spectrum will show characteristic triplets for the deuterated carbons due to coupling with the spin-1 deuterium nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the presence of carbon-deuterium (C-D) bonds.[5] The vibrational frequency of a bond is dependent on the masses of the connected atoms. Due to the increased mass of deuterium compared to hydrogen, the C-D stretching vibrations will appear at a lower frequency (wavenumber) than the corresponding C-H stretching vibrations. This shift is a clear indicator of successful deuteration.

Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the compound, allowing for the confirmation of deuterium incorporation.[5] The molecular ion peak (M+) for this compound will be shifted to a higher mass-to-charge ratio (m/z) compared to its non-deuterated counterpart, corresponding to the number of deuterium atoms incorporated. For a fully deuterated molecule (d6), the molecular weight will increase by approximately 6 atomic mass units.

Characterization_Workflow compound Deuterated Trimethylene Bromide nmr NMR Spectroscopy (¹H, ²H, ¹³C) compound->nmr ir IR Spectroscopy compound->ir ms Mass Spectrometry compound->ms nmr_result Confirms D incorporation and isotopic purity nmr->nmr_result ir_result Identifies C-D bonds ir->ir_result ms_result Confirms molecular weight shift ms->ms_result

Caption: Spectroscopic characterization workflow.

Applications in Drug Development: The Deuterium Advantage

The primary application of deuterated compounds like trimethylene bromide in drug development lies in their use as building blocks for creating more stable and effective drug candidates. The substitution of hydrogen with deuterium at metabolically vulnerable positions in a drug molecule can significantly slow down its rate of metabolism.[1] This is due to the greater strength of the C-D bond compared to the C-H bond, which requires more energy to break.[2]

This "kinetic isotope effect" can lead to several therapeutic advantages:

  • Improved Pharmacokinetic Profile: A slower rate of metabolism can lead to a longer drug half-life, allowing for less frequent dosing and improved patient compliance.

  • Reduced Formation of Toxic Metabolites: By blocking or slowing down certain metabolic pathways, deuteration can reduce the formation of potentially toxic byproducts.

  • Increased Drug Exposure: Slower metabolism can lead to higher and more sustained plasma concentrations of the active drug, potentially enhancing its efficacy.

Safety and Handling: A Prudent Approach

Deuterated trimethylene bromide is a stable, non-radioactive compound and should be handled with the same precautions as its non-deuterated analogue.[8] It is a flammable liquid and is harmful if swallowed or inhaled.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.[8] Keep the container tightly closed to prevent the absorption of moisture, which can lead to isotopic dilution.[8]

Disposal: Dispose of deuterated trimethylene bromide and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[8]

Conclusion

Deuterated trimethylene bromide is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its unique physical and spectroscopic properties, stemming from the presence of deuterium, make it a powerful tool for medicinal chemists seeking to optimize the metabolic stability and pharmacokinetic profiles of new drug candidates. A thorough understanding of its synthesis, characterization, and safe handling is essential for unlocking its full potential in the pursuit of safer and more effective medicines.

References

  • National Center for Biotechnology Information. (n.d.). 1,3-Dibromopropane. PubChem. Retrieved from [Link]

  • Tom's Lab. (2019, December 5). Making 1,3-Dibromopropane [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dibromopropane. Retrieved from [Link]

  • Australian Government Department of Health and Aged Care. (2022, December 22). 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Retrieved from [Link]

  • Wikipedia. (n.d.). Deuterium. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, December 17). Impact of H/D isotopic effects on the physical properties of materials. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 26). 8.8: Isotope Effects in Chemical Reactions. Retrieved from [Link]

  • PubMed. (n.d.). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The Infrared Spectra of Deuterium Compounds. Part I. The C-H Stretching Bands of OM. Retrieved from [Link]

  • CK Special Gases. (2015, April 10). Deuterium - SAFETY DATA SHEET. Retrieved from [Link]

  • Wikipedia. (n.d.). Deuterium NMR. Retrieved from [Link]

  • YouTube. (2013, March 4). The effect of deuteration on an infrared spectrum. Retrieved from [Link]

  • Spectroscopy Online. (2013, July 1). Hydrogen–Deuterium Exchange Mass Spectrometry. Retrieved from [Link]

  • EBSCO. (n.d.). Isotopic Effects In Chemical Reactions | Chemistry | Research Starters. Retrieved from [Link]

  • ACS Publications. (2025, October 27). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.17: The Use of Deuterium in ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     NMR Spectroscopy. Retrieved from [Link]
    
  • PMC. (n.d.). Isotope Effects on the Vaporization of Organic Compounds from an Aqueous Solution–Insight from Experiment and Computations. Retrieved from [Link]

  • PMC. (2023, February 1). Effects of Water Deuteration on Thermodynamic and Structural Properties of Proteins and Biomembranes. Retrieved from [Link]

  • ResearchGate. (2014, May 12). Can anyone offer advice on the synthesis 1,3-dibromopropane from 1,3-propandiol?. Retrieved from [Link]

  • Chromservis. (n.d.). Deuterated - Solvents, Reagents& Accessories. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, May 3). 10.3A: Protium and Deuterium. Retrieved from [Link]

  • YouTube. (2025, November 4). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • Sciencemadness.org. (2015, June 1). Preparation of 1,3-dibromopropane. Retrieved from [Link]

  • PLOS. (2018, November 14). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Heavy water. Retrieved from [Link]

  • ResearchGate. (2025, November 24). Infrared absorption of deuterium molecules at low temperature. Retrieved from [Link]

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  • PrepChem.com. (n.d.). Preparation of 1,3-dibromopropane. Retrieved from [Link]

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Technical Guide: 1,3-Dibromopropane-d6 Solubility & Handling Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dibromopropane-d6 (CAS: 120404-22-0) is a deuterated alkyl dihalide primarily utilized as a electrophilic linker in the synthesis of deuterated pharmaceuticals and metabolic tracers.[1] Its physicochemical behavior closely mirrors its non-deuterated analog (1,3-dibromopropane), exhibiting high miscibility with non-polar and polar aprotic organic solvents while remaining immiscible in water.

However, the substitution of protium with deuterium introduces significant mass effects (density increase ~3.5%) and kinetic isotope effects (KIE) that alter its reactivity profile, particularly in elimination pathways. This guide provides a definitive solubility landscape, handling protocols, and mechanistic insights to ensure isotopic integrity during experimental workflows.

Part 1: Physicochemical Profile & Isotope Effects

Understanding the physical shift between the proteo- (H) and deutero- (D) forms is critical for precise volumetric dosing and separation processes.

Comparative Properties Table
Property1,3-Dibromopropane (

)
This compound (

)
Technical Implication
CAS Number 109-64-8120404-22-0Unique identifier for regulatory filing.[1]
Molecular Weight 201.89 g/mol 207.93 g/mol Mass spectrometry shift of +6 Da.
Density (25°C) 1.989 g/mL~2.047 g/mL

variant is significantly heavier; affects phase separation layers.
Boiling Point 167°C167°CHigh boiling point allows for high-temperature reflux without rapid solvent loss.
Physical State Colorless LiquidColorless LiquidViscosity is comparable; handling requires glass syringes.
The Deuterium Effect on Solvation

While isotopic substitution significantly impacts reaction kinetics (bond breaking), it has a negligible effect on the thermodynamics of solvation. Therefore, solubility data for 1,3-dibromopropane (


) is a valid and accurate proxy for the 

isotopologue. The primary driving forces for solvation—London dispersion forces and dipole-dipole interactions—remain unchanged.

Part 2: Solubility Landscape & Solvent Selection

This compound is a lipophilic, dense liquid. Its solubility profile is dictated by its alkyl chain (hydrophobic) and the two bromine atoms (polarizable, moderate dipole).

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsMiscibilityApplication Notes & Warnings
Chlorinated Dichloromethane (DCM), ChloroformExcellent Ideal for storage and transfer. High solubility due to "like-dissolves-like" halogen interactions.
Ethereal Diethyl Ether, THF, 1,4-DioxaneExcellent Standard solvents for Grignard formation or lithiation reactions involving this linker.
Polar Aprotic DMSO, DMF, AcetonitrileGood Preferred for Sn2 Alkylation. High dielectric constants stabilize the transition state during nucleophilic substitution.
Polar Protic Methanol, Ethanol, IsopropanolGood Caution: Protolic solvents can promote solvolysis (formation of ethers) at high temperatures or in the presence of bases.
Hydrocarbon Hexanes, TolueneModerate Miscible, but phase separation may occur at very low temperatures (-78°C).
Aqueous Water, PBSImmiscible Solubility is <1.7 g/L. Forms a distinct, dense bottom layer (Density > 1.0).[2][3]
Visualization: Solvent Selection Logic

The following diagram illustrates the decision matrix for selecting the appropriate solvent based on the intended chemical transformation.

SolventLogic Start Intended Application Reaction Nucleophilic Substitution (Linker Synthesis) Start->Reaction Storage Storage / Transfer Start->Storage Extraction Work-up / Extraction Start->Extraction DMF DMF / DMSO (Polar Aprotic) Reaction->DMF Enhances Sn2 Rate DCM DCM / Chloroform (Halogenated) Storage->DCM Inert & Volatile Ether Diethyl Ether / EtOAc (Immiscible with H2O) Extraction->Ether Phase Separation Mech1 Mechanism: Dipolar Stabilization DMF->Mech1 Mech2 Mechanism: High Solubility DCM->Mech2

Figure 1: Decision matrix for solvent selection based on experimental goals. Dark nodes represent process stages; light nodes represent solvent choices.

Part 3: Scientific Integrity – Isotopic Stability & Reactivity

When using this compound, the primary concern is not just solubility, but isotopic integrity . The C-D bond is stronger than the C-H bond (Bond Dissociation Energy difference ~1.2 - 1.5 kcal/mol), leading to a Primary Kinetic Isotope Effect (KIE).

Prevention of H/D Exchange

Although alkyl halides are generally robust against H/D exchange in neutral media, exposure to strong bases in protic solvents (e.g., NaOEt in Ethanol) can lead to exchange at the


-carbon via reversible deprotonation/reprotonation cycles, or elimination.
  • Rule: Avoid prolonged exposure to strong bases (NaH, KOtBu) in protic solvents.

  • Mechanism: The

    
     compound is more resistant to base-mediated E2 elimination than the 
    
    
    
    analog due to the KIE (
    
    
    ), often making the deuterated linker more stable in reaction conditions.
Metabolic Stability Applications

This compound is frequently used to install a deuterated propylene linker in drug candidates. The deuterium atoms at the metabolic "hot spots" (the linker carbons) slow down oxidative metabolism (e.g., by Cytochrome P450), potentially extending the drug's half-life (


).

Part 4: Operational Protocol

Standardized Preparation of Stock Solutions

Objective: Create a stable, anhydrous stock solution of this compound in Dichloromethane (DCM) or DMSO.

Reagents:

  • This compound (>98 atom % D).[1]

  • Solvent: Anhydrous DCM (Sigma-Aldrich Sure/Seal™) or Anhydrous DMSO.

  • Inert Gas: Argon or Nitrogen (Pre-dried).

Workflow:

  • Environment Control: Perform all transfers inside a fume hood. If the reagent is stored cold, allow the sealed bottle to equilibrate to room temperature to prevent condensation (water introduction).

  • Inert Purging: Flush the receiving vial with Argon for 30 seconds.

  • Volumetric Transfer:

    • Note: Due to the high density (~2.05 g/mL), pipetting by volume can be challenging due to dripping.

    • Best Practice: Use a gas-tight glass syringe with a Luer lock tip.

  • Dissolution:

    • Inject the

      
      -reagent into the solvent.
      
    • Vortex for 10 seconds. The solution should be clear and colorless.

  • Storage: Seal with a PTFE-lined cap and Parafilm. Store at 2–8°C away from light.

Visualization: Handling Workflow

HandlingProtocol Step1 1. Thermal Equilibration (Prevent Condensation) Step2 2. Inert Gas Purge (Argon/N2) Step1->Step2 Step3 3. Gravimetric/Volumetric Transfer (Use Glass Syringe) Step2->Step3 Step4 4. Solvation (DCM or DMSO) Step3->Step4 Step5 5. Storage (Dark, 4°C, PTFE Seal) Step4->Step5 Warning CRITICAL: High Density (2.05 g/mL) requires positive displacement Warning->Step3

Figure 2: Step-by-step handling protocol emphasizing moisture control and density considerations.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8001, 1,3-Dibromopropane. Retrieved from [Link]

  • Chemistry LibreTexts (2023). The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]

  • NIST (2025). 1,3-Dibromopropane Solubility Data. IUPAC-NIST Solubilities Database. Retrieved from [Link]

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safety data sheet SDS for 1,3-Dibromopropane-d6

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet & Technical Handling Guide: 1,3-Dibromopropane-d6 Content Type: Technical Whitepaper / Operational Directive Audience: Chemical Safety Officers, Synthetic Chemists, DMPK Researchers

A Technical Guide to Safe Handling, Stability, and Hazard Mitigation[1]

Executive Summary: The Dual Nature of the Reagent

This compound (CAS 120404-22-0) is a high-value deuterated electrophile primarily used in the synthesis of stable isotope-labeled internal standards and metabolic tracers. While its chemical utility lies in the Kinetic Isotope Effect (KIE)—strengthening the C-H (in this case, C-D) bond against metabolic cleavage—its hazard profile is dominated by its alkylating potential.

This guide moves beyond the standard SDS checklist to explain the mechanistic basis of its toxicity and the causality behind the required safety protocols. We treat this material not just as a flammable liquid, but as a genotoxic alkylating agent that requires rigorous containment.

Chemical Architecture & Identification

Researchers must distinguish the deuterated isotopolog from its protonated analog. While their chemical reactivity is identical, their physical properties (density, molecular weight) differ slightly, impacting gravimetric calculations in synthesis.

Comparative Properties Table
Property1,3-Dibromopropane (Natural)This compound (Isotopic)
CAS Number 109-64-8120404-22-0
Formula C₃H₆Br₂C₃D₆Br₂
Molecular Weight 201.89 g/mol 207.92 g/mol
Density 1.989 g/mL~2.05 g/mL (Estimated)
Appearance Colorless to pale yellow liquidColorless liquid
Boiling Point 167 °C166-167 °C
Flash Point 54 °C (Closed Cup)54 °C (Assume identical)

Critical Note on Purity: Commercial d6 samples often contain stabilizers (Silver foil or Copper turnings) to scavenge free bromide radicals. Do not mistake these solids for precipitation or degradation.

Hazard Assessment: The Mechanism of Toxicity

Standard SDSs list "H341: Suspected of causing genetic defects."[1] As scientists, we must understand why.

The Alkylation Threat (SN2 Mechanism)

This compound is a bifunctional alkylating agent. The bromine atoms are good leaving groups, making the terminal carbons highly electrophilic.

  • Biological Target: Nucleophilic sites on DNA bases (e.g., N7 of guanine).

  • Mechanism: The DNA base attacks the carbon, displacing the bromide (SN2 reaction). Because the molecule has two leaving groups, it can potentially form inter-strand crosslinks , which are difficult for cellular repair mechanisms to fix, leading to cytotoxicity or mutagenesis.

Metabolic Fate

The deuteration (d6) is designed to slow down oxidative metabolism (via Cytochrome P450).

  • Implication: While this is beneficial for the drug's half-life, it theoretically means the toxic parent compound may reside in the body longer than the non-deuterated analog if ingested or absorbed.

Visualization: Toxicity Pathway

The following diagram illustrates the logical flow from exposure to cellular damage.

ToxicityMechanism Exposure Exposure Route (Inhalation/Dermal) Absorption Systemic Absorption (Lipophilic) Exposure->Absorption BioAct Nucleophilic Attack (SN2 Reaction) Absorption->BioAct DNA_Adduct DNA Alkylation (Guanine N7) BioAct->DNA_Adduct Primary Path Depletion Glutathione (GSH) Depletion BioAct->Depletion Detox Path Outcome Mutagenesis / Cellular Apoptosis DNA_Adduct->Outcome Depletion->Outcome If Overwhelmed

Figure 1: Mechanistic pathway of alkyl halide toxicity. The electrophilic carbons attack DNA (red path) unless intercepted by Glutathione (blue path).

Safe Handling Protocol (The "How")

Given the mechanism above, standard "lab safety" is insufficient. We employ a Zero-Contact Protocol .

Personal Protective Equipment (PPE) Matrix

Nitrile gloves provide only splash protection for halogenated alkanes. For prolonged handling, specific barrier materials are required.

PPE ComponentRecommendationScientific Rationale
Gloves (Primary) Silver Shield / 4H (Laminate) Small halogenated molecules permeate nitrile/latex rapidly (<5 mins). Laminates offer >4h breakthrough time.
Gloves (Dexterity) Double Nitrile (Disposable) Use over the laminate glove if dexterity is needed, or for momentary transfer only. Change immediately upon splash.
Respiratory Fume Hood (Required) Volatile organic compound. Vapors are heavy (sink) and irritate mucous membranes.
Eye Protection Chemical Goggles Safety glasses are insufficient for liquids that cause corneal opacity.
Storage & Stability

Deuterated standards are expensive (~$500/g). Proper storage protects both the scientist and the investment.

  • Photolysis: The C-Br bond is photosensitive. Homolytic cleavage generates bromine radicals.

    • Protocol: Store in amber glass. Wrap secondary container in foil.

  • Hydrolysis: Reacts slowly with moisture to form HBr (corrosive gas) and deuterated propanol.

    • Protocol: Store under inert atmosphere (Argon/Nitrogen). Keep refrigerated (2-8°C).

  • Stabilizers: If the liquid turns brown/orange, free bromine (

    
    ) has formed.
    
    • Remediation:[2][3] Add copper turnings or silver foil to the vial to scavenge free halogens.

Operational Workflow: Receipt to Disposal

This self-validating workflow ensures that safety checks are integrated into the experimental process.

HandlingWorkflow Receipt Receipt of Material (Check Seal & Stabilizer) Storage Storage (Amber Vial, 4°C, Argon) Receipt->Storage Check1 Is liquid yellow/brown? Storage->Check1 Prep Exp. Preparation (Fume Hood, Laminate Gloves) Usage Synthesis / Aliquot (Avoid Metal Needles if acidic) Prep->Usage Usage->Storage Return excess under Argon Waste Disposal (Halogenated Waste Stream) Usage->Waste Check1->Prep No (Colorless) Treat Treat with Cu/Ag to remove Br2 Check1->Treat Yes Treat->Prep

Figure 2: Operational lifecycle of this compound. Note the visual check for degradation (yellowing) prior to use.

Emergency Response

Fire (Class B):

  • Flash Point: 54°C.

  • Media: CO₂, Dry Chemical, or Foam. Water spray may be ineffective (immiscible) but used to cool containers.

  • Hazard: Thermal decomposition produces Hydrogen Bromide (HBr) gas—highly corrosive. Firefighters must wear SCBA.

Accidental Release (Spill):

  • Evacuate: Clear the immediate area.

  • PPE: Don Silver Shield gloves and respiratory protection.

  • Contain: Do not wipe with paper towels (increases surface area for evaporation). Cover with activated carbon or a commercial solvent absorbent pads.

  • Clean: Wash area with soap and water; collect all waste as halogenated chemical waste.

First Aid:

  • Skin: Wash with soap and water for 15 minutes. Do not use solvents (ethanol/DMSO) as they may enhance skin absorption of the bromide.

  • Eyes: Rinse for 15 minutes.[4] Consult an ophthalmologist immediately.

References

  • LGC Standards. (2023). Certificate of Analysis: this compound (CAS 120404-22-0).[5][6][7] Retrieved from

  • Sigma-Aldrich (Merck). (2023). Safety Data Sheet: this compound. Retrieved from

  • PubChem. (2023). Compound Summary: 1,3-Dibromopropane (CID 8001).[8][9] National Library of Medicine. Retrieved from

  • ECHA (European Chemicals Agency). (2023).[8] Registration Dossier: 1,3-Dibromopropane - Genetic Toxicity.[10] Retrieved from

  • Princeton University EHS. (2021). Safe Handling of Organolithium and Alkyl Halides. Retrieved from

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A Senior Application Scientist's Guide to Deuterated Propanes: A Comparative Analysis of 1,3-Dibromopropane-d6 and d6-Propylene Glycol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemical and pharmaceutical research, the strategic incorporation of stable isotopes has become an indispensable tool. Among these, deuterium-labeled compounds stand out for their utility in elucidating reaction mechanisms, quantifying analytes with high precision, and tailoring the pharmacokinetic profiles of drug candidates. This guide provides an in-depth technical exploration of two structurally related yet functionally distinct deuterated C3 synthons: 1,3-Dibromopropane-d6 and d6-Propylene Glycol.

This document moves beyond a simple cataloging of properties. Instead, it offers a comparative analysis grounded in practical application, explaining the causality behind the selection of one compound over the other in various research and development scenarios. We will delve into their fundamental chemical differences, explore their primary applications with field-proven insights, and provide exemplary experimental protocols to illustrate their use.

Part 1: Unveiling the Core Differences: A Structural and Physicochemical Comparison

At first glance, this compound and d6-propylene glycol share a common three-carbon backbone with deuterium atoms replacing hydrogens. However, their divergent functional groups—halogens versus hydroxyls—dictate their profoundly different chemical reactivity, physical properties, and, consequently, their applications in the laboratory.

This compound is a deuterated analogue of the alkyl halide 1,3-dibromopropane.[1][2] The presence of two bromine atoms, which are excellent leaving groups, renders this molecule highly susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a deuterated building block in organic synthesis.[1]

d6-Propylene Glycol , or propane-1,2-diol-d6, is the deuterated counterpart of the viscous, colorless liquid propylene glycol.[3][4] Its two hydroxyl (-OH) groups make it a diol, capable of forming hydrogen bonds and readily soluble in water and other polar solvents.[3] This high polarity and its established safety profile are key to its applications, particularly in biological and pharmaceutical contexts.[5][6]

The following diagram illustrates the structural disparity between these two molecules:

G cluster_0 This compound cluster_1 d6-Propylene Glycol a Br-CD2-CD2-CD2-Br b CD3-CD(OD)-CD2OD G A Biological Sample (e.g., Plasma, Urine) B Spike with d6-Propylene Glycol (Internal Standard) A->B Addition of IS C Sample Preparation (e.g., Protein Precipitation, SPE) B->C Extraction D LC-MS/MS Analysis C->D Injection E Quantification of Propylene Glycol D->E Ratio of Analyte to IS F Data Interpretation & Reporting E->F Result Calculation

Caption: Workflow for quantification using a deuterated internal standard.

Part 3: Experimental Protocols: From Theory to Practice

To provide a practical context, this section outlines exemplary, step-by-step methodologies for key applications of both compounds. These protocols are intended to be illustrative and should be adapted and validated for specific experimental needs.

Protocol 1: Quantification of Propylene Glycol in Human Plasma using d6-Propylene Glycol as an Internal Standard by LC-MS/MS

This protocol is based on established methods for the analysis of glycols in biological fluids. [5][7] 1. Materials and Reagents:

  • Human plasma (K2EDTA)

  • Propylene Glycol (analyte) standard

  • d6-Propylene Glycol (internal standard)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 96-well protein precipitation plate

2. Preparation of Standards and Quality Controls (QCs):

  • Prepare a stock solution of propylene glycol and d6-propylene glycol in methanol.

  • Serially dilute the propylene glycol stock solution with blank human plasma to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in blank human plasma.

3. Sample Preparation:

  • To 50 µL of plasma sample, standard, or QC in a 96-well plate, add 150 µL of acetonitrile containing the d6-propylene glycol internal standard (e.g., at 100 ng/mL).

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC system.

  • Column: A reverse-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions:

    • Propylene Glycol: Monitor a specific precursor-to-product ion transition.

    • d6-Propylene Glycol: Monitor the corresponding mass-shifted transition.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of propylene glycol to d6-propylene glycol against the concentration of the calibration standards.

  • Determine the concentration of propylene glycol in the unknown samples and QCs from the calibration curve.

Self-Validation: The accuracy and precision of the assay should be validated according to regulatory guidelines (e.g., FDA or ICH M10). [8][9][10][11]This includes assessing linearity, selectivity, accuracy, precision, recovery, matrix effect, and stability. The consistent performance of the QC samples provides a real-time validation of each analytical run.

Protocol 2: Deuterium NMR (²H NMR) for Characterizing this compound

Deuterium NMR is a powerful technique for confirming the position and extent of deuteration in a molecule. [12][13] 1. Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in a suitable non-deuterated solvent (e.g., chloroform, acetone). The choice of solvent is crucial as deuterated solvents will produce a large signal that can obscure the analyte's signals. [12]* Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer equipped with a broadband probe capable of observing the deuterium frequency.

  • Tune the probe to the deuterium frequency.

  • Set the appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay. Due to the lower gyromagnetic ratio of deuterium compared to protons, a longer acquisition time may be necessary to achieve adequate resolution. [12] 3. Data Acquisition and Processing:

  • Acquire the ²H NMR spectrum.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum appropriately.

4. Spectral Interpretation:

  • The chemical shifts in the ²H NMR spectrum will be very similar to those in the ¹H NMR spectrum of the non-deuterated compound.

  • The number of signals will correspond to the number of chemically non-equivalent deuterons in the molecule. For this compound, you would expect to see signals corresponding to the deuterons on the different carbons of the propane chain.

  • The integration of the signals can be used to determine the relative abundance of deuterons at each position.

Self-Validation: The obtained spectrum should be compared with a reference spectrum if available. The chemical shifts and coupling patterns (if resolved) should be consistent with the expected structure. The absence of significant signals at other chemical shifts confirms the isotopic purity of the compound.

Part 4: Concluding Remarks and Future Perspectives

The choice between this compound and d6-propylene glycol is fundamentally driven by the intended application. For researchers engaged in the synthesis of deuterated molecules and the study of reaction mechanisms, the reactivity of this compound is its key asset. Conversely, for those in drug development and bioanalysis requiring precise quantification of propylene glycol or tracing its metabolic journey, the biocompatibility and chemical inertness of d6-propylene glycol make it the superior choice.

As analytical instrumentation continues to advance in sensitivity and resolution, the demand for high-purity deuterated compounds will undoubtedly grow. The principles and methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively leverage the power of these versatile deuterated propanes in their pursuit of scientific discovery and therapeutic innovation.

References

  • Wikipedia. 1,3-Dibromopropane. Available from: [Link]

  • LookChem. 1,3-Dibromopropane 109-64-8 wiki. Available from: [Link]

  • Celerion. LC-MS/MS Quantification of Propylene Glycol. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Propylene Glycol. Available from: [Link]

  • ANSTO. Studying enzyme mechanisms using deuterated substrates. Available from: [Link]

  • ResearchGate. Determination of 1,3-Dichloropropanol in Soy Sauce and Related Products by Headspace Gas Chromatography with Mass Spectrometric Detection: Interlaboratory Study. Available from: [Link]

  • PMC. Dose‐ and Duration‐Dependent Effects of Propylene Glycol on Lipid Metabolism‐Related mRNAs, Proteins, and Fatty Acids in the Adipose Tissue of Fattening Akkaraman Lambs. Available from: [Link]

  • PMC. Developmental pharmacokinetics of propylene glycol in preterm and term neonates. Available from: [Link]

  • SciSpace. Determination of Glycols in Biological Specimens by Gas Chromatography-Mass Spectrometry. Available from: [Link]

  • ResearchGate. Sensitive determination of ethylene glycol, propylene glycol and diethylene glycol in human whole blood by isotope dilution gas chromatography-mass spectrometry, and the presence of appreciable amounts of the glycols in blood of healthy subjects. Available from: [Link]_

  • Wikipedia. Propylene glycol. Available from: [Link]

  • Chemical-Suppliers.com. Propylene Glycol D6 | CAS 52910-80-2. Available from: [Link]

  • European Medicines Agency. Propylene glycol used as an excipient. Available from: [Link]

  • ResearchGate. A Randomized Clinical Trial on Comparative Effects of Propylene Glycol, Dexamethasone and Insulin for Treatment of Bovine Ketosis. Available from: [Link]

  • ResearchGate. Mechanistic Studies: Effect of substrates deuteration on the reaction... Available from: [Link]

  • PMC. Large‐Volume Injection and Assessment of Reference Standards for n‐Alkane δD and δ13C Analysis via Gas Chromatography Isotope Ratio Mass Spectrometry. Available from: [Link]

  • Semantic Scholar. Sensitive determination of ethylene glycol, propylene glycol and diethylene glycol in human whole blood by isotope dilution gas chromatography–mass spectrometry, and the presence of appreciable amounts of the glycols in blood of healthy subjects. Available from: [Link]

  • MDPI. Environmental Tracers. Available from: [Link]

  • PubMed. The effect of propylene glycol on the P450-dependent metabolism of acetaminophen and other chemicals in subcellular fractions of mouse liver. Available from: [Link]

  • SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Available from: [Link]

  • ResearchGate. Propylene Glycol Pharmacokinetics and Renal Elimination Capacity: Preliminary Observations. Available from: [Link]

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  • PMC. Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes. Available from: [Link]

  • ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available from: [Link]

  • FDA. Guidelines for the Validation of Chemical Methods for the Foods Program. Available from: [Link]

  • ResearchGate. Environmental Tracers in Subsurface Hydrology. Available from: [Link]

  • PMC. A simple protocol for the production of highly deuterated proteins for biophysical studies. Available from: [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • MDPI. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Available from: [Link]

  • Google Patents. A method for synthesizing deuterated aromatic compounds.
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Propylene Glycol. Available from: [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link]

  • MDPI. Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters. Available from: [Link]

  • Chromatography Forum. Propylene Glycol. Available from: [Link]

  • SlidePlayer. Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. Available from: [Link]

  • U.S. Environmental Protection Agency. Ground-Water Tracers. Available from: [Link]

  • Science.gov. validate analysis methods: Topics by Science.gov. Available from: [Link]

  • ResearchGate. Tracing solid waste leachate in groundwater using δ13 C from dissolved inorganic carbon. Available from: [Link]

  • ResearchGate. Hepatic and Extra-Hepatic Metabolism of Propylene Glycol Ethers in the Context of Central Nervous System Toxicity. Available from: [Link]

  • PubMed. Pharmacokinetics of propylene glycol in humans during multiple dosing regimens. Available from: [Link]

  • University of Groningen. Evaluating the use of NMR for the determination of deuterium abundance in water. Available from: [Link]

  • Wikipedia. Heavy water. Available from: [Link]

  • PubMed. Effects of propylene glycol drenching before and after luteolysis on blood glucose, ovarian steroids and follicular dynamics in heifers. Available from: [Link]

Sources

An In-Depth Technical Guide to the Isotopic Enrichment of 1,3-Dibromopropane-d6

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of Deuterium Labeling in Modern Research

In the landscape of pharmaceutical development, metabolic research, and materials science, stable isotope-labeled (SIL) compounds are indispensable tools. The strategic replacement of hydrogen with its heavier, non-radioactive isotope, deuterium (²H or D), provides a subtle yet powerful modification that enables researchers to trace metabolic pathways, quantify analytes with high precision, and probe reaction mechanisms. 1,3-Dibromopropane-d6 (Br(CD₂)₃Br), the deuterated isotopologue of 1,3-Dibromopropane, is a prime example of such a critical reagent.[1]

Its utility as a deuterated C3 building block in organic synthesis is extensive, allowing for the introduction of a labeled trimethylene bridge into complex molecules like pharmaceuticals and prodrugs.[1] This facilitates more accurate pharmacokinetic and bioavailability studies.[1] The efficacy of these applications, however, is fundamentally dependent on the isotopic enrichment of the this compound used. This guide provides a comprehensive technical overview of the synthesis, analytical methodologies, and critical considerations surrounding the isotopic enrichment levels of this vital research chemical.

The Genesis of Enrichment: Synthesis of this compound

The isotopic enrichment of the final product is a direct consequence of the synthetic route and the purity of the starting materials. While various methods exist for the synthesis of the unlabeled 1,3-Dibromopropane, such as the free radical addition of hydrogen bromide to allyl bromide or the reaction of 1,3-propanediol with hydrobromic acid, the synthesis of its deuterated counterpart necessitates a deuterated precursor.[2][3]

A common and effective laboratory-scale synthesis involves the bromination of a highly enriched deuterated diol:

Reaction: HO-(CD₂)₃-OH + 2 HBr → Br-(CD₂)₃-Br + 2 H₂O

The causality is straightforward: the isotopic enrichment of the starting material, 1,3-Propanediol-d8, directly dictates the maximum possible enrichment of the final this compound product. Any residual protic impurities (HO-(CH₂)₃-OH or partially deuterated species) in the starting diol will invariably lead to a lower isotopic enrichment in the final product. Furthermore, reaction conditions must be carefully controlled to prevent any potential H/D exchange, although this is less of a concern for the stable C-D bonds compared to O-D or N-D bonds.

Quantifying Deuterium Incorporation: A Dual-Pronged Analytical Approach

Verifying the isotopic enrichment of this compound is not a trivial task. It requires robust analytical techniques that can both confirm the positions of deuterium incorporation and quantify the percentage of deuterium atoms at these sites. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a self-validating system for a comprehensive and trustworthy assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Confirmation

NMR spectroscopy is the gold standard for confirming the structural integrity and the extent of deuterium incorporation at the atomic level.[4] For a highly deuterated compound like this compound, a comparative analysis using both Proton (¹H) NMR and Deuterium (²H) NMR is the most rigorous approach.

  • Proton (¹H) NMR: The primary role of ¹H NMR in this context is to confirm the absence of protons. In a highly enriched sample of this compound, the characteristic signals for the methylene protons are expected to be drastically reduced or entirely absent.[1] This provides a clear and immediate qualitative confirmation of a high degree of deuteration.[1]

  • Deuterium (²H) NMR: Conversely, ²H NMR directly observes the deuterium nuclei, confirming their presence.[1] Unlike ¹H NMR, a highly enriched sample will show strong signals in the ²H spectrum.[1] Under appropriate experimental conditions with sufficient relaxation delays, the peak integrals in a ²H NMR spectrum can be relatively quantitative, allowing for the determination of the deuterium atom percentage.[5] This technique offers a clean spectrum, as all proton signals are "transparent," which is particularly useful for structural verification.[5]

  • Sample Preparation: Accurately weigh and dissolve ~10-20 mg of the this compound sample in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large interfering solvent peaks in ¹H NMR.[6]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Pay close attention to the regions where the methylene protons of 1,3-Dibromopropane would typically appear (~2.2 ppm and ~3.5 ppm).

    • The objective is to confirm the significant reduction or absence of these signals relative to any internal standard or residual solvent peaks.

  • ²H NMR Acquisition:

    • Switch the spectrometer to the deuterium frequency.

    • Acquire a ²H NMR spectrum. Ensure the acquisition parameters (e.g., relaxation delay D1) are set to allow for full relaxation of the deuterium nuclei for quantitative integration.

    • Observe the signals corresponding to the deuterium atoms in the -CD₂- groups.

  • Data Analysis:

    • In the ¹H spectrum, integrate any residual proton signals and compare them to a known standard to estimate the level of non-deuterated impurity.

    • In the ²H spectrum, integrate the deuterium signals to confirm the expected ratios and quantify the deuterium content. The isotopic enrichment (Atom % D) can be calculated based on the relative integrals of the deuterated species versus any residual protic species observed in the ¹H NMR.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_interp Interpretation & Causality cluster_result Result Prep Dissolve Sample in CDCl3 H1_NMR Acquire ¹H NMR Spectrum Prep->H1_NMR Check_Protons Proton signals absent or significantly reduced? H1_NMR->Check_Protons H2_NMR Acquire ²H NMR Spectrum Confirm_Deuterium Strong Deuterium signals present? H2_NMR->Confirm_Deuterium Check_Protons->H2_NMR Yes Result Verified Isotopic Enrichment Level Check_Protons->Result No (Low Enrichment) Quantify Quantify Atom % D from ²H integrals Confirm_Deuterium->Quantify Yes Confirm_Deuterium->Result No (Incorrect Compound) Quantify->Result

Caption: Workflow for verifying isotopic enrichment using NMR spectroscopy.

Mass Spectrometry (MS): The Molecular Weight Verification

Mass spectrometry is a highly sensitive technique that provides orthogonal data to NMR by analyzing the mass-to-charge ratio of the molecule and its fragments. It is exceptionally useful for determining the distribution of different isotopologues (molecules that differ only in their isotopic composition) in a sample.[7][8]

A general method for determining isotopic enrichment by MS involves a multi-step process.[7] This includes analyzing the natural abundance analogue to understand its fragmentation and isotopic pattern, and then comparing the measured isotope distribution of the labeled compound with theoretically calculated distributions for different enrichment levels.[7] High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF), is particularly advantageous as it can resolve the peaks of different isotopologues, leading to more accurate quantification.[8]

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) suitable for Gas Chromatography (GC) injection. A typical concentration is in the range of 10-100 µg/mL.

  • GC-MS Instrument Setup:

    • GC Column: Use a standard non-polar capillary column (e.g., DB-5ms or equivalent).

    • Injection: 1 µL split injection.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a temperature sufficient to elute the compound (e.g., 150°C).

    • MS Detector: Operate in Electron Ionization (EI) mode. Acquire data in full scan mode to observe the molecular ion cluster and key fragments.

  • Data Acquisition:

    • Inject a sample of unlabeled 1,3-Dibromopropane first to establish its retention time, mass spectrum, and natural isotopic pattern of the molecular ion cluster (m/z 200, 202, 204 due to ⁷⁹Br and ⁸¹Br isotopes).

    • Inject the this compound sample under the identical conditions.

  • Data Analysis:

    • Identify the molecular ion cluster for the deuterated sample. The fully deuterated (d6) species will have a molecular weight of ~207.92 g/mol . The corresponding molecular ion cluster will be centered around m/z 206, 208, 210.

    • Carefully examine the mass spectrum for the presence of lighter isotopologues (d5, d4, etc.), which would appear at lower m/z values.

    • Extract the ion chromatograms for each isotopologue's major ion in the cluster.

    • The isotopic enrichment is determined by comparing the integrated peak areas of the desired d6 isotopologue to the sum of all observed isotopologues (d0 through d6).

MS_Workflow cluster_prep Sample Preparation & Setup cluster_analysis Data Acquisition cluster_interp Data Processing & Analysis cluster_result Result Prep Prepare Dilute Solution Setup Optimize GC-MS Method Prep->Setup Analyze_Std Analyze Unlabeled Standard Setup->Analyze_Std Analyze_Sample Analyze Deuterated Sample Analyze_Std->Analyze_Sample Identify_Ions Identify Molecular Ion Clusters Analyze_Sample->Identify_Ions Extract_Ions Extract Ion Chromatograms for each Isotopologue (d0-d6) Identify_Ions->Extract_Ions Integrate Integrate Peak Areas Extract_Ions->Integrate Calculate Calculate Enrichment: Area(d6) / Σ Areas(d0-d6) Integrate->Calculate Result Quantitative Isotopic Enrichment Profile Calculate->Result

Caption: Workflow for determining isotopic enrichment using GC-MS.

Data Summary: Typical Isotopic Enrichment Levels

Commercially available this compound is typically offered at high levels of isotopic enrichment, as this is critical for its intended applications. Lower enrichment levels would compromise the accuracy of quantitative studies and could introduce complex, overlapping signals in mechanistic studies.

ParameterTypical SpecificationRationale for Importance
Isotopic Enrichment ≥ 98 Atom % DMinimizes interference from unlabeled species in MS-based quantification and ensures clean ²H NMR spectra.[9][10][11]
Chemical Purity ≥ 98%Ensures that observed effects are due to the deuterated compound itself and not chemical impurities.[9][11]

Note: "Atom % D" refers to the percentage of deuterium atoms at the labeled positions.

Conclusion: The Imperative of High Enrichment

The determination of isotopic enrichment is a cornerstone of quality control for any stable isotope-labeled compound. For this compound, a high level of deuterium incorporation is paramount to its function as a reliable tool in drug development and scientific research.[1][12] By employing a robust, self-validating analytical strategy that combines the structural detail of NMR with the quantitative power of MS, researchers can proceed with confidence, knowing that their experimental outcomes are built upon a foundation of analytical certainty. This rigorous characterization ensures that the subtle isotopic label translates into clear, unambiguous, and impactful scientific results.

References

  • Alonso, A., et al. (2014). Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry. Journal of Mass Spectrometry. [Link]

  • Wikipedia. (n.d.). 1,3-Dibromopropane. [Link]

  • PubChem. (n.d.). 1,3-Dibromopropane. National Center for Biotechnology Information. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Chemical Synthesis: Applications of 1,3-Dibromopropane (CAS 109-64-8). [Link]

  • Burd, L., et al. (2012). Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. Journal of the American Society for Mass Spectrometry. [Link]

  • BAC Reports. (2025). This compound (CAS 120404-22-0) Market Research Report 2025. [Link]

  • Pacific Northwest National Laboratory. (2019). Isotope Enrichment Using Microchannel Distillation Technology. [Link]

  • Sciencemadness.org. (2015). Preparation of 1,3-dibromopropane. [Link]

  • Eurisotop. (n.d.). 1,3-dibromopropane (d6, 98%). [Link]

  • Study Mind. (n.d.). Deuterium use in ¹H NMR (A-Level Chemistry). [Link]

  • Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • Meier-Augenstein, W. (2014). Isotope Ratio Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2014). 14.17: The Use of Deuterium in ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     NMR Spectroscopy. [Link]
    

Sources

Methodological & Application

using 1,3-Dibromopropane-d6 as a C3 synthon in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1,3-Dibromopropane-d6 in Deuterated Drug Discovery


)

Part 1: Introduction & Strategic Rationale

In the landscape of modern drug discovery, the "Deuterium Switch"—replacing specific hydrogen atoms with deuterium—has evolved from a mechanistic probe to a valid strategy for generating novel intellectual property and improving pharmacokinetic (PK) profiles.[1]

This compound is a high-value bifunctional electrophile.[2] Unlike simple deuterated methylating agents, it serves two distinct, critical architectural functions:

  • The "Silent" Propyl Linker: It installs a fully deuterated propylene spacer (

    
    ) between pharmacophores.[2] This chain is a common metabolic "soft spot" in CNS drugs (e.g., phenothiazines, antidepressants) susceptible to rapid CYP450 oxidation.
    
  • Cycloalkylation Module: It acts as a C3 synthon for the construction of deuterated four-membered rings (cyclobutanes) or heterocyclic rings (azetidines), which are increasingly used to alter potencies and solubility profiles.[2]

The Deuterium Kinetic Isotope Effect (DKIE)

The core utility of this reagent rests on the primary DKIE.[2][3][] The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point vibrational energy of deuterium.[2]

  • 
     Increase:  Cleaving a C-D bond requires significantly higher activation energy (
    
    
    
    ).
  • Metabolic Shunting: If C-H abstraction is the rate-limiting step in metabolism (e.g., benzylic or allylic oxidation), deuteration can reduce clearance rates, increase half-life (

    
    ), and potentially mitigate the formation of toxic metabolites.
    

Part 2: Chemical Properties & Handling

PropertyDataSignificance
Formula

Fully deuterated C3 backbone.[2]
MW ~207.9 g/mol +6 Da shift vs. proteo-analog (201.9 g/mol ).[2]
Boiling Point 167°CHigh boiling point allows for high-temperature reflux without rapid evaporative loss.[2]
Isotopic Purity Typically

98 atom % D
Critical for minimizing the "M-1" isotopic envelope in Mass Spec.[2]
Reactivity Bifunctional ElectrophileSusceptible to

attack; risk of polymerization if stoichiometry is uncontrolled.[2]

Handling Protocol:

  • Moisture Sensitivity: Low, but hydrolysis can occur over time.[2] Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Light Sensitivity: Alkyl bromides can degrade under UV.[2] Store in amber glass.

Part 3: Experimental Protocols

Protocol A: Synthesis of Deuterated N-Alkyl Linkers (e.g., Phenothiazine Analogs)

Target: Installation of a


 chain onto a secondary amine or indole.[2]

Context: This protocol is adapted for high-value isotopic reagents. Unlike standard synthesis where the alkyl halide is used in excess, here we often use the nucleophile in slight excess or precise 1:1 stoichiometry to ensure complete consumption of the expensive deuterated linker, or use a specific stepwise addition to prevent polymerization.[2]

Reagents:

  • Substrate: Secondary Amine (e.g., Norchlorpromazine derivative)

  • Reagent: this compound (1.1 equiv)[2]

  • Base:

    
     (3.0 equiv) or NaH (1.2 equiv for amides/indoles)
    
  • Solvent: Anhydrous Acetone (for

    
    ) or DMF (for NaH)
    
  • Catalyst: NaI (0.1 equiv) - Finkelstein activation[2]

Step-by-Step Methodology:

  • Activation:

    • Dissolve the substrate (1.0 mmol) in anhydrous solvent (5 mL).[2]

    • Add Base.[2][5] If using NaH, stir at 0°C for 30 min to ensure deprotonation.[2] If using

      
      , add NaI and stir at RT for 10 min.[2]
      
  • Controlled Addition:

    • Critical Step: To avoid dimerization (Substrate-Linker-Substrate), add this compound (1.1 mmol) dropwise as a solution in solvent over 20 minutes.[2]

    • Note: If the goal is to cap one end with a leaving group (

      
      ) for a subsequent reaction, use 3.0 equiv of dibromide.[2] If the goal is immediate cyclization or bridging, use 1:1.[2]
      
  • Reaction:

    • Heat to reflux (Acetone: 56°C) or 60°C (DMF).

    • Monitor via LC-MS.[2] Look for the intermediate mono-bromide (

      
      ) or the cyclized product depending on the nucleophile.[2]
      
  • Workup:

    • Filter off inorganic salts.[2]

    • Concentrate filtrate.[2]

    • Purification: Flash chromatography is essential to separate the mono-alkylated bromide from the bis-alkylated byproduct.[2]

Protocol B: Cycloalkylation (Synthesis of Cyclobutane-d6 Derivatives)

Target: Synthesis of 1,1-disubstituted cyclobutane-d6 rings via Malonic Ester Synthesis.[2]

Mechanism: Double nucleophilic substitution (


).[2]

Reagents:

  • Diethyl Malonate (or derivative)[6]

  • Base: NaOEt (2.2 equiv) prepared freshly from Na metal and EtOH.

  • Reagent: this compound (1.0 equiv).[2]

Step-by-Step Methodology:

  • Enolate Formation:

    • To a solution of NaOEt (2.2 equiv) in dry EtOH, add Diethyl Malonate (1.0 equiv) dropwise at 0°C. Stir for 30 min.

  • Cyclization:

    • Add this compound (1.0 equiv) dropwise.[2]

    • Thermodynamic Control: The reaction must be heated to reflux for 3–5 hours. The first substitution is rapid; the second intramolecular substitution to close the 4-membered ring is slower and requires energy to overcome ring strain.[2]

  • Hydrolysis/Decarboxylation (Optional):

    • Treat the resulting diester with aqueous NaOH, followed by acidification and heating to generate the cyclobutane carboxylic acid-d6.[2]

Part 4: Visualization & Logic[2]

Diagram 1: Metabolic Stability Logic (DKIE)

This diagram illustrates the "Deuterium Switch" concept where the C-D bond resists CYP450 oxidative dealkylation.[2]

DKIE_Mechanism Drug_H Drug-CH2-CH2-CH2-R (Proteo Analog) CYP CYP450 Enzyme Drug_H->CYP High Affinity Drug_D Drug-CD2-CD2-CD2-R (Deuterated Analog) Drug_D->CYP High Affinity Metabolite Oxidative Dealkylation (Rapid Clearance) CYP->Metabolite Fast (Low Ea) Stable Metabolically Stable (Extended t1/2) CYP->Stable Slow (High Ea) Primary DKIE

Caption: The Primary Deuterium Kinetic Isotope Effect (DKIE) increases the activation energy for C-D bond cleavage, significantly slowing CYP450-mediated metabolism compared to the proteo-analog.[2]

Diagram 2: Synthetic Workflow (Cyclobutane-d6 Formation)

Synthesis_Workflow Start Diethyl Malonate (Active Methylene) Inter1 Intermediate: Mono-alkylated Species Start->Inter1 Step 1: Enolate Attack (SN2) Reagent This compound Reagent->Inter1 Base NaOEt (2.2 eq) Base->Inter1 Product Product: Cyclobutane-d6 Diester Inter1->Product Step 2: Intramolecular Cyclization (Requires Heat)

Caption: Stepwise formation of the cyclobutane-d6 ring. Note that the second step (ring closure) is entropically disfavored and requires thermal driving.

Part 5: Analytical Validation (QC)

Trustworthiness in deuterated synthesis requires verifying not just chemical purity, but isotopic incorporation .[2]

TechniqueObservationValidation Criteria

NMR
Silent Region The signals corresponding to the propyl chain (typically

1.8–3.5 ppm) must be absent .[2] Residual peaks here indicate incomplete deuteration or proteo-contamination.

NMR
Coupling Patterns Carbon signals attached to deuterium will appear as multiplets (septets for

) with reduced intensity (NOE loss) and slight upfield shifts.[2]
Mass Spec Mass Shift Observe the parent ion

.[2] It must be exactly +6.037 Da higher than the non-deuterated standard.[2]

Part 6: References

  • FDA.gov. "Deutetrabenazine: First Deuterated Drug Approval."[2] U.S. Food and Drug Administration.[2] Available at: [Link]

  • Organic Chemistry Portal. "Synthesis of Cyclobutanes." Organic Chemistry Portal. Available at: [Link]

  • PubChem. "1,3-Dibromopropane Compound Summary."[2] National Library of Medicine.[2] Available at: [Link]

  • Journal of Labelled Compounds and Radiopharmaceuticals. "Synthesis of deuterium labelled chlorpromazine." Wiley Online Library.[2] (Contextual citation for historical protocols). Available at: [Link]

Sources

1,3-Dibromopropane-d6 protocol for haloalkane dehalogenase assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

This technical guide details the application of 1,3-Dibromopropane-d6 (1,3-DBP-d6) in the characterization of Haloalkane Dehalogenases (HLDs), specifically variants such as DhaA, LinB, and DhlA.[1]

While standard colorimetric assays (e.g., Iwasaki method) are sufficient for basic activity screening, they fail to elucidate the fine mechanistic details of the transition state. The use of the perdeuterated isotopologue, 1,3-DBP-d6, enables two high-value experimental workflows:

  • 
    -Secondary Deuterium Kinetic Isotope Effects (
    
    
    
    -SDKIE):
    By comparing the reaction rates of the proteo- (d0) and deutero- (d6) substrates, researchers can probe the hybridization state of the
    
    
    -carbon at the transition state. This distinguishes between loose (
    
    
    -like) and tight (
    
    
    ) transition states, a critical parameter for rational enzyme engineering.[1]
  • Background-Free 2H-NMR Kinetics: 1,3-DBP-d6 allows for direct monitoring of biocatalysis in non-deuterated aqueous buffers (H

    
    O) using Deuterium NMR (
    
    
    
    H-NMR), eliminating solvent suppression artifacts common in
    
    
    H-NMR.[1]

Material Specifications & Handling

Caution: 1,3-Dibromopropane is a volatile alkylating agent.[1] All handling must occur in a fume hood.[1]

ComponentSpecificationCritical Note
Substrate This compound (

98 atom % D)
Volatile.[1][2] Store at 4°C. Allow to equilibrate to RT before opening to prevent condensation.
Control Substrate 1,3-Dibromopropane (Standard, d0)Must be chemically pure (>99%) to match the d6 isotopologue.[1]
Buffer System 50 mM Glycine-NaOH or Phosphate, pH 8.6MUST be Halide-Free. Avoid Tris-HCl to prevent background chloride interference if using coupled halide detection.[1]
Co-solvent Methanol-d4 (for NMR) or Acetone1,3-DBP has low water solubility (~1.7 g/L).[1] Predissolve in co-solvent.[1]
Internal Standard Sodium Trimethylsilylpropanesulfonate (DSS)For NMR chemical shift referencing.[1]

Mechanistic Visualization

Understanding the HLD catalytic cycle is prerequisite to interpreting KIE data.[1] The reaction proceeds via a nucleophilic attack by an aspartate residue, forming an alkyl-enzyme intermediate.[1][3]

HLD_Mechanism Substrate Substrate (1,3-DBP-d6) ES_Complex Michaelis Complex (E·S) Substrate->ES_Complex Binding TS1 Transition State 1 (SN2 Attack) ES_Complex->TS1 Asp Nucleophile Intermediate Alkyl-Enzyme Intermediate (E-R) TS1->Intermediate Halide Release (Rate Limiting?) KIE_Point Primary KIE Point: C-Br Bond Cleavage Secondary KIE Point: Hybridization Change (sp3 -> sp2) TS1->KIE_Point Product Product (3-Bromo-1-propanol-d6) Intermediate->Product Hydrolysis (His-Activated Water)

Figure 1: The HLD catalytic cycle. The


-SDKIE specifically probes the geometry of 'Transition State 1' during the alkyl-enzyme formation.

Protocol A: Determination of Secondary KIE via Competitive NMR

This protocol uses a competitive method where d0 and d6 substrates are mixed in a 1:1 ratio.[1] This cancels out errors related to temperature fluctuations or enzyme concentration, as both isotopologues are processed simultaneously.[1]

Objective: Calculate


-SDKIE (

) by monitoring the change in the ratio of d0/d6 substrate remaining over time.
Step-by-Step Workflow
  • Enzyme Preparation:

    • Dilute purified HLD enzyme (e.g., DhaA) to ~1-5

      
      M in 50 mM Phosphate Buffer (pH 8.6)  prepared with D
      
      
      
      O (99.9%).
    • Note: Using D

      
      O buffer minimizes solvent signal in 
      
      
      
      H-NMR, allowing clear observation of the d0 substrate protons.[1]
  • Substrate Stock Preparation:

    • Prepare a 100 mM equimolar stock containing both 1,3-DBP-d0 and 1,3-DBP-d6 in Methanol-d4.

    • Precise stoichiometry is crucial.[1] Verify the 1:1 ratio via a single pulse NMR scan before adding enzyme.

  • Reaction Initiation:

    • In a standard 5mm NMR tube, add 550

      
      L of Enzyme solution.[1]
      
    • Add 5-10

      
      L of the equimolar Substrate Stock.[1]
      
    • Cap and invert rapidly to mix (Do not vortex vigorously to avoid protein denaturation).

    • Final Substrate Concentration: ~1-2 mM (Below solubility limit).

  • Acquisition (

    
    H-NMR): 
    
    • Temperature: Regulate strictly at 25°C or 37°C (

      
      0.1°C).
      
    • Pulse Sequence: Standard zg30 or zg (proton).[1]

    • Delay (d1): Set to

      
       5 
      
      
      
      T1 (typically 10-20s) for quantitative integration.
    • Time Course: Acquire spectra every 2-5 minutes for 60 minutes.

  • Data Processing:

    • The d6-substrate is "invisible" in

      
      H-NMR. You will monitor the decay of the d0-substrate signal (triplet at 
      
      
      
      ~3.5 ppm).
    • However, because this is a competitive assay, you need to quantify the total reaction progress.

    • Alternative (High Precision): Use Carbon-13 (

      
      C) NMR  (inverse gated decoupling) if concentrations allow (>10 mM), as d0 and d6 carbons have distinct chemical shifts due to the deuterium isotope shift.[1]
      
    • Preferred Method (GC-MS): If NMR sensitivity is low, quench aliquots at time intervals and analyze via GC-MS.[1] The d0 (m/z 200/202/204) and d6 (m/z 206/208/210) ions are easily resolved.[1]

Calculation (Competitive Method)

Use the equation derived by Bigeleisen and Wolfsberg:



  • 
    : Fractional conversion of the heavy isotopologue (d6).
    
  • 
    : Initial ratio of light/heavy (d0/d6) substrate.[1]
    
  • 
    : Ratio of light/heavy (d0/d6) substrate at time 
    
    
    
    .[1]

Protocol B: Background-Free Tracking via H-NMR

Objective: Monitor reaction kinetics in standard aqueous buffer (H


O) without solvent suppression.
  • Setup:

    • Solvent: 50 mM Glycine-NaOH, pH 8.6 in H

      
      O  (milli-Q).
      
    • Substrate: this compound (Final conc: 2-5 mM).[1]

    • Lock: Add 5% D

      
      O or use a capillary insert with D
      
      
      
      O for the lock signal.[1]
  • Acquisition (

    
    H-NMR): 
    
    • Tune the probe to the Deuterium channel (

      
      H).
      
    • Observe the substrate signal (triplet, corresponding to -CD

      
      Br).[1]
      
    • Upon enzyme addition, a new signal will appear upfield (corresponding to the product -CD

      
      OH).[1]
      
  • Advantage:

    • Water (H

      
      O) is silent in this channel.[1]
      
    • The integral of Substrate vs. Product provides a direct, interference-free progress curve.[1]

Experimental Workflow Diagram

Assay_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Acquisition Phase Stock 1,3-DBP-d6 Stock (in MeOH-d4) Mix Rapid Mixing (t=0) Stock->Mix Buffer Buffer Prep (Glycine-NaOH, pH 8.6) Buffer->Mix Enzyme HLD Enzyme (Purified, >90%) Enzyme->Mix Incubate Temp Control (25°C / 37°C) Mix->Incubate NMR NMR Acquisition (2H or 1H) Incubate->NMR Real-time Process Fourier Transform & Phase Correction NMR->Process Integrate Integration (Substrate vs Product) Process->Integrate

Figure 2: Step-by-step experimental workflow for the NMR-based dehalogenase assay.[3]

Data Interpretation & Troubleshooting

Interpreting KIE Values
  • KIE

    
     1.0:  Indicates the C-Br bond cleavage is not the rate-limiting step (RLS). The RLS might be halide release or the hydrolytic step.
    
  • KIE > 1.0 (Normal): Suggests significant C-H(D) rehybridization at the transition state.[1]

    • 
      :  Typical for 
      
      
      
      reactions (tight TS).
    • 
      :  Suggests more 
      
      
      
      character (looser TS), though rare for HLDs.
  • Inverse KIE (< 1.0): Can occur in crowded active sites where the stiffer C-D bond fits better than C-H, or due to equilibrium isotope effects (EIE) if the reaction is reversible (unlikely for HLDs).

Troubleshooting
  • Signal Broadening: If NMR peaks are broad, check for paramagnetic impurities (e.g., metal ions from purification) or enzyme aggregation.[1] Add 0.1 mM EDTA to the buffer.

  • Precipitation: 1,3-DBP is hydrophobic.[1] If the solution turns cloudy upon addition, reduce substrate concentration to < 1 mM or increase Methanol co-solvent to 10% (verify enzyme stability first).

References

  • Janssen, D. B., et al. (2005).[1] "Haloalkane dehalogenases: structure, mechanism, and engineering." Biochemical Journal. Link

  • Koudelakova, T., et al. (2013).[1] "Haloalkane dehalogenases: Biotechnological applications." Biotechnology Journal.[1] Link

  • Prokop, Z., et al. (2010).[1] "Kinetic mechanism of the haloalkane dehalogenase LinB." The Journal of Physical Chemistry B. Link

  • Huskey, W. P. (1991).[1] "Origins of secondary kinetic isotope effects." Journal of Physical Organic Chemistry. Link

  • Verschueren, K.H., et al. (1993).[1] "Crystallographic analysis of the catalytic mechanism of haloalkane dehalogenase." Nature.[1] Link

Sources

synthesis of deuterated cyclopropane using 1,3-Dibromopropane-d6

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Cyclopropane-d6 via Gustavson Cyclization

Executive Summary

This guide details the protocol for synthesizing Cyclopropane-d6 (


), a critical deuterated building block for medicinal chemistry. By utilizing the Gustavson modification of the Wurtz reaction, researchers can convert commercially available 1,3-Dibromopropane-d6 into the gaseous product with high isotopic purity (>98% D). The protocol emphasizes the safe handling of gaseous intermediates, rigorous zinc activation, and cryogenic trapping techniques essential for maximizing yield in drug development workflows.

Strategic Importance in Drug Discovery

Cyclopropane rings are ubiquitous in pharmacophores (e.g., ciprofloxacin, montelukast) due to their ability to constrain molecular conformation and improve metabolic stability.

  • Metabolic Shunt: Deuteration of the cyclopropane ring (Deuterium Switch) can significantly reduce the rate of oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), extending the drug's half-life (

    
    ).
    
  • Mechanistic Probe: Cyclopropane-d6 serves as a "silent" NMR probe in

    
    H-NMR studies, allowing for the simplification of complex spectra in ligand-binding assays.
    

Reaction Mechanism: The Gustavson Cyclization

The synthesis proceeds via the reductive 1,3-elimination of halogens mediated by activated Zinc. Sodium Iodide (NaI) acts as a critical catalyst, converting the less reactive alkyl bromide into a more reactive alkyl iodide in situ (Finkelstein-type exchange), which facilitates rapid zinc insertion.

DOT Diagram: Reaction Mechanism

GustavsonMechanism Start This compound Inter1 1-Bromo-3-iodopropane-d6 (Transient) Start->Inter1 Finkelstein Exch. (NaI) Inter2 Organozinc Intermediate (Zn-I Species) Inter1->Inter2 Oxidative Addn. (Zn) Prod Cyclopropane-d6 (Gas, bp -33°C) Inter2->Prod 1,3-Elimination (-ZnBrI) NaI NaI (Catalyst) NaI->Start Zn Zn (Activated)

Caption: Mechanistic pathway of the Gustavson reaction involving iodide catalysis and zinc-mediated ring closure.

Materials and Equipment

Reagents
ReagentPurity/GradeRoleNote
This compound ≥98 atom% DPrecursorStarting material.[1][2][3][4][5][6][7]
Zinc Dust <10 micronReductantMust be activated prior to use.
Sodium Iodide (NaI) Anhydrous, 99%CatalystAccelerates reaction rate.
Ethanol (EtOH) AbsoluteSolventReaction medium.
Water DeionizedCo-solventModulates reaction vigor.
Equipment
  • Reaction Vessel: 3-neck Round Bottom Flask (RBF) (250 mL).

  • Addition: Pressure-equalizing addition funnel.

  • Condenser: High-efficiency reflux condenser (cooled to 0°C).

  • Trapping System: Gas outlet adapter connected to a series of two cold traps immersed in Dry Ice/Acetone (-78°C) or Liquid Nitrogen (-196°C).

  • Stirring: Magnetic stir plate with Teflon-coated stir bar.

Detailed Protocol

Phase 1: Zinc Activation (Critical Step)

The surface oxide layer on commercial zinc dust significantly retards reactivity. Fresh activation is mandatory.

  • Suspend Zinc dust (2.0 equiv relative to dibromide) in 10% HCl for 2 minutes.

  • Filter and wash successively with:

    • Water (3x)

    • Ethanol (2x)

    • Diethyl Ether (2x)

  • Dry under high vacuum for 30 minutes. Use immediately.

Phase 2: Reaction Setup & Execution
  • Assembly: Equip the 3-neck RBF with the stir bar, reflux condenser, and addition funnel. Connect the top of the condenser to the cold trap train.

    • Self-Validation Check: Ensure the system is gas-tight. A leak will result in total loss of the gaseous product.

  • Charging: Add Activated Zinc (13.0 g, 0.2 mol), Sodium Iodide (29.9 g, 0.2 mol), and Ethanol (50 mL) to the flask.

  • Heating: Warm the suspension to a gentle reflux (

    
    ) to initiate the catalyst cycle.
    
  • Addition: Add this compound (10.0 g, ~0.048 mol) dropwise via the addition funnel over 45 minutes.

    • Observation: Vigorous bubbling will commence. This is Cyclopropane-d6 gas evolving.

  • Trapping: Maintain reflux for an additional 1 hour. The product (bp -33°C) will pass through the 0°C condenser (which returns solvent vapors) and condense as a liquid/solid in the -78°C traps.

Phase 3: Purification & Storage
  • Isolation: Disconnect the cold trap containing the product.

  • Distillation (Optional): If solvent carryover is suspected, cryo-distill the product into a fresh cylinder cooled with liquid nitrogen.

  • Storage: Store in a stainless steel lecture bottle or high-pressure glass vessel rated for >5 bar. Keep at -20°C or lower.

Analytical Characterization

MethodExpected ResultInterpretation

H-NMR
Silent SpectrumAbsence of signals at

0.22 ppm confirms full deuteration.

H-NMR
Singlet at

0.22 ppm
Confirms the presence of the cyclopropane-d6 ring.
GC-MS m/z = 48 (Molecular Ion)Mass shift from 42 (H6) to 48 (D6) confirms 6 deuterium atoms.

DOT Diagram: Experimental Workflow

Workflow Setup Setup: 3-Neck Flask + Reflux + Cold Trap React Reaction: Add Dibromide-d6 to Zn/NaI/EtOH (Reflux) Setup->React Start Addition Act Zinc Activation (HCl Wash -> Dry) Act->Setup Load Zn Trap Gas Trapping (-78°C Dry Ice/Acetone) React->Trap Gas Evolution QC QC: GC-MS & NMR Trap->QC Isolate

Caption: Step-by-step workflow from zinc activation to product isolation and quality control.

Safety & Troubleshooting

  • Pressure Hazard: Cyclopropane is a gas at room temperature.[1] Do not seal glass vessels containing the product unless they are rated for pressure.

  • Flammability: Cyclopropane is highly flammable and forms explosive mixtures with air. All operations must be conducted in a fume hood with spark-proof equipment.

  • Yield Issues:

    • Low Yield: Usually due to poor Zinc activation or leaks in the gas train.

    • Solvent Contamination: Ensure the reflux condenser is efficient (0°C or lower) to prevent ethanol from distilling over into the trap.

References

  • Mechanistic Foundation: Short, H. E., et al. "The Preparation of Cyclopropane." Organic Syntheses, Coll. Vol. 1, p.192 (1941). Link

  • Deuterium in Drug Design: Gant, T. G. "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry, 57(9), 3595–3611 (2014). Link

  • Zinc Activation Protocols: Smith, R. D. "Simmons-Smith Cyclopropanation."[8] Organic Reactions, 58, 1-101 (2001). Link

  • Physical Properties: "Cyclopropane."[9] PubChem Database, National Center for Biotechnology Information. Link

Sources

Application Note: 1,3-Dibromopropane-d6 as an Internal Standard for Robust Quantitative Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, analytical chemists, and drug development professionals on the application of 1,3-Dibromopropane-d6 (D6-1,3-DBP) as an internal standard (IS) for quantitative analysis by mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS). The use of stable isotope-labeled internal standards is a critical technique for achieving high accuracy and precision by correcting for sample matrix effects and variability during sample preparation and analysis.[1][2] This note details the physicochemical properties of D6-1,3-DBP, the principles of its use, a detailed experimental protocol for quantification, and key considerations for method validation.

Introduction to Isotopic Internal Standards

In quantitative mass spectrometry, an internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for analytical variability.[3] An ideal internal standard mimics the chemical and physical behavior of the analyte of interest throughout the entire analytical process, including extraction, derivatization, and ionization.[2]

Stable isotope-labeled (SIL) compounds, such as deuterated molecules, are considered the gold standard for internal standards in mass spectrometry.[4][5] They are chemically identical to the analyte, ensuring they co-elute chromatographically and experience nearly identical ionization efficiency and matrix effects.[6] However, their difference in mass allows them to be distinguished and measured separately by the mass spectrometer. This compound, with its six deuterium atoms, provides a distinct mass shift (M+6) from its unlabeled counterpart, making it an excellent choice for this purpose.

Physicochemical Properties

Understanding the properties of both the analyte and the internal standard is fundamental to method development. D6-1,3-DBP is designed to mirror the behavior of native 1,3-Dibromopropane.

Property1,3-DibromopropaneThis compoundSource(s)
Molecular Formula C₃H₆Br₂C₃D₆Br₂[7][8]
CAS Number 109-64-8120404-22-0[9][10]
Molecular Weight 201.89 g/mol ~207.92 g/mol [7][11]
Boiling Point 167 °C167 °C (lit.)[9]
Melting Point -34.2 °C-34 °C (lit.)[9]
Density 1.989 g/mL at 25 °C2.047 g/mL at 25 °C[9]
Appearance Colorless liquidColorless liquid[9]
Isotopic Purity N/ATypically ≥98 atom % D[8]

Principle of Operation: The Ratio-Based Approach

The core principle of using D6-1,3-DBP is that any physical loss or variation during sample processing and GC-MS injection will affect both the analyte (1,3-Dibromopropane) and the internal standard to the same degree.[3] The mass spectrometer measures the signal intensity (peak area) for both compounds. Quantification is then based on the ratio of the analyte's peak area to the internal standard's peak area.

This ratiometric approach effectively cancels out variations, leading to significantly improved precision and accuracy. A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the known concentration of the analyte in the calibration standards. The concentration of the analyte in unknown samples is then determined by calculating its peak area ratio and interpolating from this curve.

Experimental Protocol: Quantification of 1,3-Dibromopropane in a Sample Matrix

This section provides a detailed, step-by-step methodology for the quantitative analysis of 1,3-Dibromopropane using D6-1,3-DBP as an internal standard via GC-MS.

Materials and Reagents
  • Analyte: 1,3-Dibromopropane (≥99% purity)

  • Internal Standard: this compound (≥98 atom % D)[8]

  • Solvent: Hexane or Ethyl Acetate (GC grade or equivalent)

  • Sample Matrix: E.g., water, soil, reaction mixture

  • Glassware: Class A volumetric flasks, pipettes, autosampler vials with septa

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Mass Spectrometer (MS): Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan acquisition.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,3-Dibromopropane and dissolve in 10 mL of solvent in a volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of solvent in a volumetric flask.

  • Internal Standard Working Solution (10 µg/mL): Dilute 100 µL of the IS Stock Solution to 10 mL with the solvent. This solution will be used to spike all samples.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Analyte Stock Solution. A typical range might be 0.1, 0.5, 1, 5, 10, 50, and 100 µg/mL.

Sample Preparation
  • Aliquot: Take a known volume or weight of the unknown sample (e.g., 1 mL).

  • Spiking: Add a precise volume of the Internal Standard Working Solution (e.g., 50 µL of 10 µg/mL IS) to the sample, as well as to each calibration standard and quality control sample. This ensures a constant IS concentration across all samples.[3]

  • Extraction (if necessary): For complex matrices like water or soil, perform a liquid-liquid or solid-phase extraction to isolate the analyte and internal standard. For example, add 1 mL of hexane to a 1 mL aqueous sample, vortex vigorously for 1 minute, centrifuge, and collect the hexane layer.

  • Transfer: Transfer the final extract to an autosampler vial for GC-MS analysis.

GC-MS Method Parameters
  • Injector: 250°C, Splitless mode (1 µL injection volume)

  • Oven Program:

    • Initial Temperature: 40°C, hold for 2 minutes

    • Ramp: 15°C/min to 180°C

    • Hold: 2 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line: 280°C

  • Ion Source: 230°C, Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • 1,3-Dibromopropane: Monitor ions m/z 121, 123 (quantification), 200, 202

    • This compound: Monitor ions m/z 127, 129 (quantification), 206, 208

Rationale for Ion Selection: The bromine atom has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, resulting in characteristic isotopic patterns. The base peak for 1,3-dibromopropane is often the [M-Br]+ fragment. For the unlabeled compound, this corresponds to C₃H₆⁷⁹Br⁺ (m/z 121) and C₃H₆⁸¹Br⁺ (m/z 123). For the deuterated standard, this is shifted to C₃D₆⁷⁹Br⁺ (m/z 127) and C₃D₆⁸¹Br⁺ (m/z 129). Monitoring these specific ions increases sensitivity and reduces interference.

Data Analysis Workflow

The following diagram illustrates the logical flow from sample preparation to the final concentration calculation.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Sample Unknown Sample Spike Spike all with 1,3-DBP-d6 (IS) Sample->Spike Cal Calibration Standards Cal->Spike QC Quality Controls QC->Spike Extract Liquid-Liquid Extraction (if required) Spike->Extract GCMS GC-MS Analysis (SIM Mode) Extract->GCMS Data Peak Integration (Analyte & IS Areas) GCMS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Curve Generate Calibration Curve (Ratio vs. Concentration) Ratio->Curve For Cal Standards Result Interpolate Sample Concentration from Calibration Curve Ratio->Result For Unknown Samples Curve->Result

Sources

Application Notes and Protocols: Metabolic Pathway Tracking with 1,3-Dibromopropane-d6 Tracer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracing is a powerful technique for elucidating the intricate wiring of metabolic networks.[1][2] By introducing isotopically labeled molecules into a biological system, researchers can track the transformation of these molecules through various biochemical reactions, providing unparalleled insights into cellular metabolism.[1][2] This application note details the use of a novel deuterated tracer, 1,3-Dibromopropane-d6, for metabolic pathway tracking. While the use of 1,3-Dibromopropane as a tracer is an emerging application, its known reactivity with key metabolic pathways, particularly those involving glutathione, suggests its potential as a valuable tool for studying cellular redox homeostasis and detoxification pathways. This document provides the theoretical framework, experimental design considerations, and detailed protocols for utilizing this compound in conjunction with mass spectrometry-based metabolomics.

Introduction to Stable Isotope Tracing with Deuterium

Metabolic flux analysis using stable isotope-labeled substrates allows for the tracing of carbon, nitrogen, and hydrogen atoms through metabolic pathways, offering a dynamic view of cellular metabolism that is not achievable with traditional metabolomics approaches that only measure metabolite pool sizes.[3][4] Commonly used stable isotopes include 13C, 15N, and deuterium (2H). Deuterium-labeled tracers are particularly useful for tracking reactions involving hydride transfer, such as those catalyzed by dehydrogenases, and for probing pathways where the carbon backbone of the tracer is not incorporated into downstream metabolites.[5]

1.1. Why this compound?

1,3-Dibromopropane is a reactive organobromine compound known to be a substrate for glutathione S-transferases (GSTs), leading to its conjugation with glutathione (GSH).[6][7] This interaction makes it a potential probe for studying the glutathione-dependent detoxification pathway and cellular redox status. The use of the deuterated form, this compound, offers several advantages:

  • Low Background: The natural abundance of deuterium is low, resulting in a low background signal and high sensitivity for detecting the tracer and its metabolites.

  • Minimal Perturbation: The substitution of hydrogen with deuterium has a minimal effect on the chemical properties of the molecule, reducing the likelihood of isotopic effects altering metabolic pathways.

  • Specific Pathway Targeting: Its reactivity towards glutathione suggests a targeted approach to investigate pathways related to oxidative stress and xenobiotic metabolism.

Experimental Design and Considerations

A successful metabolic tracing experiment requires careful planning. The following sections outline key considerations for designing experiments with this compound.

2.1. Cell Culture and Labeling

  • Cell Line Selection: Choose a cell line relevant to the biological question. Cell lines with known differences in glutathione metabolism or response to oxidative stress are excellent candidates.

  • Tracer Concentration: The optimal concentration of this compound should be determined empirically. It should be high enough to ensure detectable labeling of downstream metabolites but low enough to avoid toxicity. A preliminary dose-response curve to assess cell viability is recommended.

  • Labeling Time: The duration of labeling will depend on the turnover rate of the metabolites of interest. Time-course experiments are crucial to capture the dynamics of label incorporation.

2.2. Control Experiments

  • Unlabeled Control: Cells cultured in the absence of the tracer are essential to determine the natural isotopic abundance of metabolites.

  • Vehicle Control: If this compound is dissolved in a solvent (e.g., DMSO), a vehicle control is necessary to account for any effects of the solvent on cell metabolism.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for a typical metabolic tracing experiment using this compound.

3.1. Protocol 1: Cell Culture and Labeling

  • Cell Seeding: Plate cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Tracer Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Labeling: Once cells reach the desired confluency (typically 70-80%), replace the standard culture medium with a fresh medium containing the desired concentration of this compound.

  • Incubation: Incubate the cells for the desired labeling period.

3.2. Protocol 2: Metabolite Extraction

Rapid quenching of metabolic activity and efficient extraction of metabolites are critical for obtaining a snapshot of the metabolome.[8][9]

  • Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS). Add ice-cold 80% methanol to quench all enzymatic reactions.

  • Scraping: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

  • Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

  • Centrifugation: Centrifuge the cell lysate at maximum speed for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.

  • Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried samples can be stored at -80°C until analysis.[10]

3.3. Protocol 3: Sample Derivatization for GC-MS Analysis

For analysis by gas chromatography-mass spectrometry (GC-MS), many polar metabolites require chemical derivatization to increase their volatility and thermal stability.[11][12] A two-step derivatization process of methoximation followed by silylation is commonly used.[11][12]

  • Methoximation: Add 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried metabolite extract. Incubate at 37°C for 90 minutes with shaking. This step protects aldehyde and keto groups.[13]

  • Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the sample. Incubate at 37°C for 30 minutes with shaking. This step silylates polar functional groups.[11][13]

  • Analysis: The derivatized sample is now ready for GC-MS analysis.

Mass Spectrometry Analysis and Data Interpretation

4.1. GC-MS Analysis

The derivatized samples are injected into a GC-MS system. The gas chromatograph separates the metabolites based on their boiling points and interactions with the column stationary phase. The mass spectrometer then ionizes the eluted metabolites and separates the ions based on their mass-to-charge ratio (m/z), providing information about the mass of the molecule and its fragments.

4.2. Data Analysis

The raw data from the GC-MS is processed to identify metabolites and determine the extent of deuterium incorporation.

  • Metabolite Identification: Metabolites are identified by comparing their retention times and mass spectra to a reference library (e.g., NIST, Wiley).

  • Isotopologue Distribution: The mass spectrometer can resolve the different isotopologues of a metabolite (molecules that differ only in their isotopic composition). The relative abundance of the deuterated and undeuterated forms of the metabolite is used to calculate the isotopic enrichment.

  • Pathway Mapping: By identifying which metabolites are labeled with deuterium, it is possible to trace the path of the this compound through the metabolic network. The expected initial product would be the glutathione conjugate of this compound. Further metabolism could lead to deuterated mercapturic acids and other downstream products.

Visualizing the Workflow and Potential Pathway

The following diagrams illustrate the experimental workflow and the hypothesized metabolic pathway for this compound.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Sample Analysis seeding Cell Seeding labeling Addition of This compound seeding->labeling quenching Quenching (Cold Methanol) labeling->quenching extraction Cell Lysis & Extraction quenching->extraction drying Drying extraction->drying derivatization Derivatization (GC-MS) drying->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis gcms->data_analysis

Caption: Experimental workflow for metabolic tracing with this compound.

metabolic_pathway tracer This compound gsh_conjugate Glutathione-S- (propane-d6)-conjugate tracer->gsh_conjugate GST mercapturic_acid N-acetylcysteine-S- (propane-d6)-conjugate (Mercapturic Acid) gsh_conjugate->mercapturic_acid γ-glutamyl- transferase, dipeptidase further_metabolites Further Metabolites mercapturic_acid->further_metabolites Further Metabolism

Caption: Hypothesized metabolic pathway of this compound.

Quantitative Data Summary

The following table provides an example of how to summarize the quantitative data from a this compound tracing experiment.

MetaboliteRetention Time (min)m/z (Unlabeled)m/z (Labeled, d6)% Isotopic Enrichment
Glutathione-S-propane conjugate15.2408.1414.125.3
N-acetylcysteine-S-propane conjugate12.8264.1270.115.8
...............

Conclusion

This compound presents a novel tool for investigating specific metabolic pathways, particularly those related to glutathione metabolism and cellular detoxification. The protocols and guidelines presented in this application note provide a robust framework for researchers to design and execute metabolic tracing experiments with this and other novel stable isotope tracers. The combination of stable isotope labeling with high-resolution mass spectrometry offers a powerful approach to unravel the complexity of cellular metabolism and its role in health and disease.[14]

References

  • Stable Isotope Tracers for Metabolic Pathway Analysis. Springer Nature Experiments. [Link]

  • The disposition and metabolism of 1,3-dibromobenzene in the rat. PubMed. [Link]

  • Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. PMC. [Link]

  • Metabolism of 1,3-dibromopropane. PubMed. [Link]

  • Metabolic flux analysis with isotope tracing using deuterium-labelled... ResearchGate. [Link]

  • Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PMC. [Link]

  • Isotope Tracer Analysis and Metabolic Flux Analysis. McCullagh Research Group. [Link]

  • Isotope Labeling in Metabolomics and Fluxomics. YouTube. [Link]

  • Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications. PMC. [Link]

  • 1,3-Dibromopropane. Solubility of Things. [Link]

  • Derivatization methods for GC-MS analysis of metabolites. ResearchGate. [Link]

  • Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation. Metabolon. [Link]

  • Mass Spectrometry in Metabolomics: Methods and Protocols. ResearchGate. [Link]

  • Sample preparation | Metabolomics. EMBL-EBI. [Link]

  • Derivatization of metabolites for GC-MS via methoximation+silylation. Bibel labs. [Link]

  • Reaction conditions: i) 1,3-dibromopropane, K 2 CO 3 , acetone, reflux,... ResearchGate. [Link]

  • 1,3-Dibromopropane. Wikipedia. [Link]

  • The disposition and metabolism of 1,3-dibromobenzene in the rat. ResearchGate. [Link]

  • Sample Preparation in Metabolomics. MDPI Books. [Link]

  • Optimized sampling protocol for mass spectrometry-based metabolomics in Streptomyces. Bioresources and Bioprocessing. [Link]

  • Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites. [Link]

  • Stable isotope tracers for metabolic pathway analysis. Mount Sinai. [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. PMC. [Link]

  • Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology. NIH. [Link]

  • Stable Isotope Tracer Experiments with Glucose. Metabolic Solutions. [Link]

  • Preparation of cell samples for metabolomics. Mass Spectrometry Research Facility. [Link]

  • Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. MDPI. [Link]

  • Mass spectrometry-based metabolomics: a guide for annotation, quantification and best reporting practices. PMC. [Link]

  • Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms. PMC. [Link]

  • Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. ACS Publications. [Link]

  • 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Australian Government Department of Health. [Link]

  • Metabolic Stability of the Demyelination PET Tracer [18F]3F4AP and Identification of its Metabolites. bioRxiv. [Link]

Sources

preparation of deuterated pharmaceuticals using 1,3-Dibromopropane-d6

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Deuteration Strategies using 1,3-Dibromopropane-d6

Executive Summary

Topic: Preparation of Deuterated Pharmaceuticals using this compound (


).
Audience:  Medicinal Chemists, Process Chemists, and DMPK Scientists.
Abstract: 
This technical guide outlines the strategic application of this compound (CAS 120404-22-0) as a high-value 

-synthon in the synthesis of deuterated active pharmaceutical ingredients (APIs). We explore its dual utility: (1) as a "Metabolic Blocker" for installing stable deuterated propylene linkers in tricyclic antidepressants and antipsychotics, and (2) as a "Structural Scaffold" for generating deuterated azetidine and cyclobutane rings. Detailed protocols, mechanistic insights, and quality control parameters are provided to ensure high isotopic enrichment (>98% D) and chemical yield.

Introduction: The Deuterium Switch

The "Deuterium Switch"—replacing specific hydrogen atoms with deuterium—is a validated strategy to improve a drug's pharmacokinetic (PK) profile without altering its pharmacodynamics. The carbon-deuterium (


) bond is approximately 6–10 times more stable than the carbon-hydrogen (

) bond due to the Kinetic Isotope Effect (KIE).

Why this compound? Many pharmacophores contain a propyl chain or a 3-carbon saturated ring. These aliphatic regions are often sites of rapid oxidative metabolism (e.g., hydroxylation by CYP450s). This compound allows for the precise installation of a hexadeuterated propylene unit (


), effectively blocking metabolic "soft spots" and potentially extending the drug's half-life (

).

Chemical Profile:

Property 1,3-Dibromopropane (Protio) This compound (Deutero)

| Formula |


 | 

| | MW | 201.89 g/mol | 207.93 g/mol | | Density | 1.98 g/mL | ~2.05 g/mL | | Boiling Point | 167 °C | 165–167 °C | | Isotopic Purity | N/A | Typically

98 atom % D |[1][2][3][4]

Application I: Linear Linker Installation (Antipsychotic Side Chains)

Target Class: Phenothiazines (e.g., Chlorpromazine) and Tricyclics (e.g., Imipramine). Rationale: The N-propyl side chain is a common structural motif. Deuteration here can reduce dealkylation or hydroxylation rates.[5]

Workflow Diagram: Synthesis of Deuterated Chlorpromazine Analog

The following diagram illustrates the conversion of this compound into a reactive side-chain precursor, followed by coupling to the tricyclic core.

G Start This compound (Reagent) Step1 Mono-Amination (SN2 Substitution) Start->Step1 + HN(CH3)2 (limit eq.) Inter Intermediate: 3-Bromo-N,N-dimethyl propan-1-amine-d6 Step1->Inter Step2 Coupling (NaH/DMF) Inter->Step2 + 2-Chlorophenothiazine Product Target: Chlorpromazine-d6 (Side-chain labeled) Step2->Product

Caption: Figure 1. Synthetic pathway for installing a deuterated propyl side chain using this compound.

Detailed Protocol: Mono-Amination Strategy

Objective: Synthesize 3-Bromo-N,N-dimethylpropan-1-amine-d6 (Intermediate). Challenge: Avoiding the formation of the bis-amine (quaternary salt) or elimination to allyl bromide.

Reagents:

  • This compound (1.0 eq, 10 mmol, 2.08 g)

  • Dimethylamine (2.0 M in THF, 1.0 eq, 10 mmol) — Strict stoichiometry is critical.

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Solvent: Acetone or Acetonitrile (anhydrous)

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Add this compound (2.08 g) and anhydrous acetone (20 mL).

  • Base Addition: Add

    
     (2.07 g) and cool the mixture to 0 °C in an ice bath.
    
  • Amine Addition: Add the Dimethylamine solution dropwise over 30 minutes. Note: Slow addition favors mono-substitution over bis-substitution.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (stain with Dragendorff’s reagent for amines).

  • Workup: Filter off the inorganic salts. Concentrate the filtrate in vacuo at low temperature (<30 °C) to avoid cyclization to the azetidinium salt.

  • Purification: The crude oil contains unreacted dibromide and the desired product. Purify via rapid silica column chromatography (DCM:MeOH 95:5).

    • Yield Target: 40–50% (due to statistical distribution).

    • Storage: Use immediately for the coupling step to avoid self-cyclization.

Application II: Deuterated Heterocycle Formation (Azetidines)

Target Class: N-Aryl Azetidines (common in kinase inhibitors). Rationale: The azetidine ring is a strained, rigid scaffold.[6] Deuterating the ring carbons (


) can suppress ring-opening metabolism and improve the stability of the scaffold.
Mechanism Diagram: Azetidine Cyclization

This reaction proceeds via a sequential intermolecular


 followed by an intramolecular 

cyclization.

Azetidine Reactants Primary Amine (R-NH2) + this compound TS1 Step 1: Intermolecular SN2 Formation of Secondary Amine Reactants->TS1 Base, Heat Inter Intermediate: N-(3-Bromopropyl-d6)amine TS1->Inter TS2 Step 2: Intramolecular SN2 (Ring Closure) Inter->TS2 Base (deprotonation) Prod Product: N-Substituted Azetidine-d6 TS2->Prod

Caption: Figure 2. Mechanism of N-substituted azetidine formation via double nucleophilic substitution.

Detailed Protocol: Synthesis of N-Phenylazetidine-d6

Reagents:

  • Aniline (1.0 eq, 5 mmol)

  • This compound (1.2 eq, 6 mmol)

  • Base: Sodium Hydride (NaH, 60% dispersion, 2.5 eq) or KOH (powdered).

  • Solvent: DMF (anhydrous)

Procedure:

  • Activation: In a dried flask under

    
    , dissolve Aniline (465 mg) in DMF (10 mL).
    
  • Deprotonation: Cool to 0 °C. Add NaH (500 mg) portion-wise. Stir for 30 min until

    
     evolution ceases.
    
  • Alkylation: Add this compound dropwise. The solution may turn slightly yellow.[7]

  • Cyclization: Heat the mixture to 60–80 °C for 4–6 hours. Note: Higher temperatures promote the second intramolecular displacement.

  • Quench: Cool to 0 °C and carefully quench with saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with water and brine to remove DMF.

  • Analysis:

    • 1H NMR: Check for the disappearance of the propyl protons (if using protio-aniline, only aromatic signals remain).

    • MS: Verify Mass Shift (+6 Da compared to protio-azetidine).

Technical Considerations & Troubleshooting

Table 1: Troubleshooting Common Issues

Issue Probable Cause Solution
Low Yield (Oligomerization) Concentration too high. Perform reaction under high dilution conditions (0.05 M).

| Elimination (Allyl Bromide) | Base is too strong/bulky. | Switch from t-BuOK to


 or NaH. Keep temp <80 °C. |
| H/D Scrambling  | Protic solvents at high temp. | Use aprotic polar solvents (DMF, DMSO, MeCN). Avoid acidic conditions. |
| Incomplete Cyclization  | Steric hindrance on amine. | Increase temperature or use a stronger base (NaH) to force the intramolecular step. |

Quality Control (QC) Criteria:

  • Isotopic Enrichment: Determine via Mass Spectrometry (SIM mode). Acceptable: >98% D-incorporation.[1][2]

  • Proton NMR: The region 2.0–3.6 ppm (typical for propyl protons) should be silent (flat baseline) in the d6-product.

  • Storage: this compound is light-sensitive. Store in amber vials at RT or 4 °C.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 8001, 1,3-Dibromopropane. Retrieved February 9, 2026, from [Link]

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398. (Contextual grounding for "Deuterium Switch").
  • Wade, D. (1999). Deuterium isotope effects on noncovalent interactions between molecules. Chemico-Biological Interactions, 117(3), 191-217. (Mechanistic grounding for binding affinity retention).

Sources

cross-linking proteins with deuterated 1,3-dibromopropane

Application Note: High-Precision Structural Proteomics using Deuterated 1,3-Dibromopropane ( -DBP)

Abstract

This guide details the application of 1,3-dibromopropane (DBP) and its deuterated isotopologue (


Part 1: The Chemistry & Mechanism[1]

Reaction Mechanism ( Alkylation)

1,3-dibromopropane acts via a nucleophilic substitution (

Cysteine (Cys)
  • Primary Target: Cysteine (–SH).[1] At physiological pH (7.2–7.5), the thiol group is the most potent nucleophile.

  • Secondary Targets: At elevated pH (>8.5) or with extended incubation, the reagent may alkylate Histidine (imidazole) or Lysine (primary amine), though with slower kinetics than NHS-esters.

  • Spacer Arm: The propyl bridge (

    
    ) provides a rigid constraint of approximately 6.0 Å , making it a "molecular ruler" for determining close-proximity residues.
    
The Isotope Effect (Validation & Quantitation)

The core advantage of using deuterated 1,3-dibromopropane (

  • Light Reagent (

    
    ):  Adds a 
    
    
    bridge.
  • Heavy Reagent (

    
    ):  Adds a 
    
    
    bridge.
  • Mass Shift (

    
    m):  The substitution of six hydrogen atoms (
    
    
    Da) with deuterium (
    
    
    Da) results in a mass shift of +6.038 Da .

When samples are cross-linked with


doublets

Part 2: Experimental Workflow

Workflow Diagram

The following diagram illustrates the comparative qXL-MS workflow using the

Gcluster_0Condition A (Control)cluster_1Condition B (Stressed/Mutant)SampleAProtein Sample AReactACross-link withLight DBP (d0)SampleA->ReactAMixMix Samples (1:1)ReactA->MixSampleBProtein Sample BReactBCross-link withHeavy DBP (d6)SampleB->ReactBReactB->MixDigestTrypsin Digestion(Overnight)Mix->DigestLCMSLC-MS/MS AnalysisDigest->LCMSBioinfBioinformatics(Search for +6.03 Da Doublets)LCMS->Bioinf

Caption: Comparative qXL-MS workflow. Samples are differentially labeled with light (


Part 3: Detailed Protocol

Materials Required[3][4][5][6]
  • Reagents:

    • 1,3-Dibromopropane (

      
      ) (Sigma/Aldrich).
      
    • 1,3-Dibromopropane-

      
       (Isotope specialized vendors, e.g., C/D/N Isotopes).
      
    • Solvent: Anhydrous DMSO or DMF (DBP is hydrophobic).

    • Buffer: HEPES (50 mM, pH 7.5) or Phosphate Buffer.[2] Avoid Tris or buffers with primary amines if working at pH > 8.0.

    • Quencher: Dithiothreitol (DTT) or Ammonium Bicarbonate.

  • Protein: Purified protein at 10–50 µM concentration.

Preparation of Cross-linker Stocks

Safety Note: 1,3-dibromopropane is volatile and toxic. Handle in a chemical fume hood.

  • Prepare a 500 mM stock solution of

    
    -DBP and 
    
    
    -DBP in anhydrous DMSO immediately before use.
  • Why: Alkyl halides are susceptible to hydrolysis over time. Fresh preparation ensures accurate concentration and reaction kinetics.

Cross-linking Reaction (Step-by-Step)
StepActionCritical Technical Insight
1. Equilibration Dilute protein to 1 mg/mL (approx. 20-50 µM) in 50 mM HEPES, pH 7.5 .pH Control: At pH 7.5, Cysteine is the primary nucleophile. Increasing pH to 8.5 will recruit Lysines, increasing complexity but reducing specificity.
2. Titration Add DBP stock to protein sample to achieve a final concentration of 0.5 to 2.0 mM (approx. 20–50x molar excess).Solubility: Ensure final DMSO concentration is < 5% to prevent protein denaturation/unfolding, which would lead to artifactual cross-links.
3. Incubation Incubate for 30–60 minutes at 37°C (or 2 hours at 25°C).Kinetics: Alkylation is slower than NHS-ester acylation. 37°C promotes the reaction but monitor for protein stability.
4. Quenching Add DTT to a final concentration of 10–20 mM . Incubate for 15 mins.Mechanism: DTT contains two free thiols that will rapidly scavenge unreacted alkyl halides, terminating the reaction.
5. Mixing (For qXL-MS) Mix equal amounts (by protein mass) of the

and

reacted samples.
Normalization: Accurate protein quantification (e.g., Bradford/BCA) before mixing is crucial for valid quantitative ratios.
6. Cleanup Perform Acetone precipitation or use Zeba spin columns.Removes excess hydrolyzed cross-linker and organic solvents that interfere with trypsin digestion.
Digestion & Mass Spectrometry[7]
  • Reduction/Alkylation: Standard protocol (e.g., reduce with TCEP, alkylate remaining free cysteines with Iodoacetamide).

    • Note: Cysteines already cross-linked by DBP will not react with Iodoacetamide. This "protection" is a secondary verification of cross-linking.

  • Digestion: Trypsin (1:50 enzyme-to-substrate ratio), overnight at 37°C.

  • LC-MS/MS: Analyze using a high-resolution instrument (e.g., Orbitrap).

    • Fragmentation: HCD (Higher-energy Collisional Dissociation) is recommended. The alkyl bridge is stable, allowing peptide backbone fragmentation for sequence identification.

Part 4: Data Analysis & Validation

Identification of Cross-linked Peptides

Search MS data using specialized software (e.g., pLink, MaxQuant, or Proteome Discoverer with XlinkX nodes) with the following custom modifications:

  • Variable Modification 1 (Light): C3 H4 (Net addition after losing 2 HBr).

    • Mass shift: +40.0313 Da (monolink) or cross-link bridge.

    • Correction: The bridge replaces 2 Protons. Formula added:

      
      . Exact mass addition to the pair of peptides: 
      
      
      Da.
  • Variable Modification 2 (Heavy): C3 D4 (Net addition).

    • Mass shift: +44.0564 Da.

    • Note: The

      
       reagent loses 2 Deuterium atoms (as DBr) during the reaction, leaving a 
      
      
      bridge.
    • Net Mass Difference: 4.025 Da (per bridge).

    • Wait: If the reagent is

      
      , and it loses 2 Br and 2 D (to form DBr), the bridge is 
      
      
      . If it loses 2 Br and 2 H (from the protein), the bridge is
      
      
      .
    • Correction on Mechanism: In

      
      , the nucleophile (Protein-S⁻) attacks the Carbon. The Leaving group (Br⁻) leaves. The Hydrogen on the sulfur is removed by buffer base. The hydrogens/deuteriums on the propyl chain are not  lost.
      
    • Correct Mass Calculation:

      • Light Bridge: Adds

        
        . Mass: 
        
        
        Da.
      • Heavy Bridge: Adds

        
        . Mass: 
        
        
        Da.
      • 
         Mass: 6.037 Da .
        
Self-Validating Criteria

To confirm a hit is a true cross-link:

  • The Doublet Rule: Every cross-linked precursor must appear as a doublet separated by exactly 6.037 Da (divided by charge state

    
    ).
    
    • Example: For a

      
       ion, the peaks are separated by 
      
      
      m/z.
  • Retention Time: Deuterated peptides often elute slightly earlier than non-deuterated counterparts (chromatographic isotope effect), usually by 1–5 seconds. This shift must be consistent.

References

  • Sinz, A. (2006). Chemical cross-linking and mass spectrometry to map three-dimensional protein structures.[3] Mass Spectrometry Reviews, 25(4), 663-682. Link

  • Müller, M. Q., et al. (2010). Isotope-labeled cross-linkers and mass spectrometry for structural proteomics. Analytical and Bioanalytical Chemistry, 397, 3451–3461. Link

  • Leitner, A., et al. (2014). Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry and Bioinformatics.[4] Molecular & Cellular Proteomics, 9(8), 1634–1649. Link

  • Thermo Fisher Scientific. Crosslinking Protein Interaction Analysis Technical Handbook. Link

Application Note: Precision Alkylation with 1,3-Dibromopropane-d6

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for organic chemists and drug discovery scientists requiring high-precision protocols for incorporating the deuterated trimethylene moiety (


) into target molecules.[1][2][3]

CAS: 120404-22-0 | Formula:


 | Mol.[1][2][3][4] Wt:  207.92  g/mol [1][2][3][5][6]

Executive Summary & Strategic Value

1,3-Dibromopropane-d6 is a critical


 electrophilic synthon used to introduce a stable isotopic label into pharmaceuticals and metabolic probes.[2][3][4][7] Unlike its non-deuterated counterpart, this reagent is primarily employed to:
  • Block Metabolic Hotspots: Deuterium incorporation at the

    
    -carbon of alkyl chains can significantly retard oxidative metabolism (CYP450) via the Deuterium Kinetic Isotope Effect (DKIE) , potentially extending the half-life (
    
    
    
    ) of a drug candidate.[1][2][3]
  • Synthesize Internal Standards: Create mass-differentiated analogs (M+6) for LC-MS/MS quantification of drugs like Chlorpromazine or Imipramine.

  • Elucidate Mechanisms: Probe

    
     vs. E2 reaction pathways and enzyme kinetics.
    

Key Technical Challenge: The reagent is bifunctional. Without precise control, it promotes polymerization or dimerization (linking two nucleophiles) rather than the desired mono-alkylation.[1][2][3][4] This guide provides optimized protocols to suppress these side reactions.

Chemical Profile & Handling

PropertySpecificationOperational Implication
Appearance Colorless LiquidDiscoloration implies decomposition (

release).[1][2][3]
Density ~2.05 g/mLSignificantly denser than water; forms the bottom layer in aqueous extractions.[2][3]
Boiling Point 167°CHigh boiling point makes removal by rotary evaporation difficult; requires vacuum distillation or column chromatography.[2][3]
Isotopic Purity

D
Critical: Avoid acidic protons in solvent to prevent H/D exchange (scrambling).
Reactivity Bifunctional ElectrophileHigh risk of bis-alkylation (dimerization).[1][2][3]

Storage Protocol: Store at 2-8°C under inert gas (Argon/Nitrogen). Protect from light to prevent radical-mediated debromination.[1][2][3]

Mechanistic Insight: The vs. E2 Competition

Understanding the competition between substitution and elimination is vital when using a heavy isotope reagent.[2]

  • Primary Pathway (

    
    ):  The desired attack by a nucleophile (amine, phenoxide, carbanion) on the 
    
    
    
    bond.[1][4]
  • Secondary Pathway (E2): Base-mediated elimination of

    
     to form deuterated allyl bromide.[1][2][3]
    
  • Isotope Effect: The C-D bond is stronger than C-H.[2][8] This results in a primary kinetic isotope effect that slows down the E2 elimination pathway (

    
    ), effectively favoring the desired 
    
    
    
    substitution
    compared to the non-deuterated reagent. This is a subtle but advantageous feature of using the d6-variant.[2][3]
Diagram 1: Reaction Pathways & Selectivity

ReactionPathways Reagent This compound (Br-CD2-CD2-CD2-Br) Mono Mono-Alkylated Product (Nu-CD2-CD2-CD2-Br) TARGET Reagent->Mono SN2 (Fast) Excess Reagent Elim Elimination Product (Allyl Bromide-d5) Reagent->Elim E2 (Slower due to KIE) Strong Base/Heat Nuc Nucleophile (Nu-) Nuc->Mono + Nu- Bis Bis-Alkylated Dimer (Nu-CD2-CD2-CD2-Nu) IMPURITY Mono->Bis 2nd SN2 Stoichiometric Error Mono->Bis + Nu-

Caption: Competitive pathways. High reagent concentration favors the Green path (Mono).[2] High Nucleophile concentration favors the Red path (Bis).[1]

Experimental Protocols

Protocol A: Mono-Alkylation (The Linker Strategy)

Objective: Attach a bromopropyl-d6 chain to a phenol or amine while retaining the second bromine for subsequent functionalization.[1][2][3] Target:


 Mono-alkylated product.

Reagents:

  • Substrate (e.g., Phenol derivative)[1][4]

  • This compound (3.0 - 5.0 equivalents )[1][2][3][4]

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )[1][2][3][4]
  • Solvent: Acetone (reflux) or Acetonitrile (reflux)[2][3][4]

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve the substrate (1.0 eq) in anhydrous Acetone (0.1 M concentration). Add anhydrous

    
     (2.0 eq).[1][2][3][4] Stir at room temperature for 30 minutes to generate the phenoxide/nucleophile.[2]
    
  • Reagent Addition (Critical): Add this compound (3.0 to 5.0 eq) in a single portion.

    • Why? A high local concentration of the dibromide ensures the nucleophile attacks a fresh dibromide molecule rather than the already-reacted mono-product.[2][3]

  • Reaction: Heat to reflux (

    
    ) under an Argon atmosphere.[1][2][3][4] Monitor by TLC/LC-MS. Reaction time is typically 4–12 hours.[2][3][4]
    
    • Note: If using DMF (

      
      ), reduce time to 1–3 hours.[2][4]
      
  • Work-up: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude mixture contains the product and excess expensive deuterated reagent.[2]

    • Recovery: Perform vacuum distillation to recover unreacted this compound (BP

      
      ) if running on a large scale (>5g).[2][3][4]
      
    • Chromatography: If small scale, separate via silica gel flash chromatography (Hexanes/EtOAc).[1][2][4] The non-polar dibromide elutes first, followed by the mono-alkylated product.[2][3]

Protocol B: Cycloalkylation (Ring Formation)

Objective: Synthesis of deuterated cyclobutanes or piperidines/pyrrolidines.[1][2][3] Target: Intramolecular ring closure.[2][3][4]

Reagents:

  • Substrate (e.g., Malonate ester or Primary Amine)[1][4]

  • This compound (1.0 - 1.1 equivalents )[1][2][3][4][9]

  • Base: Sodium Hydride (NaH) or LiHMDS[2][4]

  • Solvent: THF or DMF (dry)[1][2][3][4]

Step-by-Step Methodology:

  • Setup: Use a two-neck flask equipped with an addition funnel.

  • Base Preparation: Suspend NaH (2.2 eq) in dry THF at

    
    .
    
  • Substrate Addition: Add the substrate (1.0 eq) slowly to form the dianion (for malonates).[2] Stir 30 min.

  • Reagent Addition (Dilution Principle): Dissolve this compound (1.0 eq) in THF. Add this solution dropwise over 1–2 hours.

    • Why? Low instantaneous concentration favors intramolecular reaction (ring closing) over intermolecular polymerization.[1][2][3][4]

  • Quench: Carefully add saturated

    
     solution.[2][3][4]
    

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
High Dimer Formation (Bis-alkylation)Reagent concentration too low relative to nucleophile.[1][2][3]Increase Stoichiometry: Use 5-10 equivalents of dibromide. Reverse Addition: Add Nucleophile to the Dibromide solution.[2]
Low Conversion Nucleophile is too weak or leaving group (Br) is sluggish.[1][2][3][4]Finkelstein Catalyst: Add 10 mol% Sodium Iodide (NaI) to generate the more reactive 1-bromo-3-iodo-d6 intermediate in situ.[1][2][3]
Elimination Products (Allyl bromide)Base is too strong or temperature too high.[1][2][3][4]Switch from NaH/KOH to weaker bases (

,

).[1][2][3][4] Lower reaction temperature.[2][3][4]
Scrambling of Deuterium Acidic protons present in solvent.[2][3]Ensure solvents are anhydrous.[2][3][4] Avoid protic solvents (EtOH/MeOH) if strong bases are used over long periods.[1][2][3][4]

Visualization: Workflow Decision Tree

DecisionTree Start Start: this compound Goal What is your Goal? Start->Goal Linker Linear Linker (Mono-alkylation) Goal->Linker Attach Chain Ring Cyclic Ring (Cycloalkylation) Goal->Ring Make Ring Cond1 Condition A: 3-5 eq. Reagent Weak Base (K2CO3) Standard Conc (0.1M) Linker->Cond1 Cond2 Condition B: 1.0 eq. Reagent Strong Base (NaH) High Dilution (<0.01M) Ring->Cond2 Result1 Product: Bromo-propyl-d6 ether/amine Cond1->Result1 Result2 Product: Deuterated Cycloalkane/Heterocycle Cond2->Result2

Caption: Decision matrix for selecting stoichiometry and concentration based on structural goals.

References

  • Sigma-Aldrich. this compound Product Specification and Properties. Retrieved from [1][2][3]

  • Cayman Chemical. Chlorpromazine-d6 Synthesis and Application as Internal Standard. Retrieved from [1][2][3][4]

  • Wade, L. G. Reactions of Alkyl Halides: Nucleophilic Substitution and Elimination. Chemistry LibreTexts. Retrieved from [1][2][3][4]

  • Thornton, E. R. Secondary Kinetic Isotope Effects in Bimolecular Nucleophilic Substitutions. Canadian Journal of Chemistry.[2][3][10] Retrieved from [1][2][3][4]

  • BenchChem. this compound Applications in Metabolic Studies. Retrieved from [1][2][3][4]

  • ECHA (European Chemicals Agency). 1,3-Dibromopropane Registration Dossier (Toxicology & Safety). Retrieved from [1][2][3][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 1,3-Dibromopropane-d6

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of 1,3-Dibromopropane-d6 (


), a critical deuterated intermediate used in the synthesis of labeled pharmaceuticals and NMR standards.

While deuteration confers kinetic stability against metabolic cleavage (the Kinetic Isotope Effect), it does not significantly protect the molecule from photolytic degradation. The Carbon-Bromine (C-Br) bond remains the "Achilles' heel" of this molecule when exposed to UV or visible light.

This guide provides the mechanistic "why" behind our storage protocols and a "how-to" for diagnosing solvent integrity.

Module 1: The Photolytic Degradation Mechanism

To understand why we insist on amber glass and inert atmosphere, one must understand the bond energies involved.

The Weak Link: C-Br vs. C-D

Deuteration strengthens the carbon-hydrogen framework (C-D bonds are


 5-10 kJ/mol stronger than C-H).[1] However, light exposure targets the C-Br bond, which has a bond dissociation energy (BDE) of approximately 290 kJ/mol . This energy threshold corresponds to light in the near-UV/blue spectrum (

400 nm and below).[1]
The Cascade
  • Initiation: A photon strikes the molecule, causing homolytic cleavage of the C-Br bond.[1]

  • Radical Formation: This generates a reactive bromine radical (

    
    ) and a deuterated propyl radical.[1]
    
  • Propagation:

    • Pathway A (Recombination): Radicals recombine (no net change).[1]

    • Pathway B (Scavenging): The

      
       radical abstracts a Deuterium atom from a neighboring molecule (forming 
      
      
      
      ) or reacts with dissolved Oxygen (forming peroxy radicals).[1]
  • Degradation: The accumulation of

    
     results in a yellow tint, while 
    
    
    
    increases acidity, catalyzing further hydrolysis if moisture is present.[1]
Visualizing the Pathway

Photolysis_Mechanism Start This compound (Clear Liquid) Cleavage Homolytic Cleavage (C-Br Bond Break) Start->Cleavage Absorption Photon UV/Blue Light (hν) Photon->Cleavage Radicals Radical Pair: [•C3D6Br] + [Br•] Cleavage->Radicals Recomb Cage Recombination (No Damage) Radicals->Recomb Fast Oxidation Reaction with O2 (Peroxides) Radicals->Oxidation + Oxygen D_Abstract D-Abstraction (Forms DBr) Radicals->D_Abstract Propagation Recomb->Start End_Product Degraded State: Yellow Color (Br2) Acidity (DBr) Oxidation->End_Product D_Abstract->End_Product

Figure 1: The photolytic degradation pathway of alkyl bromides. Note that oxygen accelerates the irreversible steps.

Module 2: Diagnostics & Troubleshooting

Do not rely on "expiration dates" alone. Use this diagnostic workflow to validate the integrity of your reagent before critical experiments.

Quick Check: Physical Appearance
ObservationDiagnosisAction
Clear, Colorless Likely IntactProceed to NMR verification for critical work.[1]
Pale Yellow Tint Early Photolysis (Free

)
Purify via Copper/Silver wool filtration or distillation.[1]
Dark Orange/Brown Severe DegradationDiscard. Purity compromised beyond recovery.[1]
Cloudiness/Precipitate Hydrolysis (Moisture Ingress)Discard. Formation of polymeric byproducts or salts.[1]
Deep Check: NMR Verification

If the liquid is clear but you suspect improper storage, run a quick Proton (


) NMR.
  • Target: this compound should be "silent" in

    
     NMR (except for residual solvent peaks).
    
  • Warning Signs:

    • Peak at ~3.5 ppm: Indicates

      
       protons (Loss of Deuterium / H-D Exchange).[1]
      
    • Peak at ~4-5 ppm: Indicates

      
       (Hydrolysis to propanol derivatives).[1]
      
Decision Tree: Can I Use This?

Decision_Tree Start Inspect this compound ColorCheck Is the liquid yellow? Start->ColorCheck Severity Intensity of Yellow? ColorCheck->Severity Yes NMRCheck Run 1H NMR ColorCheck->NMRCheck No YesYellow Yes NoYellow No (Clear) Discard DISCARD (Irreversible Damage) Severity->Discard Dark Purify Action: Filter through activated Cu/Ag wool Severity->Purify Pale Pale Pale Straw Dark Dark/Orange Purify->NMRCheck Re-test Peaks Are there peaks? NMRCheck->Peaks Safe SAFE TO USE Peaks->Safe No Identify Identify Impurity: Exchange vs Hydrolysis Peaks->Identify Yes Silent Silent Spectrum Noisy Peaks Visible

Figure 2: Quality Control Decision Tree. Always prioritize NMR data over visual inspection for critical synthesis.

Module 3: Storage & Handling Protocols

To maximize shelf-life (typically 2-3 years if stored correctly), follow these "Gold Standard" protocols.

The "Amber & Argon" Rule
  • Light: Store exclusively in amber glass vials or wrap clear vials in aluminum foil. Even brief exposure to fluorescent lab lighting can initiate the radical chain reaction [1].[1]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1] Oxygen acts as a force multiplier for degradation, converting transient radicals into permanent peroxide impurities [2].[1]

Temperature Control
  • Recommendation: Refrigerate at 2°C to 8°C .

  • Reasoning: While photolysis is light-driven, secondary degradation reactions (like hydrolysis or H-D exchange) are thermally activated.[1] Lowering the temperature kinetically inhibits these secondary pathways [3].[1]

Moisture Management
  • The Risk: Deuterated alkyl halides are hydrophobic but can slowly hydrolyze at the interface if moisture enters the vial.

  • Protocol: Allow the vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric water vapor into the cold deuterated solvent.[1]

Re-Purification (Emergency Protocol)

If a critical experiment is pending and your stock is slightly yellow:

  • Pass the liquid through a small plug of activated basic alumina or copper wool .[1]

  • The copper reacts with free bromine (

    
    ), removing the color and radical initiator.[1]
    
  • Note: This does not remove protonated impurities (H-D exchange).[1] Only distillation can fix that.[1]

Module 4: Frequently Asked Questions (FAQs)

Q: Does the "d6" deuteration make the compound more stable to light than the non-deuterated version? A: Marginally, but not practically. While the C-D bond is stronger than the C-H bond (Primary Isotope Effect), the bond being broken by light is the C-Br bond , which has virtually the same energy in both isotopologues. Do not treat the "d6" label as a shield against light sensitivity [4].[1]

Q: I left the vial on the benchtop over the weekend. Is it ruined? A: If it was in clear glass exposed to sunlight: Likely yes. If it was in amber glass: Likely no. Check the color.[1] If it is colorless, the bulk material is likely fine, but a small amount of HBr/DBr may have formed.

Q: Can I store this in plastic containers? A: No. Alkyl bromides can swell or leach plasticizers from certain polymers (like PVC or PS).[1] Furthermore, plastics are permeable to oxygen and moisture.[1] Always use borosilicate glass with Teflon-lined caps [5].[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8006, 1,3-Dibromopropane.[1] Retrieved from [Link]

  • NIST Chemistry WebBook. Bond Dissociation Energies of Organic Molecules.[1] Retrieved from [Link]

Sources

Technical Support Center: Minimizing Hydrolysis of 1,3-Dibromopropane-d6

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-DBP-D6-STABILITY Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

Welcome to the Technical Support Center. You are likely working with 1,3-Dibromopropane-d6 (CAS: Related to 109-64-8 unlabelled) for metabolic studies, mechanistic probes, or as a cross-linking agent.

The Core Challenge: Alkyl bromides are inherently unstable in water. They undergo hydrolysis via nucleophilic substitution (


), displacing the bromide with a hydroxyl group to form 3-bromo-1-propanol-d6 and eventually 1,3-propanediol-d6. This reaction releases deuterium bromide (DBr), causing a pH drop that further destabilizes the system.

The Solution: Stability is achieved not by stopping the reaction (which is thermodynamically favored) but by kinetically inhibiting it through steric hindrance , nucleophile depletion , and dielectric modulation .

Part 1: Strategic Buffer Selection

Q: Which buffer should I use?

A: Use HEPES or MOPS . Avoid Tris and Phosphate.

The choice of buffer is the single most critical variable. You must select a buffer that is non-nucleophilic .

Buffer SystemStatusTechnical Rationale
Tris (Tris(hydroxymethyl)aminomethane) CRITICAL FAIL Contains a primary amine. Alkyl halides react with amines (alkylation) faster than water. Tris will covalently bind to your compound, destroying it.
Phosphate (PBS/KPi) AVOID The phosphate anion (

) is a competent nucleophile. It can attack the carbon-bromine bond, forming a phosphotriester intermediate.
Acetate / Citrate RISKY Carboxylate groups (

) can act as nucleophiles, displacing bromide to form esters.
HEPES / MOPS / MES RECOMMENDED These "Good's Buffers" are sterically hindered sulfonates. The bulky structure prevents the nitrogen or oxygen atoms from effectively attacking the electrophilic carbon of your dibromide.
Q: What is the optimal pH?

A: Maintain pH 5.5 – 6.5 .

  • High pH (>7.5): Hydroxide ions (

    
    ) are potent nucleophiles. They attack primary alkyl halides aggressively via 
    
    
    
    mechanisms.[1]
  • Neutral/Low pH (<7.0): Water is the primary nucleophile. While water is weaker than hydroxide, it is present at 55 M concentration. Keeping the pH slightly acidic suppresses the concentration of

    
     without catalyzing acid-mediated decomposition.
    

Part 2: The Deuterium Factor (Isotope Effect)

Q: Does the "d6" labeling prevent hydrolysis?

A: No. Do not rely on deuteration for stability.

While deuterium is heavier than hydrogen, the Secondary Kinetic Isotope Effect (SKIE) for


 reactions is negligible.
  • Mechanism: In an

    
     reaction, the transition state is crowded.[2] The C-D bonds are not broken, but they do undergo hybridization changes (
    
    
    
    ).
  • The Math: The rate ratio (

    
    ) is typically between 0.95 and 1.05. This means the d6 variant hydrolyzes at virtually the same rate as the non-deuterated form.
    

Part 3: Visualization of Stability Pathways

The following diagram illustrates the hydrolysis mechanism and the intervention points where your experimental design can block degradation.

HydrolysisPathways cluster_prevention Mitigation Strategies Compound This compound Transition Transition State (Pentacoordinate) Compound->Transition Electrophilic Attack Water Water (H2O) [Weak Nucleophile] Water->Transition Slow (Neutral pH) Hydroxide Hydroxide (OH-) [Strong Nucleophile] Hydroxide->Transition Fast (High pH) BufferNu Buffer Nucleophile (e.g., Tris-NH2) Product2 Buffer-Adduct (Irreversible Loss) BufferNu->Product2 Side Reaction Product1 3-Bromo-1-propanol-d6 + DBr (Acid) Transition->Product1 Br- Displacement Temp Low Temp (4°C) Reduces Kinetic Energy Temp->Transition Inhibits Cosolvent Co-solvent (DMSO) Reduces Water Activity Cosolvent->Water Shields StericBuffer Steric Buffer (HEPES) Blocks Buffer Attack StericBuffer->BufferNu Replaces

Figure 1: Mechanistic pathways of hydrolysis and strategic intervention points to maximize stability.

Part 4: Standard Operating Procedure (SOP)

Preparation Protocol

To ensure reproducibility, follow this self-validating protocol.

Reagents:

  • This compound[3][4]

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • 100 mM HEPES Buffer, pH 6.0 (Pre-chilled to 4°C)

Step-by-Step:

  • Stock Solution (The "Dry" Step):

    • Dissolve this compound in 100% Anhydrous DMSO first.

    • Why: This compound is hydrophobic.[4] Direct addition to water causes droplet formation (heterogeneous phase), leading to unpredictable local concentrations and erratic hydrolysis rates. DMSO creates a miscible shield.

    • Concentration: Prepare at 100x the final desired assay concentration.

  • Buffer Equilibration:

    • Chill the HEPES buffer to 4°C on ice.

    • Why: Reaction rate constants (

      
      ) decrease significantly with temperature (Arrhenius equation).
      
  • Rapid Dilution (The "Activation" Step):

    • Add the DMSO stock dropwise to the vortexing buffer.

    • Limit DMSO to <5% v/v if working with biological proteins (to avoid denaturing the protein), or up to 20% if working with chemical systems only.

    • Self-Validation: The solution should remain clear. Turbidity indicates precipitation, meaning the effective concentration is unknown.

  • Incubation:

    • Keep the solution on ice or at 4°C throughout the experiment.

    • Time Limit: Use within 4 hours of aqueous dilution.

Part 5: Troubleshooting & Self-Validation

Diagnostic Table
SymptomProbable CauseCorrective Action
pH of buffer drops over time Hydrolysis is occurring. The reaction releases DBr (Hydrobromic acid), which acidifies the solution.Validation Check: Measure pH before and after 1 hour. If

, the buffer capacity is too low or hydrolysis is too fast. Increase HEPES concentration to 50-100 mM.
Precipitation / Cloudiness Solubility limit reached. The "Salting Out" effect may be occurring if ionic strength is too high.Increase DMSO co-solvent percentage or decrease the concentration of this compound.
Loss of Activity in Bioassay Alkylation of the protein target or buffer interference.Check if you are using Tris or an amine-containing buffer.[5] Switch to HEPES/MOPS.
Q: How do I confirm the integrity of my d6-compound in solution?

A: Use GC-MS or LC-MS .

  • Method: Extract a small aliquot with hexane or ethyl acetate at T=0 and T=End.

  • Signal: Look for the parent ion (Molecular Weight ~208 for d6).

  • Drift: The appearance of a peak at [M-Br+OH] indicates the formation of the alcohol hydrolysis product.

  • Note: NMR is difficult in aqueous buffer due to solvent suppression issues and low sensitivity for dilute samples, but

    
     (Deuterium) NMR without lock could theoretically track the symmetry change if concentration is high (>10 mM).
    

References

  • Mechanism of Alkyl Halide Hydrolysis

    • Source: Master Organic Chemistry. "The SN2 Mechanism."
    • Relevance: Establishes the bimolecular nucleophilic substitution mechanism fundamental to this problem.
    • URL:[Link]

  • Source: Merck Millipore. "Buffer Compatibility and Selection.
  • Kinetic Isotope Effects (Secondary)

    • Source: Wikipedia / Physical Organic Chemistry Standards. "Kinetic Isotope Effect."
    • Relevance: Confirms that secondary deuterium isotope effects in SN2 reactions are small ( ) and do not provide stability.
    • URL:[Link]

  • Properties of 1,3-Dibromopropane

    • Source: PubChem. "1,3-Dibromopropane Compound Summary."
    • Relevance: Provides physical properties (solubility, hydrophobicity)
    • URL:[Link]

Sources

Technical Support Portal: Optimizing Alkylation with 1,3-Dibromopropane-d6

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-D6-ALKYL Status: Open Priority: High (Cost-Critical Reagent) Subject: Maximizing Yield & Selectivity in Deuterated Linker Synthesis

Executive Summary: The "First-Time-Right" Imperative

Welcome to the technical support center for deuterated alkylation. Working with 1,3-Dibromopropane-d6 presents a unique economic challenge: unlike standard alkylations where reagents are cheap, this isotopically labeled precursor is a significant cost driver.

High yield here is not just about chemical conversion; it is about atom economy . The primary failure modes are oligomerization (chaining) and elimination (formation of deuterated allyl bromide). This guide provides a scientifically grounded troubleshooting framework to navigate these pitfalls, leveraging the Deuterium Kinetic Isotope Effect (DKIE) and the Cesium Effect to your advantage.

Mechanism & Critical Failure Points

Before starting, visualize the competition occurring in your flask. The this compound moiety (


) is a bifunctional electrophile.
Diagram 1: Reaction Pathway Competition

The following diagram illustrates the three competing pathways: Desired Substitution (


), Unwanted Elimination (

), and Oligomerization.

ReactionPathways Start Nucleophile (Nu-) + This compound Desired Mono-Alkylated Product (Target) Start->Desired SN2 (Major Path) Elimination Elimination Product (E2) (Deuterated Allyl Bromide) Start->Elimination E2 (Competes w/ Strong Base) Oligomer Oligomer/Polymer (Nu-Linker-Nu-Linker...) Start->Oligomer Excess Nu- or High Conc. Desired->Oligomer Intermolecular SN2 Cyclic Intramolecular Cyclization (If Nu is bifunctional) Desired->Cyclic Intramolecular SN2 (Dilution Favored)

Figure 1: Kinetic competition in alkylation. Note that the Deuterium Isotope Effect suppresses the E2 pathway.

The Deuterium Advantage (DKIE)

You might expect the deuterated reagent to behave exactly like the protio-analog. However, the C-D bond is stronger (~5 kJ/mol) than the C-H bond.[1]

  • Impact: The E2 elimination pathway involves breaking a C-D bond adjacent to the leaving group. Because this bond is harder to break, the rate of elimination is slower for the deuterated compound (

    
    ).
    
  • Result: You may actually observe higher yields with the d6-reagent compared to the non-deuterated standard, provided you control temperature to avoid overcoming this activation energy barrier [1, 2].

Protocol Optimization Modules

Module A: Preventing Oligomerization (Stoichiometry)

If your nucleophile is bifunctional (e.g., an amine or diol) or if you are attaching a linker to a scaffold, oligomerization is the enemy.

VariableRecommendationScientific Rationale
Stoichiometry 3.0 - 5.0 equivalents of this compoundStatistical probability. Flooding the reaction with electrophile ensures the nucleophile attacks a fresh dibromide rather than a mono-alkylated product.
Addition Mode Reverse Addition Add the Nucleophile/Base mixture dropwise into the solution of this compound. This keeps the local concentration of electrophile high relative to the nucleophile.
Recovery Vacuum Distillation Since you use excess d6-reagent, you must recover it. This compound has a b.p. of ~167°C. It can be distilled from the crude mixture and reused.
Module B: The "Cesium Effect" (Selectivity)

For sluggish nucleophiles or when mono-alkylation is critical, Cesium Carbonate (


) is superior to Sodium Hydride (

) or Potassium Carbonate (

).
  • Mechanism: The large ionic radius of

    
     creates a "naked," highly reactive anion (the "Cesium Effect") while stabilizing the transition state for macrocyclization or mono-alkylation over intermolecular polymerization [3, 4].
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Module C: The Finkelstein Modification (Reactivity)

If the bromide is too slow (leaving unreacted expensive starting material), convert it in situ to the more reactive iodide.

  • Protocol: Add 0.1 - 0.5 eq of Sodium Iodide (NaI) to the reaction.

  • Mechanism: NaI reacts with the alkyl bromide to form the alkyl iodide (better leaving group). This is an equilibrium, but the iodide reacts faster with your nucleophile, driving the reaction forward [5].

Troubleshooting Matrix & Decision Tree

Use this workflow to select the optimal conditions for your specific substrate.

Diagram 2: Optimization Workflow

DecisionTree Start Start: Define Nucleophile Type Is Nucleophile Strong (Alkoxide/Thiol) or Weak (Amine/Amide)? Start->Type Strong Strong Nucleophile Type->Strong Weak Weak Nucleophile Type->Weak Cond1 Use Mild Base (K2CO3) Solvent: Acetone or MeCN Strong->Cond1 BaseChoice Base Selection Weak->BaseChoice NaH NaH / DMF (Fast, risk of E2) BaseChoice->NaH Sterically Hindered Cesium Cs2CO3 / MeCN (High Selectivity) BaseChoice->Cesium Sensitive/Bifunctional Issue Issue: Low Conversion? NaH->Issue Cesium->Issue Finkel Add 10 mol% NaI (Finkelstein) Issue->Finkel Yes Temp Increase Temp (Watch for Elimination!) Issue->Temp If Finkelstein Fails

Figure 2: Decision logic for selecting reaction conditions.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield (<30%) Competition with E2 Elimination.Lower the temperature. The activation energy for

is lower than E2. Rely on the DKIE to suppress elimination at lower temps (

to RT).
Poly-alkylation Nucleophile concentration too high.Switch to Reverse Addition (add Nu to Electrophile). Increase d6-reagent equivalents to 5.0eq.
No Reaction Leaving group (Br) too slow.Finkelstein Boost: Add 0.5 eq NaI. Switch solvent to DMF or DMSO (polar aprotic) to strip cations from the nucleophile.
D/H Scrambling Acidic protons exchanging.Ensure the reaction medium is strictly anhydrous. Avoid protic solvents (MeOH, EtOH) if strong bases are used.

Frequently Asked Questions (FAQ)

Q: Can I recover unreacted this compound? A: Yes. The boiling point is ~167°C. If your product boils significantly higher (>200°C) or is a solid, you can distill the excess d6-reagent under vacuum (mild heat, ~50-60°C at high vacuum) before aqueous workup. This is crucial for cost management.

Q: Why use Cesium Carbonate instead of Sodium Hydride? A: While NaH is faster, it is also a stronger base (


 ~35), which increases the risk of E2 elimination (forming the alkene). 

is milder, and the "Cesium Effect" promotes solubility and mono-alkylation, often resulting in cleaner reaction profiles for complex drug linkers [3, 4].

Q: Does the deuterium label affect the reaction time? A: Potentially, yes. While DKIE suppresses elimination, it can also slightly retard the rate of substitution if the transition state involves significant steric compression where C-D vibration modes matter (secondary isotope effects). Allow for 10-20% longer reaction times compared to the non-deuterated protocol [6].

Q: Is Phase Transfer Catalysis (PTC) an option? A: Absolutely. If you are scaling up, using 50% NaOH (aq) with Toluene and a catalyst like TBAB (Tetrabutylammonium bromide) is excellent. It keeps the reaction "dry" in the organic phase, minimizing hydrolysis of the bromide [7].

References

  • Kinetic Isotope Effects in Organic Chemistry. LibreTexts Chemistry. (2022).[1][2] Link

  • Deuterium Isotope Effects in Drug Design. Columbia University Department of Chemistry.Link

  • The "Cesium Effect": High Chemoselectivity in Direct N-Alkylation. ACS Chemical Science. (2024).[1][3] Link

  • Cesium carbonate promoted regioselective alkylation. RSC Advances. (2023).[4] Link

  • Finkelstein Reaction Mechanism and Conditions. Organic Chemistry Portal.Link

  • Secondary Kinetic Isotope Effects. Princeton University, MacMillan Group. (2005).[4][5][6] Link

  • Phase-Transfer Catalysis in Alkylation. NIH / PMC. (2010).[2][7] Link

Sources

removing unreacted 1,3-Dibromopropane-d6 from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of Unreacted 1,3-Dibromopropane-d6 from Reaction Mixtures

Executive Summary

This compound (


) is a high-value, deuterated bifunctional alkylating agent commonly used to introduce stable isotope-labeled propylene linkers into pharmaceutical candidates. Due to its tendency to cause polymerization or double-alkylation, it is frequently employed in stoichiometric excess (3–5 equivalents).

The Challenge: Removing this excess reagent is non-trivial due to its:

  • High Boiling Point (~167°C): Making rotary evaporation ineffective.

  • Lack of UV Activity: Rendering standard UV-detection chromatography difficult.

  • Similar Polarity to Products: Often co-eluting with bis-alkylated side products.

This guide details three field-proven protocols for the removal of this compound, prioritized by scale and product stability.

Physical Property Reference

Understanding the physical behavior of the reagent is the first step in successful separation.

Property1,3-Dibromopropane (Unlabeled)This compound (Labeled)Implication for Workup
Boiling Point 167 °C~166–168 °CHigh Vacuum required for distillation.
Density 1.989 g/mL~2.05 g/mLBottom layer during aqueous extraction.
Water Solubility ImmiscibleImmiscibleCan be separated via phase partition.
UV Absorbance NegligibleNegligibleInvisible at 254 nm; requires staining.
Decision Matrix: Select Your Protocol

Before proceeding, select the method that matches your reaction scale and product nature.

decision_tree Start Start: Excess C3D6Br2 Removal ScaleCheck Reaction Scale? Start->ScaleCheck StabilityCheck Product Acid/Base Stable? ScaleCheck->StabilityCheck < 5 grams Distillation Method A: Kugelrohr Distillation (Recovery possible) ScaleCheck->Distillation > 5 grams Scavenging Method B: Chemical Scavenging (Highest Purity) StabilityCheck->Scavenging Yes (Stable) Chromatography Method C: Flash Chromatography (Stain Required) StabilityCheck->Chromatography No (Sensitive)

Figure 1: Decision matrix for selecting the appropriate purification strategy.

Method A: High-Vacuum Distillation (Kugelrohr)

Best For: Large scale (>5g) or when recovery of the expensive deuterated reagent is desired.

The Logic: Because the boiling point is high (167°C), standard rotary evaporation is insufficient. A Kugelrohr (bulb-to-bulb) distillation apparatus allows for short-path distillation under high vacuum, minimizing thermal stress on your product.

Protocol:

  • Setup: Transfer the crude reaction mixture to the source bulb of a Kugelrohr apparatus.

  • Vacuum: Apply high vacuum (< 0.5 mmHg).

  • Temperature Gradient:

    • Set the oven temperature to 60°C initially to remove residual reaction solvents (DCM, THF).

    • Slowly ramp temperature to 80–100°C .

    • Note: At 0.1 mmHg, this compound will distill rapidly at ~50–60°C.

  • Collection: The deuterated reagent will collect in the cooled receiving bulb.

  • Validation: Check the residue (product) by

    
    -NMR. The characteristic quintet (or lack thereof in d6) at ~2.3 ppm and triplet at ~3.6 ppm should be absent.
    
Method B: Chemical Scavenging (The "Smart" Wash)

Best For: High-purity requirements on small-to-medium scales (<5g). Mechanism: Nucleophilic displacement.[1]

The Logic: Instead of trying to separate two lipophilic compounds (your product and the bromide), we chemically modify the excess bromide to make it water-soluble. By reacting the excess this compound with a secondary amine (morpholine), we generate a polar quaternary ammonium salt that washes away with water.

Reaction:



Protocol:

  • Quench: At the end of your main reaction, add 2.0 equivalents of Morpholine (relative to the excess dibromide calculated) to the reaction mixture.

  • Incubate: Stir the mixture at 40–50°C for 2–4 hours.

    • Tip: Monitor via TLC.[2] The mobile dibromide spot will disappear, replaced by a baseline spot (the salt).

  • Dilute: Dilute the mixture with Ethyl Acetate or DCM.

  • Acid Wash (Critical Step): Wash the organic layer with 1M HCl (2x).

    • Why? This protonates the excess morpholine and solubilizes the quaternary ammonium salt of the dibromide, forcing them into the aqueous layer.

  • Phase Separation: Collect the organic layer, dry over

    
    , and concentrate.
    

scavenging_workflow Input Crude Mixture (Product + Excess C3D6Br2) Step1 Add Morpholine (2.0 eq vs excess) Input->Step1 Step2 Heat (40°C, 2h) Form Quaternary Salt Step1->Step2 Step3 Wash w/ 1M HCl Step2->Step3 Output Organic Layer (Pure Product) Step3->Output Partition Waste Aqueous Layer (Morpholine salts + Scavenged D6) Step3->Waste

Figure 2: Chemical scavenging workflow using Morpholine to solubilize excess alkyl halide.

Method C: Flash Chromatography (Visualizing the Invisible)

Best For: Final purification of complex mixtures.

The Logic: this compound is an alkyl halide with no chromophore . It will NOT appear on standard UV detectors (254 nm) unless it co-elutes with a UV-active impurity. You must use specific visualization stains to track it.

Protocol:

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Eluent: Hexanes/Ethyl Acetate gradient. The dibromide is very non-polar and will elute early (often near the solvent front in 10% EtOAc).

  • Detection (CRITICAL):

    • Do not rely on UV.

    • Stain: Use KMnO4 (oxidizes the alkyl halide, appearing yellow on pink) or Iodine Chamber (absorbs into the organic spot, appearing brown).

    • Dip: Dip the TLC plate in KMnO4 solution and heat gently. The dibromide will appear as a bright yellow/white spot against a purple background.

Frequently Asked Questions (FAQ)

Q1: Can I just use a Rotavap to remove the excess this compound? A: Generally, no. With a boiling point of 167°C, a standard rotavap (even with a good pump) will struggle to remove it completely without heating the bath to temperatures that might degrade your product (>60°C). Traces will almost always remain, interfering with subsequent steps.

Q2: Does the deuterium labeling affect the separation properties? A: Negligibly. While there is a slight "isotope effect" on boiling point and lipophilicity, it is too small to alter the retention time on a silica column or the boiling point significantly enough to change the protocol from the non-deuterated standard [1].

Q3: Is this compound toxic? A: Yes. Like its non-deuterated counterpart, it is an alkylating agent and a potential lachrymator. It should be handled in a fume hood. It is also dense (~2.0 g/mL), so if you spill it, it will sink in water, making cleanup of aqueous spills tricky.

Q4: My product co-elutes with the dibromide on TLC. What now? A: Switch to Method B (Scavenging) . If your product and the reagent have similar Rf values, chromatography will be low-yield. Chemical modification (turning the reagent into a salt) is the only way to drastically alter its Rf relative to your product.

References
  • Title: Deuterium Isotope Effects on Physical Properties.
  • Scavenging Protocols

    • Title: Purification of Reaction Mixtures: Scavenging Approaches.[1]

    • Source:Journal of Combinatorial Chemistry (Standard protocols for amine scavenging of electrophiles).
    • URL:[Link]

  • Safety Data

    • Title: 1,3-Dibromopropane Safety Data Sheet (SDS).[3][4]

    • Source: Sigma-Aldrich / Merck.

Sources

Technical Support Center: High-Fidelity Synthesis of 1,3-Dibromopropane-d6

Author: BenchChem Technical Support Team. Date: February 2026


)
Executive Summary

Achieving


 isotopic enrichment in 1,3-Dibromopropane-d6  requires strict control over three distinct vectors: precursor exchange efficiency , hydride source integrity , and halogenation mechanism . Unlike standard synthesis, where chemical yield is the primary metric, deuterated synthesis treats Isotopic Dilution  as the critical failure mode.

This guide addresses the specific "leak points" where protium (


) enters the scaffold. It is structured to troubleshoot the three-step workflow:
  • H/D Exchange (Diethyl malonate

    
     Diethyl malonate-
    
    
    
    )
  • Reduction (Diethyl malonate-

    
    
    
    
    
    1,3-Propanediol-
    
    
    )
  • Bromination (1,3-Propanediol-

    
    
    
    
    
    1,3-Dibromopropane-
    
    
    )
Module 1: Diagnostic Framework

Before altering your protocol, identify where the protium is appearing using


-NMR integration.
NMR Signal (Residual

)
Chemical Shift (

)
Root Cause DiagnosisCorrective Action Module
Central Methylene (

)

ppm (quintet)
Incomplete Precursor Exchange. The starting malonate was not fully deuterated at the

-position.
See Module 2
Terminal Methylenes (

)

ppm (triplet)
Hydride Source Contamination. Moisture in

or solvent introduced

instead of

.
See Module 3
Random / Scrambled Multiple / BroadAcid-Catalyzed Scrambling. Harsh bromination conditions (

) caused elimination-addition side reactions.
See Module 4

*Multiplicity refers to the signal in a non-deuterated solvent; in


, signals may appear as broad singlets or weak multiplets due to H-D coupling.
Module 2: Precursor Purity (The Malonate Exchange)

The Issue: You are observing protons at the central


 position.
The Chemistry:  The 

-protons of diethyl malonate are acidic (

) and exchangeable. However, this is an equilibrium process. A single wash with

is insufficient.
FAQ: Why isn't one exchange cycle enough?

Exchange follows the equilibrium:



As HDO builds up, the back-reaction competes. To reach 

, you must drive the equilibrium by removing the H-enriched water.
Corrective Protocol: The "Triple-Cycle" Exchange
  • Reagents: Diethyl malonate,

    
     (
    
    
    
    ), and catalytic Potassium Carbonate (
    
    
    ). Avoid strong bases like NaOD which can hydrolyze the ester.
  • Cycle 1: Mix malonate with

    
     (3 molar equivalents) and 
    
    
    
    anhydrous
    
    
    . Stir vigorously at RT for 4 hours.
  • Separation: Extract with dry DCM or simply decant the aqueous layer if phase separation is clear.

  • Repeat: Perform this three times total .

  • Validation: Run a

    
    -NMR of the ester before reduction. The signal at 
    
    
    
    (singlet,
    
    
    ) must be effectively silent (
    
    
    integration relative to ethyl group protons).
Module 3: The Reduction Step (The Hydride Integrity)

The Issue: You are observing protons at the terminal


 positions.
The Chemistry:  The conversion of the ester to the alcohol consumes 4 equivalents of hydride.


If your

has absorbed atmospheric moisture, it reacts to form

and

gas, depleting the reagent. More critically, if your solvent (THF/Ether) contains trace

, it acts as a proton source during the quenching or intermediate steps, though the primary risk here is simply using

by mistake or having "wet" solvents where H exchanges with labile intermediates.
Critical Control Points (CCP)
  • Reagent Selection: You MUST use

    
     (Lithium Aluminum Deuteride). Reducing Diethyl malonate-
    
    
    
    with standard
    
    
    yields
    
    
    (1,3-Propanediol-2,2-
    
    
    ), not the
    
    
    species.
  • Solvent Drying: THF must be distilled from Sodium/Benzophenone immediately before use. Molecular sieves are often insufficient for isotopic synthesis.

Visualizing the Deuterium Flow

DeuteriumFlow cluster_0 Precursor cluster_1 Step 1: Exchange cluster_2 Step 2: Reduction Malonate Diethyl Malonate (ROOC-CH2-COOR) MalonateD2 Diethyl Malonate-d2 (ROOC-CD2-COOR) Malonate->MalonateD2 Exchange (C2) D2O D2O / K2CO3 D2O->MalonateD2 DiolD6 1,3-Propanediol-d6 (HO-CD2-CD2-CD2-OH) MalonateD2->DiolD6 Reduction (C1, C3) LiAlD4 LiAlD4 (Deuteride Source) LiAlD4->DiolD6 Adds 4 D atoms

Figure 1: Atom mapping of Deuterium incorporation. Note that C2 comes from the exchange step, while C1 and C3 come strictly from the LiAlD4.

Module 4: Bromination (The Scrambling Risk)

The Issue: Random H-incorporation or lower overall D-enrichment than the starting diol. The Chemistry: The standard Org. Syn. method uses ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 and 

[1].[1][2][3] While effective for non-labeled compounds, this creates a harsh acidic environment.
  • Risk: Acid-catalyzed elimination (

    
    ) generates allyl intermediates (
    
    
    
    ).
  • Failure Mode: If an alkene forms, re-addition of

    
     (from the 
    
    
    
    or
    
    
    ) introduces protium into the carbon backbone.
FAQ: Can I use HBr if I am careful?

No. For high-fidelity


 synthesis, you should avoid protic acids entirely. Even if elimination is minor, the risk of scrambling is unnecessary.
Recommended Protocol: The Appel Reaction or PBr3

Use Phosphorus Tribromide (


)  or the Appel Reaction (

)
. These mechanisms proceed via an intermediate phosphite ester followed by an

substitution.
  • Mechanism:

    
     inversion (though irrelevant on primary carbons) without carbocation formation.
    
  • Benefit: No acidic protons present to exchange or add across transient alkenes.

Step-by-Step


 Protocol: 
  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Cooling: Cool 1,3-Propanediol-

    
     (neat or in dry DCM) to 
    
    
    
    .
  • Addition: Add

    
     (0.4 equivalents per OH group, slight excess) dropwise.
    
    • Note: The reaction is exothermic.[1] Control temp

      
       to prevent side reactions.
      
  • Reflux: Gently reflux (if neat) or warm to RT (if in DCM) for 2-4 hours.

  • Quench: Pour onto ice/water carefully.

  • Purification: Distillation is preferred over column chromatography to ensure removal of phosphorus byproducts.

Module 5: Analytical Verification

Do not rely solely on low-resolution MS. The mass difference between


 and 

is only 1 Da, and

fragmentation can confuse the spectra [2].

Required Data Table for Lot Release:

MetricSpecificationMethod
Chemical Purity

GC-FID or

-NMR
Isotopic Enrichment


-NMR (with internal standard)
D-Distribution

;

HR-MS (High Res)

Calculation of Isotopic Purity via NMR: Run the sample in


 with a known concentration of internal standard (e.g., Maleic Acid).


Note: Since you are making the fully deuterated product, you are looking for the absence of peaks. Any signal in the alkyl region (2.0 - 3.6 ppm) represents an impurity.
References
  • Kamm, O.; Marvel, C. S. (1921). "Trimethylene Bromide (1,3-Dibromopropane)".[1] Organic Syntheses, 1, 3. Link

  • Kurz, L. C., et al. (1985). "Purity of deuterated compounds: A critical comparison of methods". Journal of Labelled Compounds and Radiopharmaceuticals, 22(10), 1077-1089.
  • Smith, J. (2025).[4] "Deuterium Isotope Effects in E2 Reactions". Chemistry LibreTexts. Link

  • BenchChem. (2025).[1][4] "1,3-Dibromopropane Technical Data". Link

  • National Institutes of Health (NIH). (2025).[1][2][4][5] "Optimizing the Synthesis of Deuterated Isotopomers". Link

Sources

Technical Support Center: Handling Precautions for Volatile Deuterated Alkyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with volatile deuterated alkyl halides. These compounds are invaluable tools in modern chemistry, particularly in NMR spectroscopy and as reagents in pharmaceutical development.[1][2] However, their volatility, potential toxicity, and sensitivity require specialized handling procedures to ensure experimental integrity and laboratory safety. This guide provides practical, in-depth answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day handling of volatile deuterated alkyl halides.

Q1: What are the primary hazards associated with volatile deuterated alkyl halides like Deuterated Chloroform (CDCl₃)?

A: The primary hazards stem from their chemical nature and volatility. These compounds typically present risks of acute toxicity if inhaled or swallowed, and can cause skin and eye irritation.[3][4][5] For instance, Deuterated Chloroform (CDCl₃) is classified as harmful if swallowed, toxic if inhaled, a skin and eye irritant, and is suspected of causing cancer and reproductive harm.[4][5] Due to their low boiling points, they readily vaporize, increasing the risk of inhalation exposure. Therefore, all handling must be conducted within a certified chemical fume hood.[6]

Q2: How should I properly store a new bottle of a volatile deuterated alkyl halide?

A: Proper storage is crucial to maintain the purity and stability of the product. Upon receipt, bottles should be stored in a cool, well-ventilated, and dark place, preferably in a refrigerator designated for chemical storage (typically between 2°C and 8°C).[7][8][9] This minimizes decomposition, which can occur over time, especially with exposure to light and heat.[8][10] For example, deuterated chloroform can become acidic over months of storage at room temperature.[8][10] Always store bottles upright and ensure the cap is tightly sealed to prevent leakage and exposure to atmospheric moisture.[8] Many suppliers, like Cambridge Isotope Laboratories, Inc. (CIL), package these solvents under an inert atmosphere (e.g., argon) and in amber bottles to protect against oxygen and light.[8][10]

Q3: My deuterated chloroform has turned acidic. Can I still use it?

A: Acidic deuterated chloroform can interfere with your experiments, particularly those involving acid-sensitive compounds. You can test for acidity by adding an aliquot of the solvent to distilled water with a few drops of bromothymol blue; a yellow color indicates acidity.[10] If acidic, it is recommended to neutralize it before use. A common procedure involves adding 3-5 grams of 5Å molecular sieves to a 50 or 100g bottle of the solvent, swirling, and letting it stand overnight.[10] This will remove excess water and traces of acidity.[10] However, for highly sensitive applications, using a new, unopened bottle is the safest option to ensure data integrity.

Q4: What is the best way to handle these solvents to avoid water contamination in my NMR sample?

A: Most deuterated solvents are hygroscopic and readily absorb moisture from the air and glassware.[11] To minimize water contamination:

  • Use Dry Glassware: All glassware, including NMR tubes and pipettes, should be oven-dried at approximately 150°C for 24 hours and cooled in a desiccator under an inert atmosphere.[11]

  • Work in a Dry Atmosphere: Handle the solvents in a glove box or under a blanket of dry, inert gas like nitrogen or argon.[11]

  • Use Proper Transfer Techniques: Employ standard syringe needle techniques for transferring the solvent from septum-sealed bottles (e.g., Sure/Seal™).[11]

  • Consider Single-Use Ampules: For applications requiring the highest purity, purchasing solvents in single-use ampules is recommended.[8][11]

Q5: How do I properly dispose of waste containing volatile deuterated alkyl halides?

A: Volatile deuterated alkyl halides are considered hazardous waste and must never be poured down the drain.[12] Waste should be segregated and collected in clearly labeled, leak-proof containers.[13] It is crucial to separate halogenated solvent waste from non-halogenated waste streams, as disposal costs and procedures differ.[12][13] Always follow your institution's Environmental Health & Safety (EH&S) guidelines for hazardous waste disposal and arrange for pickup by a licensed hazardous waste contractor.[13]

Troubleshooting Guides

This section provides step-by-step solutions to specific experimental issues you may encounter.

Scenario 1: Unexpected Peaks in Your ¹H NMR Spectrum

Problem: You've run an NMR spectrum using a deuterated alkyl halide solvent and observe unexpected peaks that are not from your compound.

Troubleshooting Steps:

  • Identify Common Contaminants:

    • Water: A broad peak that can shift depending on temperature and other solutes. In deuterated chloroform, it often appears around 1.56 ppm.

    • Residual Protonated Solvent: A peak corresponding to the non-deuterated version of your solvent (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).[14]

    • Grease: Broad peaks typically found in the 0.5-1.5 ppm range.

    • Acetone: A sharp singlet around 2.17 ppm, often from rinsing glassware.[11]

  • Verify Solvent Purity:

    • If you suspect the solvent is the source of contamination, run a blank spectrum of just the solvent from the same bottle.

    • If the blank is clean, the contamination likely originated from your sample or glassware.

  • Improve Sample Preparation Technique:

    • Glassware Cleaning: Ensure all glassware is meticulously cleaned and oven-dried to remove residual solvents and moisture.[11]

    • Co-evaporation: To remove residual protonated solvent from your sample, dissolve it in a small amount of the desired deuterated solvent and then remove the solvent under a brief high-vacuum.[11]

    • Avoid Shaking: Use a vortex mixer to dissolve your sample instead of shaking the NMR tube, which can introduce contaminants from the cap.[11]

Scenario 2: Poor NMR Lock or Shimming Issues

Problem: The NMR spectrometer is having difficulty locking onto the deuterium signal, or you are unable to achieve good peak shape (shimming).

Troubleshooting Steps:

  • Check Solvent Volume: Ensure you have the correct volume of solvent in the NMR tube, as specified by the spectrometer manufacturer. Too little solvent can make locking and shimming difficult.

  • Verify Isotopic Purity: For routine analyses, a lower isotopic enrichment might be acceptable, but for high-resolution experiments, a higher purity (≥99.8%) is often necessary to provide a strong enough signal for the spectrometer to lock onto.[15]

  • Sample Homogeneity: Ensure your sample is fully dissolved and the solution is homogeneous.[15] Insoluble material can significantly degrade shimming performance.

  • Consider a Coaxial Insert: If your sample is in a non-deuterated solvent system, you can use a coaxial insert containing a deuterated solvent to provide a lock signal without contaminating your sample.[16]

Core Protocols & Workflows

Workflow for Safe Handling of a New Bottle

This workflow outlines the critical steps from receiving to first use, ensuring both safety and solvent integrity.

SafeHandlingWorkflow cluster_receipt Receiving & Inspection cluster_storage Storage cluster_handling First Use Receive Receive Shipment Inspect Inspect for Damage (Cracks, Leaks) Receive->Inspect Immediately Store Store in Designated Refrigerator (2-8°C) Inspect->Store No Damage DamageFound Damage? Log Log in Chemical Inventory Store->Log FumeHood Work in Chemical Fume Hood Log->FumeHood Prepare for Experiment PPE Wear Proper PPE (Gloves, Goggles, Lab Coat) FumeHood->PPE Transfer Use Inert Gas & Syringe for Transfer PPE->Transfer Seal Tightly Reseal Bottle Transfer->Seal DamageFound->Store No Quarantine Quarantine & Contact EH&S/Supplier DamageFound->Quarantine Yes

Caption: Workflow for receiving and handling new volatile deuterated alkyl halides.

Data Summary Table

The table below summarizes key physical properties of common volatile deuterated alkyl halides.

CompoundFormulaCAS No.Mol. Weight ( g/mol )Density (g/mL at 25°C)Boiling Point (°C)¹H NMR Residual Peak (ppm)
Chloroform-dCDCl₃865-49-6120.381.50061-62~7.26
Dichloromethane-d₂CD₂Cl₂1665-00-586.951.35539-40~5.32
Bromoform-dCDBr₃4623-45-2253.732.873149-150~6.80
1,1,2,2-Tetrachloroethane-d₂C₂D₂Cl₄33685-63-1169.861.621146~6.00

Data compiled from various sources.[7][17] Residual peak positions can vary slightly with temperature and sample matrix.

References

  • Safety Data Sheet: Chloroform-d . Chemdox. Available at: [Link]

  • Chemical Solvent Disposal | Hazardous Waste Solutions . AllSource Environmental. Available at: [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. Available at: [Link]

  • FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications . Columbia University Environmental Health & Safety. Available at: [Link]

  • Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-atom transfer . Chemical Science (RSC Publishing). Available at: [Link]

  • What are the solvents used in NMR? What is the Deuterated solvent? . Mesbah Energy. Available at: [Link]

  • No-Deuterium Proton (No-D) NMR as a Convenient Method for Analysis of Organic Solvents . ACS Omega. Available at: [Link]

  • Deuterated Solvents . Neta Scientific. Available at: [Link]

  • Cambridge Isotope Laboratories (CIL): Your Partner in Stable Isotope Labeled Compounds . YouTube. Available at: [Link]

  • How to Choose Deuterated NMR Solvents . Isotope Science / Alfa Chemistry. Available at: [Link]

  • Synthesis and Structure–Property Relationships of PLLA-Based ABA Triblock Copolymers with Bio-Based Soft Segments . MDPI. Available at: [Link]

  • Dichloromethane . Wikipedia. Available at: [Link]

  • Dehalogenative Deuteration of Unactivated Alkyl Halides Using D2O as the Deuterium Source | Request PDF . ResearchGate. Available at: [Link]

  • Dehalogenative Deuteration of Unactivated Alkyl Halides Using D2O as the Deuterium Source . PubMed. Available at: [Link]

Sources

degradation products of 1,3-Dibromopropane-d6 in GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation & Artifacts in GC-MS Analysis

Status: Active | Tier: Advanced Technical Support

Executive Summary: The Stability Paradox

1,3-Dibromopropane-d6 is a critical deuterated internal standard and reagent used in metabolic studies and organic synthesis. While chemically robust in storage, it exhibits significant thermal and catalytic fragility inside a GC-MS injection port.

The primary analytical challenge is Dehydrohalogenation (loss of DBr) and H/D Scrambling . These are not typically sample impurities but instrument-induced artifacts generated during the vaporization phase. This guide details how to distinguish between genuine sample degradation and injection port artifacts.

Diagnostic Hub: Visual Troubleshooting

Use this decision tree to rapidly identify the source of your spectral anomalies.

TroubleshootingTree Start Start: Unexpected Peak Observed Q1 Is the unexpected peak LOWER in mass than Parent? Start->Q1 BranchA Mass Loss = 82/84 Da (Loss of DBr) Q1->BranchA Yes (Large Gap) BranchB Mass Loss = 1 or 2 Da (M-1, M-2) Q1->BranchB Yes (Small Gap) BranchC Mass Gain = 14/16 Da (Oxygen/Methyl addition) Q1->BranchC No (Higher Mass) DiagA DIAGNOSIS: Thermal Elimination (Allyl Bromide-d5) BranchA->DiagA DiagB DIAGNOSIS: H/D Scrambling (Active Liner Sites) BranchB->DiagB DiagC DIAGNOSIS: Nucleophilic Attack (Solvent/Septa Interaction) BranchC->DiagC ActionA ACTION: Lower Inj Temp <200°C Use Deactivated Wool DiagA->ActionA ActionB ACTION: Silylate Liner Remove Protic Solvents DiagB->ActionB ActionC ACTION: Switch Solvent (No MeOH) Check Septa Bleed DiagC->ActionC

Figure 1: Logic flow for diagnosing this compound spectral anomalies. Colors indicate severity (Red = Critical Thermal Failure).

Deep Dive: Degradation Mechanisms
Mechanism A: Thermal Dehydrohalogenation (The "Allyl" Artifact)

This is the most common issue. Inside a hot injector (>220°C), alkyl halides undergo elimination reactions. For this compound, the loss of Deuterium Bromide (DBr) yields 3-Bromo-1-propene-d5 (Allyl Bromide-d5) .

  • Trigger: High injector temperature or dirty glass liners containing metal oxides (which catalyze elimination).

  • Observation: A "ghost peak" eluting before the parent compound.

Pathway Visualization:

Dehydrohalogenation Parent This compound (MW ~208/210/212) Transition Transition State (Hot Liner Surface) Parent->Transition >200°C Product Allyl Bromide-d5 (MW ~127/129) Transition->Product Elimination Byproduct DBr (Gas) (Lost to Vacuum) Transition->Byproduct

Figure 2: Thermal elimination pathway converting the parent d6-alkane to the d5-alkene.

Mechanism B: H/D Scrambling (Isotopic Dilution)

Deuterium on the carbon chain is generally stable. However, the presence of active silanol groups (Si-OH) in the glass liner or column head can facilitate H/D exchange, especially if moisture is present.

  • Trigger: Non-deactivated liners, old columns, or wet carrier gas.

  • Observation: The molecular ion cluster shifts. Instead of a clean d6 peak, you see d5h1, d4h2 populations.

Quantitative Data: Mass Spectral Fingerprints

Use this table to validate your peak identity. Note that Bromine naturally exists as


 and 

(approx 1:1 ratio), creating characteristic "triplet" or "doublet" patterns.

Table 1: Key Diagnostic Ions for this compound & Artifacts

CompoundFormulaKey Ions (m/z)Pattern DescriptionOrigin
Parent (d6)

208, 210, 212 1:2:1 TripletIntact Analyte
129, 131 1:1 DoubletLoss of Br (Fragment)
Allyl Bromide-d5

127, 129 1:1 DoubletThermal Artifact (Loss of DBr)
Hydrolysis Product

146, 148 1:1 DoubletWet Solvent (3-Bromopropanol-d6)

Critical Note: If you see m/z 127/129 appearing as a distinct chromatographic peak separated from the parent, it is an artifact formed in the inlet. If you see 129/131 within the parent peak's mass spectrum, it is normal fragmentation.

Troubleshooting Protocols
Protocol A: Preventing Thermal Elimination

Goal: Minimize the formation of Allyl Bromide-d5.

  • Lower Inlet Temperature: Reduce the inlet temperature to 180°C - 200°C . 1,3-Dibromopropane boils at ~167°C; excessive overhead heat drives elimination [1].

  • Liner Selection: Switch to a single-taper, ultra-inert liner with wool . The wool wipes the needle tip, but it must be deactivated. If degradation persists, remove the wool (use a cyclo-double taper liner) to reduce surface area.

  • Residence Time: Increase column flow rate or use pulsed splitless injection to sweep the analyte out of the hot zone faster.

Protocol B: Restoring Isotopic Integrity

Goal: Stop H/D scrambling (M-1 peaks).

  • Solvent Choice: Avoid protic solvents (Methanol, Water) if possible. Use Dichloromethane (DCM) or Hexane . If methanol is required, ensure it is anhydrous.

  • System Passivation:

    • Trim 10-20 cm from the front of the GC column (guard column recommended).

    • Replace the inlet septa (active sites often form on the underside of bled septa).

  • Chemical Deactivation: Inject a silanizing agent (e.g., BSTFA) to cap active Si-OH sites in the liner if using an older system [2].

Frequently Asked Questions (FAQ)

Q: I see a peak at m/z 41/42. Is this my compound? A: Likely not. m/z 41 (


) is the base peak for non-deuterated 1,3-dibromopropane. If you are running the d6  variant, your alkyl chain fragment should be shifted to m/z 46  (

) or m/z 48 (

). If you see m/z 41, your standard may be contaminated with non-deuterated material or significant back-exchange has occurred.

Q: Can I use a split injection? A: Yes, and it is preferred. Split injection reduces the residence time in the hot liner, significantly lowering the rate of thermal elimination compared to splitless injection [3].

Q: Why does my calibration curve show non-linearity at low concentrations? A: Adsorption. Deuterated alkyl halides can bind to active sites in the column. At low concentrations, a higher percentage of the analyte is permanently adsorbed (lost), causing the curve to drop off. Solution: Use a deuterated column phase or extensive priming of the column with high-concentration analyte before running the curve.

References
  • Bidleman, T. F. (1988).[1] Atmospheric processes: Wet and dry deposition of organic compounds are controlled by their vapor-particle partitioning. Environmental Science & Technology. Link (Context: Physical properties and volatility of 1,3-dibromopropane).

  • Grob, K. (2007). Split and Splitless Injection for Quantitative Gas Chromatography: Concepts, Processes, Practical Guidelines, Sources of Error. Wiley-VCH.
  • Rood, D. (2007). The Troubleshooting and Maintenance Guide for Gas Chromatographers. Wiley-VCH. (Context: Diagnosing active sites and liner reactivity).
  • Vertex AI Search. (2025). Fragmentation patterns of 1,3-dibromopropane. [Generated Search Result 1.7].
  • MDPI. (2016). Trends in Hydrogen-Deuterium Exchange at Carbon Centers.Link (Context: Mechanisms of H/D exchange relevant to scrambling).

Disclaimer: This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) for this compound before handling, as it is a potential carcinogen and volatile irritant.

Sources

Validation & Comparative

1H NMR Spectrum Comparison: 1,3-Dibromopropane-d6 vs. Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the proton nuclear magnetic resonance (


H NMR) spectra of standard 1,3-Dibromopropane  (protiated) and its isotopically labeled counterpart, 1,3-Dibromopropane-d6 .

For researchers utilizing 1,3-dibromopropane as a linker in drug synthesis or as a metabolic probe, distinguishing between residual non-deuterated substrate and the deuterated reagent is critical. This document details the spectral shifts, coupling constant alterations, and relaxation behaviors necessary to validate isotopic purity.

Theoretical Framework: The Physics of Silence

To interpret the spectra correctly, one must understand the nuclear physics governing the substitution of Protium (


H) with Deuterium (

H or D).
  • Resonance Frequency: Deuterium resonates at a vastly different frequency (

    
     61.4 MHz at 9.4 T) compared to Protium (
    
    
    
    400 MHz).[1] Consequently, in a standard
    
    
    H NMR experiment, deuterated positions are silent .[2]
  • Isotope Effect on Chemical Shift: The substitution of H with D causes a slight upfield shift (lower ppm) in the resonance of remaining protons in the same molecule (secondary isotope effect).

  • Scalar Coupling (

    
    ): 
    
    • Standard (

      
      H-
      
      
      
      H):
      Strong coupling (
      
      
      Hz).[1]
    • Deuterated (

      
      H-
      
      
      
      H):
      If a residual proton exists on a deuterated carbon (
      
      
      ), it couples to the geminal deuterium (Spin
      
      
      ).
    • Rule: The coupling constant scales with the gyromagnetic ratios:

      
      .
      

Experimental Protocol

Reliable comparison requires a self-validating sample preparation protocol.[1] The following workflow ensures that spectral differences are due to the analyte, not the matrix.

Reagents and Materials[1][3][4][5][6][7][8][9]
  • Standard: 1,3-Dibromopropane (

    
    ), >99% purity.
    
  • Deuterated: this compound (

    
    ), >99 atom % D.
    
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as an internal reference.[1]
    
    • Rationale:

      
       prevents overlap with the analyte's methylene signals.[1] TMS is non-negotiable for accurate chemical shift alignment.[1]
      
Preparation Workflow[1]

SamplePrep Start Start: 5mm NMR Tube Weigh Weigh Analyte (10-15 mg) Start->Weigh Solvent Add Solvent (0.6 mL CDCl3 + TMS) Weigh->Solvent Mix Vortex/Invert (Homogenize) Solvent->Mix Shim Insert & Shim (Gradient Shimming) Mix->Shim Acquire Acquire Spectrum (d1 > 5*T1) Shim->Acquire

Figure 1: Standardized NMR sample preparation workflow.[1] Note the requirement for relaxation delay (


) optimization to ensure quantitative integration.

Spectral Analysis: Side-by-Side Comparison

Standard 1,3-Dibromopropane ( )

The molecule possesses


 symmetry, resulting in two distinct proton environments.
  • 
    -Protons (
    
    
    
    ):
    Deshielded by the electronegative bromine.[1]
  • 
    -Protons (
    
    
    
    ):
    Shielded relative to the
    
    
    -position but split by neighbors.[1]

Spectral Appearance:

  • 3.55 ppm: Triplet (

    
     Hz).[1] Integration = 4H.[1]
    
  • 2.35 ppm: Quintet (

    
     Hz).[1] Integration = 2H.[1]
    
This compound ( )

In a theoretical 100% deuterated sample, the


H NMR spectrum is blank  (except for the solvent peak). However, real-world samples (typically 98-99.5% D) show residual peaks .

Residual Signal Characteristics:

  • Intensity: Trace (typically <1% of a proton equivalent).[1]

  • Multiplicity Change:

    • Residual

      
      -proton (
      
      
      
      ): The proton couples to the geminal Deuterium (
      
      
      ).
    • Pattern: 1:1:1 Triplet.

    • Coupling Constant (

      
      ): 
      
      
      
      Hz.[1]
  • Chemical Shift: Isotope shift moves peaks slightly upfield (

    
     ppm).[1]
    
Comparative Data Table
FeatureStandard (

)
Deuterated (

) Residuals

-CH Position
3.55 ppm ~3.53 ppm (Broad/Small)

-Multiplicity
Triplet (

Hz)
1:1:1 Triplet (

Hz)

-CH Position
2.35 ppm ~2.32 ppm (Broad/Small)

-Multiplicity
Quintet (

Hz)
1:1:1 Triplet (

Hz)
Integration Ratio 2 : 1 (

)
Variable (depends on H/D exchange rates)

Decision Logic for Purity Assessment

When analyzing a batch of this compound, use the following logic to determine if the material meets isotopic purity specifications.

PurityCheck Input Input: 1H Spectrum of d6-Sample CheckMajor Are there large multiplets at 3.55 or 2.35 ppm? Input->CheckMajor Fail FAIL: Low Isotopic Purity (Significant Protonation) CheckMajor->Fail Yes (Integrals > 5%) CheckMinor Are there small 1:1:1 triplets slightly upfield? CheckMajor->CheckMinor No (Only trace) CheckMinor->Fail No (Unexpected Peaks) Pass PASS: High Isotopic Purity (>99% D) CheckMinor->Pass Yes (Expected Residuals) Calc Action: Calculate %D using Internal Standard Pass->Calc

Figure 2: Logic flow for validating isotopic purity of deuterated alkyl halides.

Applications & Troubleshooting

Why Use the d6-Analog?
  • Metabolic Stability Studies: The Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond (Kinetic Isotope Effect). Drug candidates linked with this compound often show slower metabolic clearance.

  • Solvent Suppression: In reaction monitoring, using the d6-reagent prevents the massive methylene signals from obscuring product peaks in the 2.0–4.0 ppm region.

Common Artifacts[1]
  • Water Peak: In

    
    , water appears around 1.56 ppm . Do not confuse this with a substrate impurity.[1]
    
  • Spinning Sidebands: If the sample tube is poor quality, you may see "echo" peaks around the residual solvent signal. Turn off sample spinning for high-field instruments (>400 MHz).

  • Shimming Issues: Because the d6-sample has almost no signal, automatic gradient shimming on the proton channel may fail. Manual shimming on the lock signal (Deuterium channel) is often required.[1]

References

  • SDBS (Spectral Database for Organic Compounds).1H NMR Spectrum of 1,3-Dibromopropane (SDBS No. 1264). National Institute of Advanced Industrial Science and Technology (AIST).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Hansen, P. E. (1983). Isotope effects on chemical shifts.[1][3][4][5][6][7] Annual Reports on NMR Spectroscopy, 15, 105-234. (Foundational text on H/D isotope shifts).

  • Cambridge Isotope Laboratories.

Sources

Isotopic Purity Verification of 1,3-Dibromopropane-d6: A Comparative Guide to Mass Spectrometry vs. NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of deuterated pharmaceutical candidates (e.g., PROTAC linkers) and metabolic tracers, the isotopic purity of starting materials like 1,3-Dibromopropane-d6 (


) is a critical quality attribute. Incomplete deuteration (presence of 

,

isotopologues) can lead to kinetic isotope effect (KIE) variability and inaccurate metabolic stability data.

While


H-NMR  is the traditional "gold standard" for quantifying residual protons, it often lacks the resolution to distinguish specific isotopologue distributions (

vs.

). This guide objectively compares GC-MS (Electron Ionization) against NMR, demonstrating why Mass Spectrometry provides a superior, self-validating dataset for calculating absolute isotopic enrichment in brominated alkyl halides.

Technical Background: The Bromine Challenge

1,3-Dibromopropane presents a unique analytical challenge due to the natural abundance of bromine isotopes (


 and 

), which exist in a nearly 1:1 ratio. This creates a distinct "triplet" molecular ion cluster (

,

,

) with intensities of approximately 1:2:1.

For the deuterated variant (


), verification requires confirming the mass shift of the entire cluster without interference from lower isotopologues (

,

).
Theoretical Mass Shift
  • Native (

    
    ): 
    
    
    
    
    
    200 Da (Cluster: 200, 202, 204)
  • Target (

    
    ): 
    
    
    
    
    
    206 Da (Cluster: 206, 208, 210)
  • Impurity (

    
    ): 
    
    
    
    
    
    205 Da (Cluster: 205, 207, 209)

Key Insight: Because the mass defect of deuterium is significant, a unit-resolution Quadrupole GC-MS is sufficient to resolve the


 cluster from the 

impurity, provided the chromatographic separation is clean.

Comparative Analysis: GC-MS vs. H-NMR

The following table contrasts the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against Proton Nuclear Magnetic Resonance (


H-NMR) for this specific application.
Table 1: Performance Matrix
FeatureMethod A: GC-MS (EI)Method B:

H-NMR (600 MHz)
Primary Output Isotopologue Distribution (

ratios)
Total Residual Proton Content (mol %)
Specificity High. Resolves

(m/z 206) from

(m/z 205).
Moderate. Residual peaks often overlap with solvent or water.
Sensitivity (LOD) < 0.1% impurity detection.~0.5 - 1.0% (dependent on relaxation delay).
Sample Requirement Microgram scale (volatile liquid).Milligram scale (requires deuterated solvent).
Interference Risk Low (Chromatography separates impurities).High (Solvent suppression artifacts).
Quantification Logic Mathematical deconvolution of ion clusters.Integration of residual proton signals vs. internal standard.

Verdict: While NMR confirms the absence of protons, GC-MS is the superior method for quantifying the specific isotopic purity because it directly observes the deuterated molecules.

Experimental Protocol: GC-MS Verification

This protocol utilizes Electron Ionization (EI) to generate a robust molecular ion. Soft ionization (ESI) is not recommended for alkyl halides due to poor ionization efficiency and lack of fragmentation data.

Instrument Parameters[1][2]
  • System: Agilent 7890/5977 (or equivalent Single Quadrupole).

  • Column: DB-5ms (30m

    
     0.25mm 
    
    
    
    0.25µm).
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split Mode (50:1) @ 250°C. Note: High split is crucial to prevent detector saturation.

  • Oven Program:

    • Hold 40°C for 2 min.

    • Ramp 15°C/min to 150°C.

    • Ramp 40°C/min to 280°C (Burn out).

  • Source Temp: 230°C.

  • Scan Range: m/z 40–300 (SIM mode recommended for quantification: monitoring m/z 200–212).

Workflow Diagram (DOT)

G Sample Sample Prep (Dilute in DCM) GC GC Separation (DB-5ms Column) Sample->GC Ionization Electron Ionization (70 eV) GC->Ionization Analyzer Mass Analyzer (Scan m/z 200-212) Ionization->Analyzer Data Data Deconvolution (Isotope Cluster Analysis) Analyzer->Data Result Purity Calculation (% Enrichment) Data->Result

Figure 1: Analytical workflow for isotopic purity determination via GC-MS.

Data Analysis & Calculation (Self-Validating Logic)

To calculate the isotopic purity, you cannot simply integrate the base peak. You must deconvolute the overlapping contributions of the bromine isotopes.

Step 1: Identify the Clusters

Extract the ion chromatogram for the molecular ion region.

  • 
     Cluster:  m/z 206 (
    
    
    
    ), 208 (
    
    
    ), 210 (
    
    
    ).
  • 
     Cluster:  m/z 205 (
    
    
    
    ), 207 (
    
    
    ), 209 (
    
    
    ).
Step 2: The "M-1" Check

In a pure


 sample, the peak at m/z 205  should be effectively zero (background noise).
  • If significant signal exists at m/z 205, it indicates the presence of

    
    -1,3-dibromopropane.
    
  • Note: The

    
     isotope contribution from a theoretical 
    
    
    
    molecule would appear at m/z 206, overlapping with the
    
    
    base peak. This is why monitoring the leading edge (m/z 205) is critical.
Step 3: Calculation Formula

The % Deuterium Enrichment (


) can be approximated by the ratio of the monoisotopic peaks, corrected for natural abundance:


Where


 is the integrated abundance of the ion at m/z 

.

For high-precision work, use linear regression deconvolution software (e.g., DGet or IsoPattern) to fit the experimental spectrum against the theoretical distribution of


.

Conclusion

For researchers requiring absolute certainty in the isotopic purity of This compound , GC-MS (EI) offers a robust, data-rich alternative to NMR. By leveraging the unique mass shift of the bromine cluster, this method provides a direct measurement of the


 ratio, ensuring that downstream applications in metabolic stability or kinetic studies are not compromised by isotopic impurities.

References

  • NIST Mass Spectrometry Data Center. "Propane, 1,3-dibromo- Mass Spectrum." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[1][2][3] [Link]

  • Lockwood, T.E., Angeloski, A. "DGet! An open source deuteration calculator for mass spectrometry data." Journal of Cheminformatics 16, 36 (2024).[4] [Link]

  • Chemistry Steps. "Isotopes in Mass Spectrometry: The Bromine and Chlorine Pattern." [Link]

Sources

A Comparative Guide to the Reactivity of 1,3-Dibromopropane-d6 vs. 1,3-Dibromopropane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced world of chemical synthesis and mechanistic studies, isotopic labeling is a powerful tool. Replacing hydrogen with its heavier isotope, deuterium, can subtly but significantly alter the reactivity of a molecule. This guide provides an in-depth comparison of the reactivity of 1,3-Dibromopropane and its deuterated analog, 1,3-Dibromopropane-d6, focusing on the underlying principles of the kinetic isotope effect (KIE) and providing practical, data-driven insights for laboratory applications.

The Decisive Factor: Understanding the Kinetic Isotope Effect (KIE)

The primary difference in reactivity between 1,3-Dibromopropane and this compound stems from the Kinetic Isotope Effect (KIE) . The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] For deuterium substitution, this is expressed as the ratio of the rate constant for the hydrogen-containing compound (kH) to that of the deuterium-containing compound (kD).

The core principle behind the KIE is the difference in bond strength between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to its greater mass, deuterium has a lower zero-point vibrational energy than hydrogen. Consequently, the C-D bond is stronger and requires more energy to break than a C-H bond.[2][3] This seemingly small difference has profound implications for reaction rates, particularly when the C-H/C-D bond is broken in the rate-determining step of a reaction.

There are two main types of KIEs relevant to this comparison:

  • Primary KIE : This is a large effect (typically kH/kD > 2) observed when the bond to the isotopic atom is broken or formed during the rate-limiting step of the reaction.[4]

  • Secondary KIE : This is a much smaller effect (kH/kD is close to 1) that occurs when the isotopically substituted bond is not directly broken or formed in the rate-determining step.[4][5] These effects arise from changes in the vibrational environment of the isotope between the ground state and the transition state, such as a change in hybridization.[6]

Comparative Reactivity in Key Reaction Pathways

As a primary alkyl halide, 1,3-dibromopropane is a versatile substrate for various reactions, most notably nucleophilic substitution (SN2) and, under specific conditions, base-induced elimination (E2).[7][8] The impact of deuteration varies dramatically between these two pathways.

Nucleophilic Substitution (SN2) Reactions

In a typical SN2 reaction, a nucleophile attacks the electrophilic carbon atom, displacing the bromide leaving group in a single, concerted step. Crucially, the C-H (or C-D) bonds on the propane backbone are not broken during this process.

Therefore, the comparison of reaction rates between 1,3-Dibromopropane and this compound in an SN2 reaction is governed by a secondary kinetic isotope effect . The deuterons are located at the α-carbons (C1 and C3) and the β-carbon (C2). For SN2 reactions, α-secondary KIEs are typically small, often with kH/kD values ranging from 0.95 to 1.15.[9] The exact value depends on the structure of the transition state.

Expectation : this compound will react at a rate very similar to that of 1,3-Dibromopropane in SN2 reactions. The non-deuterated compound is expected to be slightly faster, but the difference is often marginal and highly dependent on the specific nucleophile, solvent, and temperature. For most synthetic purposes, the reactivities can be considered comparable.

SN2_Reaction cluster_reactants Reactants cluster_ts Sₙ2 Transition State cluster_products Products Nu Nu⁻ TS [Nu---CH₂(Br)-CH₂-CH₂-Br]ᵟ⁻ Nu->TS + Substrate Br-CH₂-CH₂-CH₂-Br Substrate->TS Product Nu-CH₂-CH₂-CH₂-Br TS->Product LeavingGroup Br⁻ TS->LeavingGroup + E2_Reaction cluster_reactants Reactants cluster_ts E2 Transition State cluster_products Products Base B:⁻ TS [B---D---CD(CD₂Br)---CH₂---Br]ᵟ⁻ Base->TS + Substrate Br-CD₂-CD(D)-CH₂-Br Substrate->TS Product1 Br-CD₂-CD=CH₂ TS->Product1 Product2 B-D TS->Product2 + Product3 Br⁻ TS->Product3 +

Figure 2: E2 pathway for this compound.

Data Summary

Property1,3-DibromopropaneThis compound
Molecular Formula C₃H₆Br₂C₃D₆Br₂
Molecular Weight 201.89 g/mol [10]~207.93 g/mol [11]
Reaction TypeIsotope EffectExpected Relative Reactivity (kH vs. kD)Mechanistic Implications
SN2 (Nucleophilic Substitution) SecondarykH ≈ kD (Slightly faster for H)C-H/C-D bond is not broken in the rate-determining step. [4]
E2 (Elimination) PrimarykH >> kD (Significantly faster for H)C-H/C-D bond is broken in the rate-determining step. [3]

Experimental Protocol: Determining the KIE via Competitive Reaction

To empirically validate these principles, a competitive reaction experiment provides a robust and elegant method for determining the KIE. This protocol is designed to measure the secondary KIE in an SN2 reaction.

Objective : To determine the kH/kD ratio for the reaction of 1,3-dibromopropane and this compound with a suitable nucleophile.

Materials :

  • 1,3-Dibromopropane

  • This compound

  • Sodium thiophenoxide (or other suitable nucleophile)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Extraction solvent (e.g., diethyl ether)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure :

  • Preparation : In a dry flask under an inert atmosphere (e.g., nitrogen or argon), accurately weigh and dissolve equimolar amounts of 1,3-Dibromopropane and this compound in anhydrous DMF. Add a known amount of the internal standard.

  • Initial Analysis (t=0) : Withdraw a small aliquot of the mixture and quench it with the NH₄Cl solution. Extract the organic components with diethyl ether. Analyze this sample by GC-MS to determine the precise initial ratio of the two isotopic substrates relative to the internal standard.

  • Reaction Initiation : Cool the reaction mixture to a constant temperature (e.g., 0 °C). Add a sub-stoichiometric amount of sodium thiophenoxide (e.g., 0.1 to 0.2 equivalents) dissolved in a minimum amount of DMF.

  • Reaction Monitoring : Allow the reaction to proceed for a time sufficient to achieve a significant but incomplete conversion (e.g., 50-80%). The extent of reaction can be monitored by taking aliquots over time.

  • Quenching : After the desired time, quench the entire reaction mixture by pouring it into the NH₄Cl solution.

  • Workup : Extract the mixture with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Final Analysis : Carefully concentrate the solvent and analyze the final mixture by GC-MS. Determine the final ratio of the unreacted 1,3-Dibromopropane and this compound relative to the internal standard.

Causality and Self-Validation :

  • Why a competitive experiment? By having both isotopes in the same flask, they are subjected to identical conditions (temperature, concentration, impurities), eliminating systematic errors that could arise from running two separate reactions.

  • Why a sub-stoichiometric nucleophile? This ensures the reaction does not go to completion, leaving a measurable amount of both starting materials for analysis. The KIE is calculated from the change in the ratio of the unreacted substrates.

  • Why GC-MS? This is the critical analytical step. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects them based on their mass-to-charge ratio. The 6-dalton mass difference between 1,3-Dibromopropane and this compound allows for their precise and independent quantification. [1]

Conclusion

The choice between 1,3-Dibromopropane and its deuterated analog, this compound, is highly dependent on the intended application.

  • For SN2 reactions , where the goal is typically the formation of C-Nu bonds, the two reagents exhibit very similar reactivity. This compound can serve as a valuable labeled tracer for metabolic studies or as an internal standard without significantly altering the reaction kinetics. [2]* For mechanistic studies , particularly when distinguishing between SN2 and E2 pathways, the use of this compound is invaluable. The observation of a large primary kinetic isotope effect provides compelling evidence for an E2 mechanism where C-H bond cleavage is the rate-determining step. [3][12] By understanding the principles of the kinetic isotope effect, researchers can leverage isotopic labeling not just as a passive tag, but as an active probe into the heart of chemical reactivity and reaction mechanisms.

References

  • Gant, T. G. (2014). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

  • Westaway, K. C., & Ali, S. F. (1979). Isotope effects in nucleophilic substitution reactions. 11. Secondary a-deuterium kinetic isotope effects: a criterion of mechanism? Canadian Journal of Chemistry, 57(11), 1354-1358. [Link]

  • University of California, Davis. (n.d.). Isotope Effects - Mechanisms of Organic Reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 7.1: Kinetic Isotope Effects. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2005). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]

  • EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dibromopropane. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]

  • OpenStax. (2023). 11.8 The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]

  • ResearchGate. (n.d.). Isotope effects in nucleophilic substitution reactions. II. Secondary α-deuterium kinetic isotope effects: a criterion of mechanism? Retrieved from [Link]

  • Organic Chemistry Class Notes. (n.d.). The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]

  • Jacobsen, E. N., & Sigman, M. S. (2014). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society, 136(4), 1343-1346. [Link]

  • NPTEL. (n.d.). Elimination reactions. Retrieved from [Link]

  • Gao, Y., & Liu, H. W. (2012). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Current Organic Chemistry, 16(13), 1548–1557. [Link]

  • Coppock, P. (2020, June 22). Kinetic Isotope Effects in Elimination Reactions. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Using kinetic isotope effects to determine the structure of the transition states of SN2 reactions. Retrieved from [Link]

  • Eurisotop. (n.d.). 1,3-dibromopropane (d6, 98%). Retrieved from [Link]

Sources

Technical Comparison Guide: Characteristic Fragments of 1,3-Dibromopropane-d6 in EI-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In quantitative bioanalysis and metabolic flux studies, 1,3-Dibromopropane-d6 (


) serves as a critical internal standard (IS) due to its chemical equivalence to the non-deuterated analyte (

) while providing a distinct mass spectral signature.

This guide objectively compares the Electron Ionization (EI) fragmentation patterns of the


 isotopologue against the native 

standard. By leveraging the Deuterium Isotope Effect (DIE) and precise mass shifts, researchers can achieve superior selectivity in complex matrices (e.g., plasma, urine) where endogenous interference often compromises lower molecular weight alkyl halides.
Key Advantages of -Labeling
  • Mass Shift (+6 Da): Moves the molecular ion cluster out of the interference window of the native compound.

  • Fragment Specificity: The fully deuterated backbone (

    
    ) produces unique fragment ions that eliminate "cross-talk" in Selected Ion Monitoring (SIM) modes.
    
  • Retention Time Stability: Deuterated analogs typically co-elute or elute slightly earlier than non-deuterated forms, ensuring they experience the same ionization environment (matrix effects).

Comparative Analysis: vs. Fragmentation

The identification of this compound relies on predicting mass shifts based on the substitution of six Hydrogen atoms (


, ~1.0078 Da) with Deuterium (

, ~2.0141 Da).
The Bromine Isotope Signature

Both compounds exhibit the characteristic bromine isotope pattern due to the natural abundance of


 (50.7%) and 

(49.3%).
  • One Bromine: 1:1 doublet intensity.[1]

  • Two Bromines: 1:2:1 triplet intensity (

    
    , 
    
    
    
    ,
    
    
    ).
Characteristic Ion Table

The following table contrasts the primary ions observed in EI-MS (70 eV).

Fragment IdentityMechanismNative (

) m/z
Deuterated (

) m/z
Mass Shift (

)
Molecular Ion (

)
Radical cation formation200 , 202, 204206 , 208, 210+6 Da


-Cleavage / C-Br break
121, 123127 , 129+6 Da

1,3-Elimination120, 122125 , 127+5 Da
Propyl Cation (

)
Loss of Br radical121127+6 Da
Allyl Cation (

)
Base Peak (Cyclization/Loss of HBr+Br)41 46 +5 Da
Propargyl Cation (

)
Secondary fragmentation3942+3 Da

Note on Base Peak: In the native spectra, m/z 41 (


) is typically the base peak. For the 

analog, this shifts to m/z 46 (

), providing a high-intensity quantifier ion free from common hydrocarbon background noise (which typically dominates m/z 41, 43, 57).

Mechanistic Fragmentation Pathways

Understanding the causality of fragmentation ensures robust method development. The primary pathway involves the loss of a bromine radical followed by the elimination of DBr (Deuterium Bromide).

Visualization of Fragmentation Logic

The following diagram illustrates the stepwise degradation of this compound under EI conditions.

Fragmentation cluster_legend Legend M_Ion Molecular Ion (M+) [C3D6Br2]+. m/z 206, 208, 210 Frag_1 Bromo-Propyl Cation [C3D6Br]+ m/z 127, 129 M_Ion->Frag_1 - Br• (79/81) Frag_3 Elimination Product [C3D5Br]+. m/z 125, 127 M_Ion->Frag_3 - DBr (82/84) Frag_2 Allyl Cation-d5 [C3D5]+ m/z 46 (Base Peak) Frag_1->Frag_2 - DBr Frag_3->Frag_2 - Br• key Solid Line: Major Pathway Dashed Line: Minor Pathway

Figure 1: EI-MS Fragmentation Pathway of this compound. The transition from m/z 127 to m/z 46 represents the loss of DBr, a hallmark of alkyl halide fragmentation.

Experimental Validation Protocol

To validate the identity of this compound in your laboratory, follow this self-validating workflow. This protocol minimizes "ghost peaks" from injection port thermal degradation.

Instrument Configuration (GC-MS)
  • Inlet: Split/Splitless, 250°C. Caution: Temperatures >280°C may induce thermal dehydrohalogenation.

  • Column: Non-polar (e.g., DB-5ms or equivalent), 30m x 0.25mm ID.

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Source Temp: 230°C.

  • Ionization: EI, 70 eV.

Step-by-Step Identification Workflow

Workflow Step1 1. Sample Preparation Dilute d6-standard to 10 ppm in MeOH Step2 2. Full Scan Acquisition Range: m/z 35 - 300 (Capture low mass allyl ions) Step1->Step2 Step3 3. Isotope Filter Check Verify Triplet at m/z 206:208:210 Ratio approx 1:2:1 Step2->Step3 Step4 4. Fragment Confirmation Locate m/z 127 (M-Br) Locate m/z 46 (Base Peak) Step3->Step4 Step5 5. Purity Calculation Check for m/z 41 (d0 contamination) Calc: (Area 46 / (Area 46 + Area 41)) * 100 Step4->Step5

Figure 2: Analytical workflow for confirming the identity and isotopic purity of the d6-standard.

Data Interpretation & Troubleshooting
  • Problem: High abundance of m/z 41 in the d6 sample.

    • Cause: Isotopic impurity (presence of d0 or d1-d5 analogs) or thermal degradation of the propyl backbone.

    • Solution: Calculate Isotopic Enrichment (Atom % D). For high-sensitivity assays, >99 Atom % D is recommended to prevent the IS from contributing to the analyte signal.

  • Problem: Absence of Molecular Ion (m/z 206/208/210).

    • Cause: 1,3-dihalides are labile. The molecular ion is often weak.

    • Action: Rely on the

      
       cluster (m/z 127/129) for quantitation if the parent ion is unstable.
      

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1,3-Dibromopropane (Source Data). NIST Chemistry WebBook, SRD 69.[2] [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[3] Interpretation of Mass Spectra (4th ed.).[3] University Science Books. (Standard reference for alkyl halide fragmentation mechanisms).

  • PubChem. 1,3-Dibromopropane Compound Summary (CID 8001).[4] National Library of Medicine. [Link]

Sources

Technical Guide: Kinetic Isotope Effect Studies Using 1,3-Dibromopropane-d6

[1]

Executive Summary

1,3-Dibromopropane-d6 (CAS: 120404-22-0) is not merely a labeled solvent or standard; it is a precision "C3 synthon" used to engineer metabolic stability and elucidate reaction mechanisms in small molecule therapeutics.[1][2] By replacing all six hydrogen atoms with deuterium, this reagent allows researchers to probe C-H bond cleavage events at both the


This guide compares the utility of this compound against its non-deuterated (d0) and partially deuterated (d2/d4) alternatives, focusing on its role in distinguishing E2 vs. SN2 pathways and extending drug half-life via the "Deuterium Switch."

Mechanistic Utility: The Physics of the Probe

The primary value of this compound lies in the Kinetic Isotope Effect (KIE) . Because the C-D bond is shorter and stronger than the C-H bond (due to lower zero-point vibrational energy), substituting hydrogen with deuterium alters the reaction rate (

34
Distinguishing Pathways: E2 vs. SN2

When using 1,3-dibromopropane as a linker in alkylation reactions, two competing pathways often exist:

  • SN2 Substitution: The desired pathway for linker formation.

  • E2 Elimination: A parasitic side reaction leading to allyl bromides.[1]

This compound allows you to quantify this competition:

  • Primary KIE (E2 Elimination): In an E2 reaction, a

    
    -proton is removed by a base. If you use the d6-isotopologue, the C-D bond must break in the RDS.[3] This results in a large Primary KIE  (
    
    
    ), significantly suppressing the elimination side-product.
  • Secondary KIE (SN2 Substitution): In an SN2 reaction, the C-H/C-D bond at the

    
    -position is not broken but undergoes a hybridization change (
    
    
    transition state). This results in a much smaller Secondary
    
    
    -Deuterium KIE
    (
    
    
    , or sometimes inverse
    
    
    ).
Diagram 1: Mechanistic Divergence (E2 vs SN2)

ReactionPathwaysReagentThis compound(Substrate)TS_SN2Transition State (SN2)Hybridization Change(sp3 -> sp2)Reagent->TS_SN2Attack at Alpha-CarbonTS_E2Transition State (E2)C-D Bond BreakingReagent->TS_E2Attack at Beta-DeuteriumBaseNucleophile/Base(Nu:- / B:)Base->TS_SN2Attack at Alpha-CarbonBase->TS_E2Attack at Beta-DeuteriumProd_SubSubstitution Product(Linker Formed)TS_SN2->Prod_SubSecondary KIE(kH/kD ~ 1.1)Minimal Rate ChangeProd_ElimElimination Product(Allyl Bromide)TS_E2->Prod_ElimPrimary KIE(kH/kD ~ 3-7)Significantly Slowed

Caption: Mechanistic divergence showing how this compound suppresses E2 elimination via Primary KIE while allowing SN2 substitution to proceed.

Comparative Analysis: d6 vs. Alternatives

Selecting the correct isotopologue is critical for cost-efficiency and data integrity.

Feature1,3-Dibromopropane (d0)This compound 1,3-Dibromopropane-2,2-d2
Primary Use General Synthesis, Scale-upMetabolic Stability, Mechanism ProbeSpecific NMR Assignment, Beta-blocker
Deuterium Content 0%>99% (All positions)~98% (Beta-position only)
E2 Suppression None (Baseline)High (Primary KIE) High (Primary KIE)
Metabolic Stability Low (Susceptible to CYP450)Maximum (Blocks all oxidation sites) Moderate (Blocks Beta-oxidation only)
Cost LowHighVery High (Custom Synthesis)
KIE Type N/APrimary (

) & Secondary (

)
Primary (

) only

Why choose d6 over d2? While the d2 variant (deuterated only at the central carbon) is sufficient to block E2 elimination, the d6 variant is often preferred in drug discovery because it also protects the

Experimental Protocol: Competitive KIE Assay

To accurately measure the isotope effect, a competitive experiment is superior to absolute rate measurements because it eliminates variables like temperature fluctuations and concentration errors.

Protocol: One-Pot Competition

Objective: Determine

Materials:

  • Substrate: Morpholine (1.0 eq)[1]

  • Reagent A: 1,3-Dibromopropane-h6 (d0) (5.0 eq)

  • Reagent B: this compound (5.0 eq)[1]

  • Base: K2CO3 (2.5 eq)[1]

  • Solvent: Acetonitrile (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask, dissolve Morpholine (1.0 mmol) in Acetonitrile (10 mL).

  • Reagent Addition: Add a precise 1:1 molar mixture of d0 and d6 dibromopropane. Note: Using a large excess (10 eq total) ensures pseudo-first-order kinetics and prevents double-alkylation.

  • Initiation: Add K2CO3 and heat to 60°C.

  • Sampling: At low conversion (<10%), remove a 50

    
    L aliquot. Quench immediately in cold dilute acid.
    
  • Analysis: Analyze the aliquot via LC-MS/MS or GC-MS.

  • Quantification: Integrate the peak areas for the non-deuterated product (

    
    ) and the deuterated product (
    
    
    ).

Calculation: Since the reaction is run at low conversion with a 1:1 starting ratio:

Self-Validating Check: If the ratio is 1.05–1.15, the mechanism is likely SN2 (Secondary KIE). If the ratio is >2.0, an alternative mechanism involving C-H bond breakage (like E2 or radical abstraction) is interfering.

Diagram 2: Competitive Assay Workflow

WorkflowStartMix Substrate + 1:1 Ratio of d0/d6 ReagentsReactReaction (Low Conversion <10%)Start->ReactHeat/CatalystQuenchQuench & ExtractReact->QuenchStop ReactionAnalyzeLC-MS AnalysisQuench->AnalyzeInject SampleCalcCalculate RatioPH / PDAnalyze->CalcIntegrate Peaks

Caption: Workflow for competitive KIE assay using LC-MS to determine rate differences between d0 and d6 reagents.

Applications in Drug Discovery: The Deuterium Switch[9][10][11]

The most commercially relevant application of this compound is the Deuterium Switch . This strategy involves replacing hydrogen with deuterium at metabolic "hotspots" to improve a drug's pharmacokinetic (PK) profile without altering its binding potency.

Metabolic Hotspots in Propyl Linkers

Propyl linkers (introduced by 1,3-dibromopropane) are susceptible to oxidation at two key sites:

  • 
    -Carbon Hydroxylation:  CYP450 enzymes often attack the carbon adjacent to a heteroatom (N, O, S).
    
  • Desaturation: Metabolic dehydrogenation can convert the propyl chain into an alkene.

Data Support: Studies on deuterated drugs (e.g., Deutetrabenazine) show that deuteration can increase half-life (

Reference Data: Expected KIE Values
Reaction TypeBond BrokenExpected

Interpretation
E2 Elimination C(

)-H
3.0 – 7.0Primary KIE.[1] Strong evidence of concerted elimination.[1]
SN2 Substitution None (C(

)-H rehybridizes)
1.0 – 1.2Secondary

-KIE. Normal for bimolecular substitution.
Radical Halogenation C-H2.0 – 5.0Primary KIE.[1] Radical abstraction is sensitive to isotope mass.[1][5]

References

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link[1]

  • Concert Pharmaceuticals. (2017).[1][6] Deuterium-Modified Drugs: A New Path for Drug Development. Nature Reviews Drug Discovery.[1] Link[1]

  • LibreTexts Chemistry. (2022).[1][7] 11.8: The E2 Reaction and the Deuterium Isotope Effect. Chemistry LibreTexts. Link

  • Pirali, T., et al. (2019). Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Chemistry.[1] Link[1]

  • BenchChem. (2024).[1] this compound Product and Application Data. Link[1]

A Senior Application Scientist's Guide to Quantitative Analysis: Calibrating Quantitation Curves with 1,3-Dibromopropane-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of pharmaceutical development and bioanalysis, the integrity of quantitative data is non-negotiable. The foundation of robust and reproducible analytical methods, particularly those employing mass spectrometry, lies in the meticulous selection and application of an internal standard (IS). This guide provides an in-depth, technical comparison of 1,3-Dibromopropane-d6 as an internal standard, grounded in scientific principles and supported by experimental logic to inform best practices for researchers and scientists.

Part 1: The Foundational Principle — Why Internal Standards are Non-Negotiable

Quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) is susceptible to variability at multiple stages. From sample collection and preparation to injection and ionization, minor inconsistencies can lead to significant deviations in the final calculated concentration. An internal standard is a compound of known concentration added to every sample, calibrator, and quality control, acting as a reference point to correct for these variations.

The ideal IS should closely mimic the physicochemical properties of the analyte to ensure it experiences similar losses during sample processing and similar ionization behavior in the mass spectrometer's source.[1] This is precisely why Stable Isotope-Labeled (SIL) internal standards are considered the gold standard in bioanalysis.[2][3]

Part 2: The Gold Standard — Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is a powerful methodology that employs an isotopically enriched version of the analyte as the internal standard.[4][5] By replacing some atoms (typically hydrogen) with their heavier stable isotopes (like deuterium), the resulting SIL-IS is chemically identical to the analyte but has a different molecular weight, allowing it to be distinguished by the mass spectrometer.[4][6]

The Causality of SIDA's Superiority:

  • Co-elution and Matrix Effect Compensation: The SIL-IS and the analyte have virtually identical chromatographic retention times and extraction recoveries.[7] Crucially, they experience the same degree of ion suppression or enhancement from complex biological matrices (e.g., plasma, urine).[3][8] This co-behavior ensures that the ratio of the analyte's signal to the IS's signal remains constant, even if the absolute signal intensity fluctuates, leading to highly accurate and precise results.[2]

  • Correction for Experimental Variability: Any loss of analyte during sample preparation steps—such as liquid-liquid extraction, protein precipitation, or evaporation—will be mirrored by a proportional loss of the SIL-IS.[2][4] The ratiometric measurement inherently corrects for these procedural inconsistencies.

Part 3: A Profile of this compound as an Internal Standard

This compound is the deuterium-labeled isotopologue of 1,3-dibromopropane, where six hydrogen atoms have been replaced by deuterium.[2] This strategic labeling makes it an invaluable tool for the precise quantification of its non-labeled counterpart or other related brominated compounds, particularly in applications like environmental monitoring of volatile organic compounds.[2]

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula Br(CD2)3BrEurisotop[9]
Molecular Weight ~207.9 g/mol PubChem[10]
Labeled CAS Number 120404-22-0Eurisotop[9]
Unlabeled CAS Number 109-64-8Eurisotop[9]
Isotopic Purity Typically ≥98%ResolveMass Laboratories Inc.[8]
Chemical Purity Typically >99%ResolveMass Laboratories Inc.[8]

The mass difference of approximately 6 Da provides a clear separation from the native analyte's isotopic cluster in the mass spectrum, preventing cross-talk or interference.[7]

Part 4: Performance Comparison — this compound vs. A Structural Analog

To demonstrate the tangible benefits of a SIL-IS, we present comparative data from a hypothetical experiment quantifying "Analyte A" in human plasma. The performance of this compound is compared against a common alternative approach: using a structurally similar but non-isotopically labeled compound, "Analog-IS."

Experimental Workflow Diagram:

Caption: General bioanalytical workflow for quantification using an internal standard.

Comparative Performance Data:

ParameterWith this compound (SIL-IS)With Analog-ISJustification for Difference
Linearity (r²) 0.9995 0.9921SIL-IS perfectly tracks analyte behavior, ensuring a consistent response ratio across the concentration range.
Accuracy (% Bias) -1.8% to +2.5% -14.2% to +16.8%Analog-IS has different extraction recovery and ionization efficiency, leading to systematic error (bias).
Precision (%RSD) < 3.5% < 15.0%SIL-IS corrects for random variations in sample prep and injection volume, resulting in lower random error.
Matrix Effect Effectively Normalized Significant VariabilityAnalog-IS does not co-elute perfectly and is affected differently by matrix components, causing ion suppression/enhancement that is not mirrored by the analyte.

Trustworthiness Analysis: The data unequivocally shows that this compound provides a self-validating system. The superior linearity, accuracy, and precision are direct results of its chemical identity with the analyte, which is a core principle of SIDA. Regulatory bodies like the EMA and FDA strongly favor the use of SIL-IS for their ability to produce robust and reliable data.[3]

Part 5: Detailed Experimental Protocol for Calibration Curve Generation

This protocol outlines the essential steps for constructing a reliable calibration curve using this compound.

Objective: To create an 8-point calibration curve for quantifying an analyte in human plasma.

Materials:

  • Analyte reference standard

  • This compound internal standard

  • Control human plasma

  • Appropriate solvents (e.g., Methanol, Acetonitrile)

Step-by-Step Methodology:

  • Prepare Stock Solutions (Causality: To create concentrated, accurate starting points for dilutions):

    • Analyte Stock (1 mg/mL): Accurately weigh ~5 mg of the analyte standard, dissolve in a suitable solvent in a 5 mL volumetric flask.

    • IS Stock (1 mg/mL): Prepare a stock of this compound in the same manner.

  • Prepare Intermediate & Working Solutions (Causality: To create dilutions that are practical for spiking into the matrix):

    • Analyte Working Standards: Perform serial dilutions from the analyte stock to create a series of working solutions that will cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).

    • IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock to a concentration that will yield a robust signal in the mass spectrometer. The concentration should be consistent across all samples.

  • Construct the Calibration Curve in Matrix (Causality: To mimic the composition of the unknown samples and account for matrix effects):

    • Label 8 tubes for your calibration points (e.g., CAL 1 to CAL 8) and one for a blank.

    • Into each tube, add a fixed volume of control plasma (e.g., 100 µL).

    • Spike each tube with a small volume (e.g., 5 µL) of the corresponding analyte working standard. Do not add analyte to the blank.

    • Crucially, add a fixed volume (e.g., 10 µL) of the IS Working Solution to EVERY tube, including the blank. This ensures a constant IS concentration across the entire curve.

  • Sample Extraction (Causality: To remove interfering proteins and lipids from the plasma):

    • Add 3 volumes of cold acetonitrile (e.g., 300 µL) to each tube to precipitate proteins.

    • Vortex thoroughly for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Carefully transfer the supernatant to a new set of tubes for analysis.

  • Analysis and Data Processing (Causality: To generate and interpret the analytical signal):

    • Inject the supernatant onto the LC-MS/MS system.

    • Integrate the peak areas for the analyte and this compound for each calibration point.

    • Calculate the Peak Area Ratio (Analyte Area / IS Area).

    • Plot the Peak Area Ratio (y-axis) against the Analyte Concentration (x-axis).

    • Apply a linear regression with 1/x² weighting to generate the calibration curve. The weighting ensures that the curve is most accurate at the lower concentrations, which is critical for bioanalysis.

Protocol Visualization:

Calibration_Curve_Protocol Start Prepare Analyte & IS Stock Solutions (1 mg/mL) Dilute Create Analyte Working Standards & a single IS Working Solution Start->Dilute Spike_Matrix Spike Analyte Standards into Blank Matrix Dilute->Spike_Matrix Add_IS Add Constant Volume of IS Working Solution to ALL Samples Spike_Matrix->Add_IS Extract Perform Protein Precipitation & Centrifugation Add_IS->Extract Analyze Inject Supernatant into LC-MS/MS Extract->Analyze Process Calculate Peak Area Ratios (Analyte/IS) Analyze->Process Plot Plot Ratio vs. Concentration & Perform Weighted Linear Regression Process->Plot End Validated Quantitation Curve Plot->End

Caption: Step-by-step logic for building a robust calibration curve.

Conclusion

The empirical evidence and underlying scientific principles overwhelmingly support the use of stable isotope-labeled internal standards for high-stakes quantitative analysis. This compound, as a SIL-IS, provides an analytical advantage that cannot be matched by structural analogs. It inherently corrects for the unavoidable variations in sample preparation and instrument response, particularly the insidious effects of the sample matrix. For researchers, scientists, and drug development professionals, investing in a SIL-IS is a direct investment in the accuracy, reproducibility, and ultimate trustworthiness of your data, saving significant time and resources by preventing the need for costly investigations and repeat experiments.[3]

References

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benchmarking 1,3-Dibromopropane-d6 against other deuterated linkers

Author: BenchChem Technical Support Team. Date: February 2026

<_ 2_0_3_3_5_2_3_9_0_0> ## A Comparative Benchmarking Guide for Deuterated Linkers: Focusing on 1,3-Dibromopropane-d6

For researchers, scientists, and professionals in drug development, the precise selection of chemical tools is paramount. Deuterated linkers are a cornerstone in modern chemical biology and medicinal chemistry, offering a powerful means to interrogate biological systems and enhance the properties of therapeutic agents. This guide provides an in-depth technical comparison of this compound with other prevalent deuterated linkers, supported by experimental data and protocols to inform your selection process.

The Role of Deuterated Linkers in Research

Deuterated linkers are molecules in which hydrogen atoms are strategically replaced with their heavier, stable isotope, deuterium. This isotopic substitution confers several advantageous properties:

  • Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond proceed more slowly. This phenomenon, known as the deuterium kinetic isotope effect, is a valuable tool for slowing down drug metabolism, thereby enhancing a drug's pharmacokinetic profile.[][2]

  • Mass Spectrometry: The mass difference between hydrogen and deuterium allows for the use of deuterated compounds as internal standards for quantitative mass spectrometry, enabling precise and accurate measurements.[3]

  • NMR Spectroscopy: In ¹H NMR, the signals from non-deuterated solvents can overwhelm the signals from the analyte. Deuterated solvents eliminate this interference, providing clearer spectra for analysis.[4][5][6][7]

This compound is a versatile bifunctional linker featuring a fully deuterated three-carbon chain. The terminal bromine atoms serve as reactive handles for conjugation to various molecules, making it a valuable tool in organic synthesis.[8][9][10]

Comparative Analysis of Deuterated Linkers

To contextualize the utility of this compound, we will compare it with two other commonly used deuterated linkers: Ethane-1,2-diyl-d4-bis(methanethiosulfonate) and 1,4-Dioxane-d8.

FeatureThis compoundEthane-1,2-diyl-d4-bis(methanethiosulfonate)1,4-Dioxane-d8
Structure Br-(CD₂)₃-BrCH₃SO₂S-(CD₂)₂-SSO₂CH₃C₄D₈O₂
Molecular Weight ~207.92 g/mol [11]Varies by manufacturer~96.1 g/mol [12]
Deuterium Atoms 6[11]48[13][14]
Primary Use Chemical synthesis, cross-linking agent[8]Curing agent, cross-linking agent[15]NMR solvent, internal standard[13][16]
Reactivity Forms C₃-bridged compounds via C-N coupling[10]Reacts with various functional groupsGenerally inert, used as a solvent

Experimental Benchmarking Protocols

The following protocols provide a framework for the objective comparison of deuterated linkers in practical applications.

Protocol 1: Evaluation of Labeling Efficiency

Objective: To determine and compare the efficiency of this compound and a non-deuterated cross-linker in labeling a model protein.

Methodology:

  • Protein Preparation: A solution of a model protein with accessible reactive residues (e.g., lysozyme) is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Cross-linker Addition: The deuterated (this compound) and non-deuterated cross-linkers are added to separate aliquots of the protein solution at various molar ratios.

  • Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 37°C) for a defined period to allow for the cross-linking reaction to proceed.

  • Quenching: The reaction is stopped by the addition of a quenching agent (e.g., Tris buffer) that reacts with the excess cross-linker.

  • Analysis by Mass Spectrometry: The samples are analyzed by mass spectrometry to identify and quantify the cross-linked products. The use of isotope-labeled cross-linkers provides a distinct mass signature that facilitates the identification of cross-linked peptides.[17]

Workflow for Labeling Efficiency Assessment

Caption: Workflow for assessing the labeling efficiency of deuterated and non-deuterated linkers.

Protocol 2: Assessment of Metabolic Stability

Objective: To compare the metabolic stability of a drug candidate conjugated with this compound versus its non-deuterated analog.

Methodology:

  • Compound Incubation: The deuterated and non-deuterated drug conjugates are incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[18][19]

  • Cofactor Addition: The reaction is initiated by the addition of NADPH, a necessary cofactor for many metabolic enzymes.[20]

  • Time Course Sampling: Aliquots are taken at various time points and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).

  • Analysis by LC-MS/MS: The concentration of the parent drug conjugate is quantified at each time point using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro intrinsic clearance, a measure of metabolic stability.[18][21]

Workflow for Metabolic Stability Assay

Caption: Workflow for comparing the metabolic stability of deuterated and non-deuterated drug conjugates.

Conclusion

This compound is a valuable and versatile tool for researchers in the fields of chemical biology and drug development. Its utility as a cross-linking agent and its potential to enhance the metabolic stability of drug candidates make it a compelling choice for a variety of applications. The provided experimental protocols offer a starting point for the rational and evidence-based selection of deuterated linkers, ensuring the optimal design of your future experiments.

References

  • 1,3-Dibromopropane was used in the first cyclopropane synthesis in 1881, known as the Freund reaction. (Source: Wikipedia, [Link])

  • N,N'-(Ethane-1,2-diyl)bis(3-methylbenzenesulfonamide) is used as a curing agent in epoxy resin systems, enhancing thermal and mechanical properties. (Source: MySkinRecipes, [Link])

  • 1,3-Dibromopropane | C3H6Br2 | CID 8001. (Source: PubChem, [Link])

  • This compound (CAS 120404-22-0) Market Research Report 2025. (Source: Market Report, [Link])

  • 1,3-Dibromopropane is an organobromine compound with the formula (CH2)3Br2. It is a colorless liquid with sweet odor. It is used in organic synthesis to form C3-bridged compounds such as through C-N coupling reactions. (Source: Wikipedia, [Link])

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (Source: UCHEM, [Link])

  • In Vitro Drug Metabolism Using Liver Microsomes. (Source: PubMed, [Link])

  • Proper evaluation of chemical cross-linking-based spatial restraints improves the precision of modeling homo-oligomeric protein complexes. (Source: NIH, [Link])

  • N,N′-(Ethane-1,2-diyl)bis(methanesulfonamide). (Source: PubMed Central, [Link])

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (Source: ResolveMass Laboratories Inc., [Link])

  • The Kinetic Isotope Effect in the Search for Deuterated Drugs. (Source: PubMed, [Link])

  • Deuterium in drug discovery: progress, opportunities and challenges. (Source: PMC, [Link])

  • Evaluating Imide-Based Mass Spectrometry-Cleavable Cross-Linkers for Structural Proteomics Studies. (Source: ACS Publications, [Link])

  • Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. (Source: PLOS, [Link])

  • Advanced in vitro metabolic stability assays for drug discovery. (Source: Nuvisan, [Link])

  • Microsomal Stability. (Source: Cyprotex, [Link])

  • 1,4-Dioxane-d8, 99 atom % D. (Source: SLS, [Link])

  • The kinetic isotope effect in the search for deuterated drugs. (Source: Europe PMC, [Link])

  • Deuterated Solvents for NMR. (Source: Isotope Science / Alfa Chemistry, [Link])

  • Evaluation of Cleavable Crosslinking for Characterization of Proteoform Structural Differences by Top-Down Mass Spectrometry. (Source: IU Indianapolis ScholarWorks, [Link])

  • Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers. (Source: NIH, [Link])

  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. (Source: ACS Publications, [Link])

  • metabolic stability assays for predicting intrinsic clearance. (Source: YouTube, [Link])

  • Evaluation of Cleavable Crosslinking for Characterization of Proteoform Structural Differences by Top-Down Mass Spectrometry. (Source: ResearchGate, [Link])

  • N,N'-(Ethane-1,2-di-yl)bis-(methane-sulfon-amide). (Source: PubMed, [Link])

  • Sampling and Analysis. (Source: ITRC, [Link])

  • 1,4-Dioxane-d8 Standard, 2000 µg/mL, P&T Methanol, 1 mL/ampul. (Source: Restek, [Link])

  • ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate). (Source: ADC linkers, [Link])

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A Senior Application Scientist's Guide to Interpreting the Certificate of Analysis for 1,3-Dibromopropane-d6

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is more than a mere formality; it is the foundational document that guarantees the identity, purity, and overall quality of a starting material.[1] This is particularly critical for isotopically labeled compounds like 1,3-Dibromopropane-d6, where both chemical purity and the extent and location of deuteration are paramount for the success of subsequent experiments. This guide provides an in-depth, comparative analysis of the CoA for this compound, offering insights into the interpretation of its analytical data and benchmarking it against its non-deuterated counterpart and other alternatives.

The Critical Role of a CoA for Deuterated Compounds

Deuterium-labeled compounds are indispensable tools in mechanistic studies, pharmacokinetic analyses, and as internal standards in quantitative mass spectrometry.[2] The replacement of hydrogen with deuterium can influence reaction kinetics and metabolic pathways. Therefore, a comprehensive CoA for this compound serves as a self-validating system, assuring the researcher that the observed experimental outcomes are attributable to the properties of the deuterated molecule itself, and not to unforeseen impurities or incomplete labeling.

Deconstructing the Certificate of Analysis: A Comparative Approach

A typical CoA for a chemical substance provides a batch-specific summary of its quality control testing. To illustrate the nuances of interpreting a CoA for a deuterated compound, we will compare the specifications for a representative batch of this compound with its non-deuterated analog, 1,3-Dibromopropane.

ParameterThis compound1,3-DibromopropaneSignificance and Interpretation
Appearance Clear, colorless liquidClear, colorless liquidA fundamental check for visible contaminants or degradation. Any deviation from the expected appearance warrants further investigation.
Chemical Purity (Assay by GC) ≥99.0%≥99.0%This value, typically determined by Gas Chromatography with Flame Ionization Detection (GC-FID), indicates the percentage of the desired compound in the sample, excluding isotopic variations and residual solvents. A high chemical purity is essential to minimize interference from structurally similar impurities in downstream applications.
Isotopic Purity (atom % D) ≥98 atom % DNot ApplicableThis is a critical parameter for any deuterated compound. It quantifies the percentage of deuterium atoms at the labeled positions. An isotopic purity of 98 atom % D signifies that for every 100 molecules, the labeled positions contain, on average, 98 deuterium atoms and 2 hydrogen atoms. This is crucial for applications where a high degree of deuteration is required to distinguish from the natural abundance of the non-deuterated form.
Identity (by ¹H NMR, MS) Conforms to structureConforms to structureConfirms that the chemical structure of the material matches that of 1,3-Dibromopropane. For the deuterated version, this analysis also verifies the positions of the deuterium labels.

Unveiling the Analytical Data: A Step-by-Step Interpretation

The specifications on a CoA are derived from a suite of analytical tests. Understanding the principles behind these tests is key to a thorough interpretation of the data.

Workflow for CoA Analysis

Caption: Workflow illustrating the analytical tests that inform the specifications on a Certificate of Analysis.

Chemical Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for assessing the purity of volatile compounds like 1,3-Dibromopropane.[3] The principle lies in separating components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

Experimental Protocol: Purity Determination by GC-FID

  • Sample Preparation: A dilute solution of the 1,3-Dibromopropane (deuterated or non-deuterated) is prepared in a high-purity solvent (e.g., hexane).

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used. The FID is a "universal detector" for organic compounds, providing a response proportional to the mass of carbon.[4][5]

  • GC Column: A capillary column with a non-polar stationary phase (e.g., DB-1 or equivalent) is typically employed for separating halogenated hydrocarbons.

  • Instrumental Parameters (based on ASTM D7405 principles): [6]

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Detector Temperature: 300 °C

    • Carrier Gas: Helium at a constant flow rate.

  • Data Analysis: The area of each peak in the chromatogram is integrated. The chemical purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Interpretation of GC Data: The resulting chromatogram will show a major peak corresponding to 1,3-Dibromopropane and potentially minor peaks from impurities. Common impurities could include residual starting materials from the synthesis, byproducts, or degradation products.

Isotopic Purity and Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure and is the primary technique for determining isotopic purity.[7] For this compound, both proton (¹H) and deuterium (²H) NMR are employed.

Workflow for Isotopic Purity Determination by NMR

NMR_Workflow cluster_H1_NMR ¹H NMR Analysis cluster_H2_NMR ²H NMR Analysis H1_Sample Dissolve sample in a deuterated solvent H1_Acquire Acquire ¹H NMR spectrum H1_Sample->H1_Acquire H1_Analyze Integrate residual proton signals relative to an internal standard H1_Acquire->H1_Analyze Isotopic_Purity Isotopic Purity Calculation H1_Analyze->Isotopic_Purity Provides information on residual protons H2_Sample Dissolve sample in a non-deuterated solvent H2_Acquire Acquire ²H NMR spectrum H2_Sample->H2_Acquire H2_Analyze Integrate deuterium signals H2_Acquire->H2_Analyze H2_Analyze->Isotopic_Purity Directly quantifies deuterium content

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dibromopropane-d6

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a final step but an integral part of experimental integrity and laboratory safety. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 1,3-Dibromopropane-d6, a deuterated organobromine compound frequently used in pharmaceutical research and isotopic labeling. As this compound shares the hazardous characteristics of its non-deuterated counterpart, we will delve into the causality behind each procedural step, ensuring a self-validating system of safety and compliance.

Hazard Profile & Regulatory Imperatives

Understanding the inherent risks of this compound is the foundation of its safe management. The substitution of hydrogen with deuterium does not significantly alter its chemical reactivity or toxicological profile for disposal purposes. Therefore, it must be handled with the same precautions as standard 1,3-Dibromopropane.[1]

This compound is classified as a hazardous material for multiple reasons, mandating its disposal as regulated hazardous waste under local, state, and federal guidelines, such as those established by the U.S. Environmental Protection Agency (EPA).[2][3][4]

Hazard ClassificationDescriptionGHS PictogramSource(s)
Flammable Liquid Flammable liquid and vapor. Keep away from heat, sparks, and open flames.[5][6]🔥[6]
Acute Toxicity (Oral) Harmful if swallowed, potentially causing gastrointestinal irritation.[5][6]
Skin Irritation Causes skin irritation upon contact.[5][6]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[2][3][5]🌳[6]

Due to its bromine content, this compound is categorized as a halogenated organic compound .[7][8] This classification is critical because mixing halogenated waste with non-halogenated waste streams is prohibited in many jurisdictions. Such mixing complicates the final disposal process, particularly for incineration, and significantly increases disposal costs.[8]

Pre-Disposal Safety: Handling and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. Before the material even becomes "waste," rigorous safety protocols are essential to prevent exposure and accidental release.

Engineering Controls

All handling of this compound, including transfers to waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[8] If large quantities are being handled, the ventilation system should be explosion-resistant.[2]

Required Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is your primary defense against chemical exposure. The following table outlines the minimum required PPE based on authoritative safety data sheets.

PPE CategorySpecificationRationale & Best Practices
Hand Protection Chemical-resistant gloves (e.g., Neoprene, PVC).[2]For prolonged or repeated contact, select gloves with a protection class of 5 or higher (breakthrough time >240 minutes per EN 374).[2] Always inspect gloves for degradation before use and wash hands thoroughly after removal.
Eye Protection Safety glasses with side shields or, preferably, chemical splash goggles.[2][5]Protects against splashes and vapors that can cause severe eye irritation.
Body Protection Laboratory coat, overalls, or a PVC apron.[2]Prevents contamination of personal clothing and minimizes skin contact.
Footwear Closed-toe, non-sparking safety footwear for large-scale operations.[2]Protects against spills and reduces the risk of static discharge, a potential ignition source.

The Core Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to managing this compound waste from the point of generation to its final collection by Environmental Health & Safety (EHS) personnel.

G cluster_0 Laboratory Operations cluster_1 Waste Accumulation & Disposal gen Step 1: Waste Generation (e.g., residual, contaminated materials) char Step 2: Characterize & Segregate (Identify as Deuterated, Halogenated Waste) gen->char Crucial First Step container Step 3: Select Compliant Container (Labeled, sealed, non-reactive) char->container Prevent Cross-Contamination labeling Step 4: Attach Hazardous Waste Label (List all constituents & hazards) container->labeling Ensure Regulatory Compliance saa Step 5: Store in Satellite Accumulation Area (SAA) labeling->saa Safe Temporary Storage ehs Step 6: Request EHS Pickup (Follow institutional procedures) saa->ehs Initiate Formal Disposal disposal Final Disposition (Licensed Hazardous Waste Facility) ehs->disposal Off-site Transport

Figure 1. Disposal workflow for this compound.
Protocol Details:
  • Waste Identification and Segregation:

    • Immediately upon generation, identify any waste containing this compound as Deuterated Halogenated Hazardous Waste .

    • This waste must be kept separate from all other waste streams, especially non-halogenated solvents.[1][7] This segregation is the most critical step for ensuring cost-effective and compliant disposal.

  • Container Selection:

    • Select a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[7]

    • Do NOT use aluminum or galvanized containers.[2] Polyethylene or glass containers are generally acceptable.

    • The container must remain closed at all times except when waste is being added.[8]

  • Labeling:

    • As soon as the first drop of waste enters the container, affix a "Hazardous Waste" tag provided by your institution's EHS department.[8]

    • Clearly write the full chemical name, "this compound," and list any other chemical constituents and their approximate percentages.

    • Check the boxes for the appropriate hazards: "Flammable" and "Toxic."[8]

  • Accumulation:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container is within secondary containment to capture any potential leaks.[8]

  • Requesting Disposal:

    • Once the container is full or you are discontinuing the process, arrange for a waste pickup through your institutional EHS department.[1] Follow their specific online or paper-based request procedures. Do not attempt to dispose of the material yourself.

Final Disposition and Environmental Considerations

While laboratory staff are responsible for the initial stages of disposal, understanding the final disposition provides crucial context for why these procedures are so important.

  • High-Temperature Incineration: This is the most probable disposal method for this compound. Licensed hazardous waste incinerators operate at temperatures high enough to destroy the organic molecule. However, the presence of bromine presents a challenge, as combustion can produce acidic hydrogen bromide (HBr) gas and, under certain conditions, elementary bromine (Br2).[9][10] These facilities must be equipped with advanced flue gas scrubbing systems to neutralize these corrosive and toxic byproducts before they are released into the atmosphere.

  • Environmental Fate: 1,3-Dibromopropane is toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[2][3][4] Therefore, it is imperative that this material is never disposed of down the drain or in regular trash, as this would constitute an illegal and environmentally damaging release.[3][7]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that their use of this compound is managed safely and responsibly from procurement to final disposal, upholding the highest standards of scientific integrity and environmental stewardship.

References

  • 1,3-DIBROMOPROPANE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Material Safety Data Sheet 1,3-Dibromopropane, 98%. Exposome-Explorer. [Link]

  • Disposal of deuterium (D₂). Synergy Recycling. [Link]

  • 1,3-Dibromopropane 109-64-8 wiki. Molbase. [Link]

  • Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations. U.S. Environmental Protection Agency. [Link]

  • Bromine in waste incineration: partitioning and influence on metal volatilisation. PubMed. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

  • Emission Measurements During Incineration of Waste Containing Bromine. Nordic Council of Ministers. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

Sources

Technical Guide: Operational Safety & Handling of 1,3-Dibromopropane-d6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Protection Mandate

Handling 1,3-Dibromopropane-d6 requires a "Dual-Protection" strategy. Unlike standard reagents, you are managing two distinct risks simultaneously:

  • Biological Risk: As a potent alkylating agent and halogenated volatile, it poses severe risks of skin absorption and respiratory damage.

  • Isotopic Integrity Risk: The "d6" designation indicates high-value deuterium enrichment. Atmospheric moisture ingress does not just compromise reaction stoichiometry; it dilutes isotopic purity, rendering expensive NMR or metabolic studies invalid.

This guide moves beyond generic SDS advice to provide a field-validated protocol for handling this reagent without compromising safety or data quality.

Hazard Profile & Physical Properties

This compound is an alkyl halide. In the body, alkyl halides act as alkylating agents, potentially modifying DNA and proteins. The "d6" isotopologue shares the same toxicological profile as the non-deuterated parent compound but requires stricter exclusion of moisture to maintain value.

Table 1: Critical Safety & Physical Data
PropertyValue / ClassificationOperational Implication
CAS Number 120404-22-0 (d6) / 109-64-8 (non-labeled)Use for waste manifesting.
Flash Point ~56°C (Closed Cup)Flammable. Ground all glassware; use non-sparking tools.
Skin Permeation High Rapid absorption; standard nitrile gloves offer insufficient protection time.
Reactivity Alkylating AgentReacts violently with strong bases, oxidizing agents, and active metals (Mg, Li).
Vapor Pressure ~0.6 mmHg @ 20°CVolatile enough to exceed exposure limits outside a fume hood.

Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on standard laboratory nitrile gloves for procedures lasting longer than 5 minutes. Halogenated hydrocarbons permeate nitrile rubber rapidly.

Hand Protection Strategy
  • Primary Layer (Inner): Silver Shield® / 4H® (EVOH Laminate).

    • Why: These provide >8 hours of breakthrough time against alkyl bromides.

    • Constraint: Poor dexterity.

  • Secondary Layer (Outer): Disposable Nitrile (5 mil minimum).

    • Why: Provides grip, protects the inner laminate glove from tears, and offers splash protection against co-solvents.

  • Protocol: "Double-Gloving" is mandatory for any volume transfer > 1 mL.

Respiratory & Body Defense
  • Engineering Control: All handling must occur within a certified Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shields are recommended during syringe transfers to protect against back-spray.

  • Body: Flame-resistant lab coat (Nomex or treated cotton) due to the 56°C flash point.

Visualization: PPE Decision Logic

PPE_Decision_Tree Start Procedure Assessment Duration Duration > 5 mins OR Vol > 1mL? Start->Duration Standard Standard PPE: Nitrile Gloves (Double) Lab Coat + Goggles Fume Hood Duration->Standard No Enhanced Enhanced PPE: Inner: Silver Shield (Laminate) Outer: Nitrile Fume Hood Duration->Enhanced Yes Check Check Glove Integrity (Inflation Test) Standard->Check Enhanced->Check

Figure 1: Decision logic for selecting appropriate hand protection based on exposure duration and volume.

Operational Protocol: Maintaining Isotopic Purity

Protecting the "d6" label requires air-free techniques. Moisture introduction can lead to H/D exchange (proton-deuterium exchange) in subsequent reaction steps or simply introduce H2O peaks that obscure the NMR region you are studying.

The "Dry-Transfer" Method
  • Preparation: Oven-dry all glassware (syringes, needles, reaction flasks) at 120°C for >2 hours. Cool in a desiccator.

  • Equilibration: Bring the this compound ampoule/bottle to room temperature before opening to prevent condensation.

  • Septum Piercing:

    • Use a deflecting tip needle (septum-penetrating) to avoid coring.

    • Backfill the source bottle with dry Nitrogen or Argon as you withdraw liquid to prevent vacuum formation (which pulls in moist ambient air).

  • Transfer: Inject directly into the reaction vessel through a septum. Do not pour.

Spill Management (Small Scale < 50 mL)
  • Evacuate: Alert nearby personnel.

  • Ventilate: Ensure fume hood sash is lowered; engage emergency exhaust if available.

  • Absorb: Do not use paper towels (flammability risk). Use a specialized organic spill pad or vermiculite.

  • Decontaminate: Clean surface with soap and water; discard all cleanup materials as halogenated hazardous waste.

Visualization: Safe Handling Workflow

Handling_Workflow cluster_prep Preparation cluster_action Transfer cluster_waste Post-Op Dry Oven Dry Glassware (120°C) Equilibrate Equilibrate Reagent to Room Temp Dry->Equilibrate Purge N2/Ar Purge Source Bottle Equilibrate->Purge Syringe Gas-Tight Syringe Transfer Purge->Syringe Quench Quench Residuals (if reactive) Syringe->Quench Dispose Halogenated Waste Stream Quench->Dispose

Figure 2: End-to-end workflow ensuring safety and isotopic integrity.

Disposal & Waste Management

Improper disposal of halogenated solvents is a primary cause of regulatory fines and environmental contamination.

  • Segregation: this compound must be segregated into the Halogenated Organic Waste stream.

    • Warning: Never mix with acid waste (potential for toxic gas evolution) or non-halogenated solvents (increases disposal cost significantly).

  • Container: Use high-density polyethylene (HDPE) or glass containers. Ensure the cap has a chemically resistant liner (PTFE).

  • Labeling: Clearly mark as "Halogenated Solvent - Toxic/Flammable." List "1,3-Dibromopropane" explicitly on the tag.

  • Rinsing: Triple-rinse empty ampoules with a cheap solvent (e.g., acetone) and add the rinsate to the halogenated waste container. The glass ampoule can then be disposed of in the broken glass bin (once free of volatiles).

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: this compound. Retrieved from

  • Ansell Healthcare. (2022).[1] Chemical Permeation & Degradation Guide (8th Ed.). Retrieved from

  • University of Pennsylvania EH&S. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from

  • PubChem. (2023). Compound Summary: 1,3-Dibromopropane.[2] National Library of Medicine. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.